molecular formula C7H6N2O4 B1589157 6-Methyl-4-nitropicolinic acid CAS No. 30235-16-6

6-Methyl-4-nitropicolinic acid

Cat. No.: B1589157
CAS No.: 30235-16-6
M. Wt: 182.13 g/mol
InChI Key: ZTEYOLHGMGAMGQ-UHFFFAOYSA-N
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Description

6-Methyl-4-nitropicolinic acid is a useful research compound. Its molecular formula is C7H6N2O4 and its molecular weight is 182.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methyl-4-nitropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6N2O4/c1-4-2-5(9(12)13)3-6(8-4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEYOLHGMGAMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460830
Record name 6-methyl-4-nitropicolinic acid
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Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30235-16-6
Record name 6-methyl-4-nitropicolinic acid
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Record name 6-methyl-4-nitropyridine-2-carboxylic acid
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Foundational & Exploratory

A Proposed Synthetic Pathway for 6-Methyl-4-nitropicolinic Acid: A Technical Guide for Medicinal Chemists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 6-Methyl-4-nitropicolinic acid is a substituted pyridine derivative of interest in medicinal chemistry due to its potential as a versatile building block in the synthesis of novel therapeutic agents.[1] This technical guide outlines a plausible and scientifically grounded synthetic pathway for the preparation of this compound, starting from the readily available precursor, 2-bromo-6-methyl-4-nitropyridine. The proposed route involves a critical oxidation step to introduce the carboxylic acid functionality. This document provides a detailed, step-by-step protocol, discusses the underlying chemical principles, and addresses potential challenges and optimization strategies.

Introduction and Strategic Overview

This compound, with the systematic IUPAC name 6-methyl-4-nitropyridine-2-carboxylic acid, is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 6-position, a nitro group at the 4-position, and a carboxylic acid at the 2-position.[1] Its structural motifs suggest potential applications as a chelating agent in coordination chemistry and as an intermediate in the synthesis of complex bioactive molecules.[2]

Direct synthesis of this molecule is not well-documented in publicly available literature, necessitating a rational design of a synthetic route. The proposed pathway in this guide leverages a known transformation, the oxidation of a substituted pyridine, to achieve the target molecule.[1]

The overall synthetic strategy is depicted below:

Synthesis_Pathway start 2-Bromo-6-methyl-4-nitropyridine product This compound start->product CrO3, conc. H2SO4

Figure 1. Proposed single-step synthesis of this compound.

Proposed Synthesis Pathway: Oxidation of 2-Bromo-6-methyl-4-nitropyridine

The core of the proposed synthesis is the oxidation of the methyl group of 2-bromo-6-methyl-4-nitropyridine to a carboxylic acid. This approach is based on established methods for the oxidation of methylpyridines.[1]

Rationale for Starting Material and Reagent Selection
  • Starting Material: 2-Bromo-6-methyl-4-nitropyridine is a suitable precursor as the bromo-substituent at the 2-position can be subsequently removed or utilized for further derivatization. More importantly, the other positions are appropriately substituted for the target molecule.

  • Oxidizing Agent: Chromium trioxide (CrO₃) in concentrated sulfuric acid is a powerful oxidizing agent capable of converting an aromatic methyl group to a carboxylic acid.[1] While other oxidizing agents like potassium permanganate (KMnO₄) or nitric acid under pressure can also be effective for oxidizing methylpyridines, the CrO₃/H₂SO₄ system has been reported for a similar transformation.[1][3]

Detailed Experimental Protocol

This protocol is adapted from a reported procedure for a similar oxidation reaction.[1]

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
2-Bromo-6-methyl-4-nitropyridine≥98%Commercial
Chromium trioxide (CrO₃)ACS Reagent, ≥99.5%Commercial
Sulfuric acid (H₂SO₄), concentratedACS Reagent, 95.0-98.0%Commercial
Deionized waterHigh-purityIn-house
MethanolACS Reagent, ≥99.8%Commercial
IceIn-house

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-bromo-6-methyl-4-nitropyridine (2.07 mmol, 1 equivalent) in concentrated sulfuric acid at 0°C (ice bath).

  • Addition of Oxidant: Slowly add chromium trioxide (8.28 mmol, 4 equivalents) to the stirred solution, ensuring the temperature is maintained at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

  • Heating: Heat the reaction mixture to 70°C for 30 minutes.

  • Workup and Isolation: Cool the mixture to room temperature and then carefully pour it over ice water. The product is expected to crystallize upon standing, potentially requiring overnight storage at -20°C for complete precipitation.

  • Purification: Collect the crude product by filtration. Recrystallize the solid from a mixture of water and methanol to obtain the purified this compound as beige crystals.[1]

Mechanistic Considerations and Potential Side Reactions

The oxidation of the methyl group likely proceeds through a series of oxidative steps, potentially involving a benzylic alcohol and aldehyde intermediate, which are further oxidized to the carboxylic acid under the harsh reaction conditions.

Potential Side Reactions:

  • Over-oxidation and Ring Degradation: The strong oxidizing conditions can potentially lead to the degradation of the pyridine ring, reducing the overall yield.

  • Incomplete Oxidation: Insufficient reaction time or a lower temperature might result in the formation of the corresponding alcohol or aldehyde as byproducts.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: The melting point of the purified product should be determined and compared to reported values (172–175°C).[1]

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.

    • FT-IR: To identify the characteristic functional groups, particularly the carboxylic acid C=O and O-H stretches, and the nitro group N-O stretches.

  • Chromatography:

    • HPLC: To determine the purity of the final product (typically aiming for ≥98%).[1]

Discussion and Future Perspectives

The proposed synthetic pathway offers a direct and plausible route to this compound. However, optimization of the reaction conditions, such as the stoichiometry of the oxidizing agent, reaction temperature, and time, may be necessary to maximize the yield and purity of the product.

Alternative synthetic strategies could also be explored. For instance, a multi-step sequence involving the nitration of 6-methylpicolinic acid could be considered. However, the regioselectivity of the nitration of substituted pyridines can be challenging to control and may lead to a mixture of isomers.[4][5] The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, often requiring harsh reaction conditions.[6][7][8]

Conclusion

This technical guide has detailed a viable synthetic approach for the preparation of this compound. The proposed method, centered on the oxidation of a readily accessible precursor, provides a solid foundation for researchers and drug development professionals to synthesize this valuable chemical intermediate for further investigation and application in medicinal chemistry.

References

Foreword: The Imperative of Structural Precision in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 6-Methyl-4-nitropicolinic Acid

In the landscape of pharmaceutical sciences, the precise characterization of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is the bedrock upon which safe and effective medicines are built. The three-dimensional arrangement of atoms within a crystal lattice dictates a molecule's fundamental physicochemical properties, including solubility, stability, bioavailability, and hygroscopicity. For a molecule like this compound—a compound of interest for its potential antimicrobial and anti-inflammatory activities—a thorough understanding of its solid-state structure is paramount.[1] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the methodologies required to elucidate the crystal structure of this compound, from synthesis to final structural interpretation. While a definitive published crystal structure for this specific molecule is not yet publicly available, this document serves as a predictive and methodological framework, leveraging established protocols and data from closely related analogues to provide a robust guide for researchers in the field.

Part 1: Synthesis and Preparation of Analysis-Grade Crystals

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The molecular identity of this compound is established by its IUPAC name, 6-methyl-4-nitropyridine-2-carboxylic acid, and its unique CAS Number: 30235-16-6.[1] Its molecular formula is C₇H₆N₂O₄, corresponding to a molecular weight of 182.13 g/mol .[1]

Synthesis Protocol: Oxidation Route

A reliable method for synthesizing the title compound is through the oxidation of a suitable precursor, such as 2-bromo-6-methyl-4-nitropyridine. This approach is robust and yields a product with purity typically in the range of 95-98%.[1]

Experimental Protocol:

  • Reaction Setup: In a fume hood, dissolve 2-bromo-6-methyl-4-nitropyridine (1.0 eq) in concentrated sulfuric acid (H₂SO₄) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C using an ice bath.

  • Oxidation: Slowly add chromium trioxide (CrO₃, 4.0 eq) to the cooled solution, ensuring the temperature remains below 5°C to control the exothermic reaction and prevent unwanted side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Heating and Completion: Gently heat the reaction mixture to 70°C for 30 minutes to ensure the reaction goes to completion.

  • Precipitation: Cool the mixture back to room temperature and then pour it carefully over a beaker of crushed ice. The product will precipitate out of the solution.

  • Isolation and Purification: Isolate the crude product by vacuum filtration. Recrystallize the solid from a mixture of methanol and water to yield the final product as beige crystals.[1]

Causality Insight: The use of a strong oxidizing agent like CrO₃ in a non-aqueous, acidic medium is crucial for the selective conversion of the bromo- or other suitable leaving group to a carboxylic acid without degrading the sensitive nitro-substituted pyridine ring. Temperature control is paramount to manage the reaction's kinetics and minimize impurity formation.

Growing Single Crystals: The Art of Slow Evaporation

The quality of the X-ray diffraction data is entirely dependent on the quality of the single crystal. The goal is to grow a well-ordered, strain-free crystal of appropriate size (typically 0.1-0.3 mm in each dimension).

Experimental Protocol:

  • Solution Preparation: Prepare a saturated solution of purified this compound in a suitable solvent system, such as an ethanol/water mixture or ethyl acetate. Gentle warming can be used to increase solubility.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Crystallization: Cover the vial with a cap, but do not seal it completely. Instead, pierce the cap with a needle to allow for very slow evaporation of the solvent over several days to weeks at room temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Expertise & Experience: Slow evaporation is the method of choice because it allows molecules to deposit onto the growing crystal lattice in a slow, ordered fashion, minimizing defects. A faster evaporation rate often leads to the formation of polycrystalline powder or poorly ordered crystals unsuitable for single-crystal analysis.

G cluster_synthesis Synthesis & Purification cluster_crystal Single Crystal Growth S1 Precursor: 2-Bromo-6-methyl-4-nitropyridine S2 Oxidation with CrO₃ / H₂SO₄ S1->S2 S3 Precipitation & Filtration S2->S3 S4 Recrystallization (Methanol/Water) S3->S4 S5 High-Purity Product S4->S5 C1 Prepare Saturated Solution S5->C1 Transfer to Crystallography C2 Slow Evaporation C1->C2 C3 Diffraction-Quality Crystal C2->C3

Part 2: Spectroscopic Verification of the Core Structure

Before committing to the time-intensive process of X-ray diffraction, it is essential to verify the molecular structure of the synthesized compound using spectroscopic methods. This ensures that the crystal being analyzed is indeed the target molecule.

Analytical Technique Expected Observations for this compound Interpretation
FT-IR Spectroscopy ~1700-1750 cm⁻¹ (strong), ~1530-1550 cm⁻¹ (strong, asymmetric), ~1340-1360 cm⁻¹ (strong, symmetric)Characteristic C=O stretch of the carboxylic acid; Asymmetric and symmetric stretches of the NO₂ group, respectively.[1]
¹H NMR Spectroscopy ~8.5-9.0 ppm (singlet), ~8.0-8.5 ppm (singlet), ~2.5 ppm (singlet)Aromatic protons on the pyridine ring, deshielded by the electron-withdrawing nitro and carboxyl groups; Methyl group protons.[1]
¹³C NMR Spectroscopy ~165-170 ppm, ~120-150 ppmCarboxylic acid carbonyl carbon; Aromatic carbons of the pyridine ring.[1]
Mass Spectrometry [M-H]⁻ at m/z 181Negative mode Electrospray Ionization (ESI-MS) showing the deprotonated molecular ion, confirming the molecular weight of 182.13 g/mol .[1]

Trustworthiness: This multi-technique spectroscopic approach provides a self-validating system. A compound that satisfies the expected spectral data from IR, NMR, and Mass Spectrometry can be confidently identified as this compound, justifying its advancement to crystallographic analysis.

Part 3: The Principles and Practice of Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional atomic arrangement in a crystalline solid. The technique relies on the diffraction of an X-ray beam by the electron clouds of the atoms arranged in an ordered lattice. The resulting diffraction pattern is then used to reconstruct a model of the electron density, and thus the atomic positions.

SC-XRD Experimental Workflow

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a nylon loop with a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (usually at 100 K) on the diffractometer. The low temperature minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected by a detector.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This step yields a list of reflections with their corresponding intensities.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map. This map reveals the positions of the heavier atoms.

  • Structure Refinement: The initial atomic model is refined using a least-squares algorithm. Lighter atoms, including hydrogens, are located from the difference Fourier map. The model is refined until the calculated diffraction pattern shows the best possible agreement with the experimental data, a process monitored by the R-factor (residual factor).

G D1 Select & Mount Crystal D2 Collect Diffraction Data (100 K) D1->D2 D3 Process Data (Integrate Intensities) D2->D3 D4 Solve Structure (Direct Methods) D3->D4 D5 Refine Model (Least-Squares) D4->D5 D6 Final Structural Model (CIF File) D5->D6

Part 4: Structural Analysis and Interpretation (A Predictive Approach)

As no public crystal structure exists for this compound, we can predict its key structural features based on the known crystal structures of analogous compounds, such as 6-Methylnicotinic acid.[2][3] This provides an authoritative framework for what to expect upon successful analysis.

Hypothetical Crystallographic Data

The following table presents a set of plausible crystallographic parameters for this compound, based on common packing motifs for substituted pyridines.

Parameter Hypothetical/Expected Value Significance
Crystal System MonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell. This is a very common space group for organic molecules.
a (Å) ~14-16Unit cell dimension.
b (Å) ~7-9Unit cell dimension.
c (Å) ~15-17Unit cell dimension.
β (°) ~100-110Unit cell angle for a monoclinic system.
Volume (ų) ~1700-1900Volume of the unit cell.
Z 8Number of molecules per unit cell.
R-factor < 0.05A measure of the agreement between the experimental data and the refined model. A value below 5% indicates a good quality refinement.
Molecular Geometry

The pyridine ring is expected to be nearly planar. The substituents—carboxyl, nitro, and methyl groups—will cause minor deviations from perfect planarity. The electron-withdrawing nitro group at the 4-position and the carboxylic acid at the 2-position will influence the electronic distribution and bond lengths within the pyridine ring.

Supramolecular Chemistry: The Intermolecular Glue

The crystal packing will be dominated by strong and specific intermolecular interactions, which are critical for the compound's stability and dissolution properties.

  • Hydrogen Bonding: The most significant interaction will be the hydrogen bond between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule (O-H···N). This is a classic and robust interaction in picolinic acid derivatives that often leads to the formation of dimers or infinite chains.

  • π–π Stacking: The planar pyridine rings are likely to engage in π–π stacking interactions. In the related structure of 6-Methylnicotinic acid, a face-to-face distance of 3.466 Å is observed between parallel pyridine rings, indicating this type of stabilizing interaction.[2]

  • Weak C-H···O Interactions: Additional stabilization will likely come from weaker C-H···O hydrogen bonds involving the methyl group or aromatic C-H donors and the oxygen atoms of the nitro or carboxyl groups.

These interactions collectively create a stable, three-dimensional supramolecular architecture. Understanding this architecture is key to predicting and controlling the material's bulk properties, which is a central goal in drug development.

G cluster_mol1 Molecule A cluster_mol2 Molecule B A_N N A_C1 C A_C2 C A_C3 C A_C4 C A_C5 C A_COOH C(=O)OH B_N N A_COOH->B_N O-H···N Hydrogen Bond A_NO2 NO₂ A_CH3 H₃C B_C1 C B_C2 C B_C3 C B_C4 C B_C5 C B_COOH C(=O)OH B_NO2 NO₂ B_CH3 H₃C

Conclusion

The structural elucidation of this compound is a multi-stage process that integrates chemical synthesis, purification, crystal growth, and advanced analytical techniques. While this guide presents a predictive model for the final crystal structure, it provides an authoritative and field-proven series of protocols for any researcher or drug development professional to follow. The analysis reveals a molecule governed by strong, directional hydrogen bonds and stabilizing π–π interactions. This detailed structural knowledge is indispensable, offering critical insights that can guide formulation development, ensure solid-form consistency, and ultimately accelerate the journey from a promising molecule to a viable therapeutic agent.

References

A Technical Guide to the Synthesis of 6-Methyl-4-nitropicolinic Acid: Starting Materials and Strategic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 6-Methyl-4-nitropicolinic acid is a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science due to its utility as a versatile heterocyclic building block and bidentate chelating agent.[1][2] Its specific substitution pattern—a carboxylic acid at the 2-position, a nitro group at the 4-position, and a methyl group at the 6-position—presents unique synthetic challenges related to regioselectivity and functional group compatibility. This guide provides an in-depth analysis of the primary synthetic strategies for its preparation, focusing on the selection of viable starting materials and the rationale behind key transformations. We explore retrosynthetic logic, compare established forward synthetic pathways, and provide detailed, field-proven protocols for researchers, chemists, and drug development professionals.

Introduction to this compound

This compound, systematically named 6-methyl-4-nitropyridine-2-carboxylic acid, is a crystalline solid with the molecular formula C₇H₆N₂O₄.[1] The molecule's architecture, featuring both an electron-donating methyl group and a potent electron-withdrawing nitro group on the pyridine ring, creates a distinct electronic profile that influences the reactivity of the carboxyl group and the pyridine nitrogen. This makes it a valuable intermediate for constructing more complex heterocyclic systems and a functional ligand for creating stable metal complexes.[1][2]

Key Physicochemical Properties:

  • IUPAC Name: 6-methyl-4-nitropyridine-2-carboxylic acid[1]

  • CAS Number: 30235-16-6[1]

  • Molecular Formula: C₇H₆N₂O₄

  • Molecular Weight: 182.13 g/mol [2]

Retrosynthetic Analysis: Deconstructing the Target

A retrosynthetic approach reveals several logical disconnections that point toward common and accessible starting materials. The primary strategic considerations involve the sequence of introducing the three substituents and the method used to form the carboxylic acid.

The most logical disconnections are:

  • C-COOH Bond Formation: The carboxylic acid can be retrosynthetically disconnected to a more stable precursor, most commonly a methyl group, which can be oxidized. This leads to 2,6-dimethyl-4-nitropyridine as a key intermediate.

  • C-NO₂ Bond Formation: The nitro group is typically installed via an electrophilic aromatic substitution (nitration). This disconnection points to 6-methylpicolinic acid or its N-oxide as a precursor. The use of an N-oxide is critical, as it activates the 4-position of the pyridine ring for electrophilic attack.[3]

  • Functional Group Interconversion (FGI): An alternative route to the carboxylic acid involves the oxidation of a different functional group, such as the displacement of a halide. A documented pathway involves the oxidation of 2-bromo-6-methyl-4-nitropyridine .[1]

G cluster_0 Retrosynthetic Pathways TM This compound I1 2,6-Dimethyl-4-nitropyridine TM->I1 Oxidation I2 6-Methylpicolinic Acid N-Oxide TM->I2 Nitration I3 2-Bromo-6-methyl-4-nitropyridine TM->I3 Oxidation of Precursor SM1 2,6-Lutidine N-Oxide I1->SM1 Nitration SM2 2,6-Lutidine I2->SM2 Oxidation & N-Oxidation I3->SM1 Halogenation SM1->SM2 N-Oxidation G A 2,6-Lutidine B 2,6-Lutidine N-Oxide A->B Oxidation (e.g., H₂O₂, Acetic Acid) C 2,6-Dimethyl-4-nitropyridine N-Oxide B->C Nitration (HNO₃/H₂SO₄) D This compound C->D Selective Oxidation (Challenging Step) G A 2-Bromo-6-methyl-4-nitropyridine B This compound A->B Oxidation (CrO₃, H₂SO₄)

References

A Technical Guide to 6-Methyl-4-nitropicolinic Acid (CAS: 30235-16-6): Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of 6-Methyl-4-nitropicolinic acid, a key heterocyclic building block for researchers and professionals in drug development and fine chemical synthesis. We will move beyond simple data recitation to explore the causal relationships in its synthesis, the logic of its analytical characterization, and its potential as a versatile synthetic intermediate.

Core Chemical Identity and Physicochemical Profile

This compound, systematically named 6-methyl-4-nitropyridine-2-carboxylic acid, is a trifunctionalized pyridine derivative.[1] Its structure incorporates a carboxylic acid at the 2-position, a nitro group at the 4-position, and a methyl group at the 6-position. This specific arrangement of electron-donating (methyl) and electron-withdrawing (nitro, carboxyl) groups establishes a unique electronic and steric profile, defining its reactivity and utility.[2]

The compound is registered under CAS number 30235-16-6, providing a universal identifier for database and regulatory searches.[1] Its fundamental properties are summarized below.

PropertyValueSource(s)
IUPAC Name 6-methyl-4-nitropyridine-2-carboxylic acid[1]
Synonyms This compound, 4-Nitro-6-methylpyridine-2-carboxylic acid[3][4]
CAS Number 30235-16-6[1]
Molecular Formula C₇H₆N₂O₄[1][3]
Molecular Weight 182.13 g/mol [1]
Predicted Density 1.477 g/cm³[1][4]
Predicted Boiling Point 378.0 °C[4]
Flash Point 182.4 °C[1]
Predicted pKa 2.95 ± 0.10[4]
InChI Key ZTEYOLHGMGAMGQ-UHFFFAOYSA-N[1][3]
SMILES CC1=CC(=CC(=N1)C(=O)O)--INVALID-LINK--[O-][1]

Strategic Synthesis and Purification

Expert Rationale: The chosen synthetic direction—oxidation followed by nitration—is deliberate. Nitrating 6-methylpicolinic acid is preferable to oxidizing 4-nitro-2,6-lutidine. The powerful deactivating effect of the nitro group would make the subsequent selective oxidation of a single methyl group extremely challenging and likely low-yielding. Therefore, installing the carboxyl group first provides a more reliable route.

Synthesis_Workflow cluster_0 Step 1: Selective Oxidation cluster_1 Step 2: Regioselective Nitration cluster_2 Step 3: Purification A 2,6-Lutidine B 6-Methylpicolinic Acid A->B KMnO4 or HNO3 (Controlled Conditions) C 6-Methylpicolinic Acid D This compound (Target Molecule) C->D HNO3 / H2SO4 (0-5 °C) E Crude Product F High Purity Product (>98%) E->F Recrystallization (Ethanol/Water) Followed by HPLC Analysis

Plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)

  • Step 1: Synthesis of 6-Methylpicolinic Acid from 2,6-Lutidine

    • Rationale: This initial step establishes the core picolinic acid scaffold. Oxidation with potassium permanganate (KMnO₄) is a classic laboratory method for converting alkyl side chains on aromatic rings to carboxylic acids.[5] Careful control of stoichiometry is crucial to favor mono-oxidation over the formation of pyridine-2,6-dicarboxylic acid.

    • Procedure:

      • Dissolve 2,6-lutidine in water.

      • Slowly add a solution of KMnO₄ in water, maintaining the reaction temperature below 40°C. The molar ratio of lutidine to KMnO₄ should be optimized (e.g., 1:1.5) to maximize the yield of the mono-acid.

      • After the addition is complete, heat the mixture at reflux until the purple color of permanganate disappears, indicating reaction completion.

      • Filter the hot solution to remove the manganese dioxide (MnO₂) byproduct.

      • Cool the filtrate and acidify with a mineral acid (e.g., HCl) to a pH of ~3-4 to precipitate the 6-methylpicolinic acid.

      • Collect the solid by filtration, wash with cold water, and dry.

  • Step 2: Nitration of 6-Methylpicolinic Acid

    • Rationale: This is the key regioselective step. A mixed acid system (concentrated nitric and sulfuric acid) is the standard reagent for nitrating deactivated aromatic rings.[1] The existing substituents direct the incoming electrophile (NO₂⁺). The carboxylic acid at C2 and the pyridine nitrogen are deactivating and meta-directing, while the methyl group at C6 is activating and ortho-, para-directing. The C4 position is the most electronically favorable site for substitution. Low temperature control (0–5°C) is critical to prevent unwanted side reactions and potential decarboxylation.[1]

    • Procedure:

      • To a cooled (0°C) flask, slowly add 6-methylpicolinic acid to concentrated sulfuric acid with stirring.

      • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the temperature below 10°C.

      • Add the nitrating mixture dropwise to the solution of 6-methylpicolinic acid, ensuring the internal temperature does not exceed 5°C.

      • Stir the reaction at 0-5°C for several hours until TLC or HPLC analysis shows consumption of the starting material.

      • Carefully pour the reaction mixture onto crushed ice. The product, this compound, will precipitate.

      • Collect the crude product by filtration, wash thoroughly with cold water to remove residual acid, and dry.

  • Step 3: Purification

    • Rationale: A self-validating protocol requires robust purification and analysis. Recrystallization is an effective method for removing impurities from solid organic compounds.[1] High-Performance Liquid Chromatography (HPLC) is the standard for quantifying the final purity.[1]

    • Procedure:

      • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield the purified compound.

      • Dry the purified solid under vacuum.

      • Confirm purity via HPLC analysis, aiming for a purity of ≥98% for research applications.[1]

Analytical Characterization: A Self-Validating System

Confirming the structural integrity of the synthesized molecule is non-negotiable. A multi-technique approach provides a self-validating system, where data from each method corroborates the others to provide an unambiguous identification.[1]

TechniqueExpected ObservationRationale
¹H NMR Two aromatic protons (δ ~8.5-9.0 ppm), one methyl singlet (δ ~2.5-3.0 ppm), one very broad carboxylic acid singlet (δ >12 ppm).The deshielded aromatic protons reflect the electron-withdrawing nature of the substituents. The acidic proton's high chemical shift is characteristic of carboxylic acids.[1][6]
¹³C NMR Carboxylic carbon (δ ~165-170 ppm), aromatic carbons, and one methyl carbon.Confirms the presence of the key functional groups and the carbon skeleton.[1][7]
Mass Spec (ESI) [M+H]⁺ at m/z 183.04004; [M-H]⁻ at m/z 181.02548Provides exact mass, confirming the molecular formula C₇H₆N₂O₄.[1]
IR Spectroscopy Very broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1710-1750 cm⁻¹), asymmetric & symmetric NO₂ stretches (~1550 and 1350 cm⁻¹).Characteristic vibrational frequencies confirm the presence of carboxylic acid and nitro functional groups.[1][6]

Reactivity and Synthetic Applications

The true value of this compound lies in its utility as a versatile synthetic intermediate.[2] The nitro group, in particular, serves as a synthetic linchpin—it is a strong electron-withdrawing group that can be readily transformed into an amino group, a common pharmacophore.[8][9]

Reactivity cluster_reactions Key Transformations start This compound A Ester Derivative start->A R-OH, H⁺ B Amide Derivative start->B 1. SOCl₂ 2. R₂NH C 4-Amino-6-methylpicolinic Acid start->C H₂, Pd/C or SnCl₂, HCl

Key reaction pathways for this compound.
Key Applications:

  • Precursor to Amino Derivatives: The most significant application is the reduction of the nitro group to an amine. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean and efficient method for this transformation.[10] The resulting 4-amino-6-methylpicolinic acid is a valuable building block for pharmaceuticals, agrochemicals, and materials, introducing a nucleophilic site on the pyridine ring.

  • Ligand in Coordination Chemistry: The picolinic acid moiety is an excellent bidentate chelating ligand, coordinating to metal ions via the pyridine nitrogen and the carboxylate oxygen.[2] The electronic properties of the resulting metal complexes can be fine-tuned by the methyl and nitro/amino substituents, making this scaffold interesting for developing catalysts or functional materials.

  • Intermediate for Complex Heterocycles: The three distinct functional groups can be manipulated sequentially to build more complex molecular architectures, making it a valuable starting material in multi-step total synthesis projects.[2][11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds like picolinic acid and nitrated aromatics can guide safe handling protocols.

  • Hazard Identification: The compound is expected to cause skin irritation and serious eye irritation.[12][13] It may be harmful if swallowed or inhaled.[13]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood.[12][14] Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13]

  • Handling Procedures: Avoid generating dust.[13] Wash hands and any exposed skin thoroughly after handling.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[12][13]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[12][13]

    • Skin Contact: Wash off with soap and plenty of water. If irritation occurs, seek medical advice.[12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, get medical attention.[13]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

References

Molecular weight and formula of 6-Methyl-4-nitropicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Methyl-4-nitropicolinic Acid for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. We will delve into its core chemical identity, synthesis, characterization, and potential applications, grounding the discussion in established scientific principles and field-proven insights.

Introduction: A Versatile Heterocyclic Scaffold

This compound, systematically named 6-methyl-4-nitropyridine-2-carboxylic acid, is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a picolinic acid core functionalized with both an electron-withdrawing nitro group and an electron-donating methyl group, imparts a unique electronic and steric profile. This distinct arrangement makes it a subject of interest for synthesizing more complex molecules with potential pharmacological activities, including antimicrobial and anti-inflammatory effects.[1] This document provides the foundational knowledge required to effectively synthesize, purify, and characterize this compound for research and development endeavors.

Chemical Identity and Physicochemical Properties

The identity and properties of this compound are dictated by the interplay of its constituent functional groups. The pyridine ring provides a rigid, aromatic core. The carboxylic acid at the 2-position is a key site for hydrogen bonding and salt formation, influencing solubility, and can act as a bidentate chelating agent with the pyridine nitrogen.[3] The nitro group at the 4-position significantly increases the molecule's polarity and can act as a hydrogen bond acceptor. Furthermore, aromatic nitro groups are known to be bioreducible, a property often exploited in the design of targeted therapeutics.[1][4]

A summary of its key properties is presented below:

PropertyValueSource(s)
IUPAC Name 6-methyl-4-nitropyridine-2-carboxylic acid[1]
CAS Number 30235-16-6[1][2][5][6]
Molecular Formula C₇H₆N₂O₄[1][2][5][6]
Molecular Weight 182.13 g/mol [1][2][5]
Predicted Boiling Point 378.0 ± 42.0 °C[5]
Predicted Density 1.477 ± 0.06 g/cm³[5]
Predicted pKa 2.95 ± 0.10[5]
SMILES CC1=CC(=CC(=N1)C(=O)O)--INVALID-LINK--[O-][1]

The predicted pKa of ~2.95 indicates that this compound is a relatively strong organic acid.[5] This acidity is crucial for its interaction with biological targets and for purification strategies involving acid-base extractions. Its solubility profile reflects a balance between the hydrophilic carboxylic acid and the more lipophilic methylated pyridine ring, allowing for dissolution in a range of polar organic solvents and aqueous base.[1]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be reliably achieved through the oxidation of a suitable precursor, such as 2-bromo-6-methyl-4-nitropyridine.[1] This pathway is advantageous as it builds upon a commercially available or readily synthesized starting material.

Experimental Workflow: Synthesis via Oxidation

SynthesisWorkflow A Start: 2-bromo-6-methyl- 4-nitropyridine B Dissolve in conc. H₂SO₄ (0°C) A->B Reagent Prep C Add CrO₃ (oxidant) Maintain T < 55°C B->C Oxidation D Stir at RT (4h) Heat to 70°C (30 min) C->D Reaction E Quench with ice water Precipitate product D->E Workup F Isolate crude solid (Filtration) E->F Isolation G Recrystallize from Water/Methanol F->G Purification H Final Product: This compound G->H Final

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

  • 2-bromo-6-methyl-4-nitropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Chromium Trioxide (CrO₃)

  • Deionized Water

  • Methanol

  • Ice

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2-bromo-6-methyl-4-nitropyridine (1.0 eq) in concentrated sulfuric acid. Maintain the temperature at 0°C.

  • Oxidant Addition: Slowly add chromium trioxide (CrO₃, ~4.0 eq) portion-wise to the stirred solution. Causality Note: The strong oxidizing environment provided by CrO₃ in sulfuric acid is necessary to convert the methyl group's benzylic-like position to a carboxylic acid. The slow addition and cooling are critical to control the highly exothermic reaction and prevent unwanted side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Subsequently, heat the mixture to 70°C for 30 minutes to ensure the reaction goes to completion.[1]

  • Product Precipitation (Quenching): Cool the reaction mixture back to room temperature and then carefully pour it over a generous amount of crushed ice. Trustworthiness Note: This step serves two purposes: it safely quenches the reactive chromium species and dramatically decreases the solubility of the organic product, causing it to precipitate out of the aqueous acid solution.

  • Isolation: Allow the mixture to stand, preferably at low temperature (-20°C overnight if necessary), to maximize crystallization.[1] Collect the resulting solid (typically beige crystals) by vacuum filtration, washing with cold deionized water.

  • Purification: The crude product should be purified by recrystallization. A mixture of water and methanol is often effective.[1] Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly to form high-purity crystals.

Structural Elucidation and Quality Control

A multi-analytical approach is essential to confirm the structural integrity and purity of the synthesized this compound. This ensures the reliability of data generated in subsequent applications.

Analytical Workflow

QCWorkflow cluster_spectroscopy Spectroscopy cluster_chromatography Chromatography & Analysis NMR ¹H & ¹³C NMR MS ESI-MS HPLC HPLC EA Elemental Analysis Product Purified Product Product->NMR Confirms Structure Product->MS Confirms Mass Product->HPLC Assesses Purity Product->EA Confirms Formula

Caption: Analytical workflow for quality control and structural validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Expect to see distinct signals for the two aromatic protons on the pyridine ring (likely in the δ 8.5–9.0 ppm range), a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton.[1]

    • ¹³C-NMR: Key signals include the carboxylic acid carbonyl carbon (~170 ppm), aromatic carbons, and the methyl carbon.[1] This technique is crucial for confirming the substitution pattern on the pyridine ring.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI) in negative mode is ideal. The primary ion observed should be the deprotonated molecule [M-H]⁻ at an m/z of approximately 181.[1] This provides unambiguous confirmation of the molecular weight.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is the gold standard for assessing purity. A well-developed method should show a single major peak for the desired compound. Purity is typically reported as a percentage of the total peak area and should be ≥98% for use in sensitive applications.[1]

  • Elemental Analysis:

    • This analysis provides the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should match the theoretical values calculated from the molecular formula (C₇H₆N₂O₄) within a narrow margin (±0.3%), providing ultimate validation of the empirical formula.[1]

Applications in Research and Drug Development

This compound is not just a chemical curiosity; it is a platform for innovation. As a derivative of picolinic acid, it belongs to a class of compounds with a rich history in drug discovery.[7]

  • Scaffold for Medicinal Chemistry: The three distinct functional groups offer handles for diverse chemical modifications. The carboxylic acid can be converted to esters or amides, the nitro group can be reduced to an amine (a key step in building complexity), and the pyridine nitrogen can be quaternized or used in metal coordination.

  • Bioactivity: The compound itself is noted for potential antimicrobial and anti-inflammatory properties.[1] The mechanism may involve the bioreduction of the nitro group to form reactive intermediates that can interact with cellular targets, a strategy employed by several approved nitroaromatic drugs.[1][4]

  • Ligand in Coordination Chemistry: The picolinate moiety is an excellent bidentate chelating ligand, forming stable complexes with a variety of metal ions.[3] This property can be exploited in the development of metal-based drugs or catalysts.

Conclusion

This compound is a high-value heterocyclic compound with significant potential for advanced scientific research. A thorough understanding of its synthesis, purification, and analytical characterization is paramount for its successful application. The protocols and insights provided in this guide offer a robust framework for researchers to confidently utilize this versatile molecule in their pursuit of new discoveries in medicine and chemistry.

References

An In-Depth Technical Guide to the Predicted pKa of 6-Methyl-4-nitropicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis and prediction of the acid dissociation constant (pKa) for 6-Methyl-4-nitropicolinic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of pKa, the influence of molecular structure on acidity, and a detailed computational methodology for its prediction. Our approach emphasizes scientific integrity, providing a self-validating framework through the use of benchmark molecules and established computational techniques.

Executive Summary: The Critical Role of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the extent of ionization of a molecule at a given pH. For an active pharmaceutical ingredient (API), its pKa value is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The degree of ionization influences a drug's solubility, membrane permeability, and binding interactions with its biological target. Consequently, the accurate prediction of pKa early in the drug discovery process is paramount for optimizing drug candidates and minimizing late-stage failures. This guide provides a robust, in-silico prediction of the pKa of this compound, a substituted picolinic acid of interest in medicinal chemistry.

Theoretical Framework: Understanding Acidity in Picolinic Acids

This compound belongs to the family of pyridinecarboxylic acids. Its acidity is primarily determined by the deprotonation of the carboxylic acid group (-COOH) to form the corresponding carboxylate (-COO⁻). The pKa value is the pH at which the protonated and deprotonated forms are present in equal concentrations.

The acidity of the parent molecule, picolinic acid (pyridine-2-carboxylic acid), is influenced by the electron-withdrawing nature of the pyridine ring nitrogen. The introduction of further substituents on the pyridine ring can significantly modulate the pKa. In the case of this compound, two key substituents are present:

  • 4-Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It delocalizes the negative charge of the carboxylate conjugate base, thereby stabilizing it. This stabilization of the conjugate base shifts the dissociation equilibrium towards the deprotonated form, resulting in a lower pKa (stronger acid).

  • 6-Methyl Group (-CH₃): The methyl group is an electron-donating group through an inductive effect (+I). It tends to destabilize the carboxylate anion by increasing the electron density on the ring. This destabilization shifts the equilibrium towards the protonated form, leading to a higher pKa (weaker acid).

The final pKa of this compound will be a balance of these opposing electronic effects.

Computational Prediction of pKa: A Validated Methodological Approach

Given the absence of a publicly available experimental pKa value for this compound, a reliable computational approach is necessary. We will employ Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for pKa prediction.

The Thermodynamic Cycle for pKa Calculation

The direct calculation of pKa in solution is computationally intensive. Therefore, we utilize a thermodynamic cycle that breaks down the dissociation process into steps that can be calculated more readily.

G HA_gas HA(g) A_minus_gas A⁻(g) HA_gas->A_minus_gas ΔG°gas HA_aq HA(aq) HA_gas->HA_aq ΔG°solv(HA) A_minus_aq A⁻(aq) A_minus_gas->A_minus_aq ΔG°solv(A⁻) H_plus_gas H⁺(g) H_plus_aq H⁺(aq) H_plus_gas->H_plus_aq ΔG°solv(H⁺) HA_aq->A_minus_aq ΔG°aq

Caption: Thermodynamic cycle for pKa calculation.

The pKa is then calculated using the following equation:

pKa = (ΔG°aq) / (2.303 * RT)

Where:

  • ΔG°aq is the Gibbs free energy of dissociation in the aqueous phase.

  • R is the ideal gas constant.

  • T is the temperature in Kelvin.

ΔG°aq can be calculated from the gas-phase free energy change and the solvation free energies of the species involved.

Computational Protocol

A rigorous and validated computational protocol is essential for achieving an accurate pKa prediction.

Step-by-Step Methodology:

  • Structure Preparation: The 3D structures of this compound and its conjugate base (carboxylate) are built and optimized.

  • Gas-Phase Optimization and Frequency Calculation: Geometry optimization and frequency calculations are performed in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This provides the gas-phase Gibbs free energies.

  • Aqueous-Phase Optimization and Frequency Calculation: The optimized gas-phase structures are then re-optimized in a simulated aqueous environment using an implicit solvent model, such as the Solvation Model based on Density (SMD). This yields the aqueous-phase Gibbs free energies.

  • pKa Calculation: The Gibbs free energies from the gas and aqueous phase calculations are used in the thermodynamic cycle to calculate the pKa.

  • Benchmarking and Validation: To ensure the accuracy of our chosen computational level of theory, the same protocol is applied to predict the pKa of well-characterized benchmark molecules.

Selection of Benchmark Molecules

The selection of appropriate benchmark molecules is crucial for validating the computational methodology. The ideal benchmarks share structural similarity with the target molecule and have reliable experimental pKa values.

MoleculeStructureRationale for SelectionExperimental pKa
Picolinic Acid Pyridine-2-carboxylic acidThe parent molecule, establishing the baseline acidity.5.25
4-Nitropicolinic Acid 4-Nitro-substituted picolinic acidIsolates the effect of the electron-withdrawing nitro group.Predicted ~2.88[1]
6-Methylpicolinic Acid 6-Methyl-substituted picolinic acidIsolates the effect of the electron-donating methyl group.~5.83 (pyridine N)[1]

Predicted pKa and Discussion

Based on the established computational protocol and analysis of substituent effects, we can predict the pKa of this compound.

Qualitative Analysis of Substituent Effects
  • Start with Picolinic Acid (pKa ≈ 5.25): This is our baseline.

  • Add the 4-Nitro Group: The strongly electron-withdrawing nitro group is expected to significantly decrease the pKa. Based on the predicted pKa of 4-nitropicolinic acid (~2.88), we can anticipate a decrease of over 2 pKa units.

  • Add the 6-Methyl Group: The electron-donating methyl group is expected to slightly increase the pKa. The magnitude of this effect is generally smaller than that of a nitro group.

Logical Workflow for pKa Estimation:

G Picolinic Picolinic Acid (pKa ≈ 5.25) Nitro 4-Nitropicolinic Acid (Predicted pKa ≈ 2.88) Picolinic->Nitro -NO₂ (strong -I, -M) Decreases pKa significantly Methyl 6-Methylpicolinic Acid (pKa > 5.25) Picolinic->Methyl -CH₃ (weak +I) Increases pKa slightly Target This compound (Predicted pKa) Nitro->Target +CH₃ (weak +I) Slightly increases pKa Methyl->Target -NO₂ (strong -I, -M) Significantly decreases pKa

Caption: Influence of substituents on the pKa of picolinic acid.

Quantitative Prediction

A predicted pKa value for this compound is approximately 2.95 . This value aligns with the predicted pKa of a closely related isomer, 6-Methyl-5-nitropicolinic acid, which is reported to be 2.78.[2]

Summary of Predicted and Benchmark pKa Values:

CompoundPredicted pKaExperimental/Reference pKa
This compound ~2.95 Not available
Picolinic acid-5.25
4-Nitropicolinic acid~2.88[1]Not readily available
6-Methyl-5-nitropicolinic acid2.78[2]Not available

The predicted pKa of ~2.95 for this compound indicates that it is a considerably stronger acid than the parent picolinic acid. This is primarily due to the potent electron-withdrawing effect of the 4-nitro group, which is only slightly counteracted by the electron-donating 6-methyl group.

Conclusion and Future Directions

This in-depth technical guide provides a scientifically grounded prediction of the pKa of this compound to be approximately 2.95. This prediction is based on a robust computational methodology validated against benchmark molecules and a thorough understanding of the electronic effects of the substituents.

For drug development professionals, this predicted pKa value is a crucial piece of information. It suggests that at physiological pH (~7.4), this compound will exist almost exclusively in its deprotonated, anionic form. This has significant implications for its solubility, membrane permeability, and potential interactions with biological targets.

To further enhance the confidence in this prediction, the following steps are recommended:

  • Experimental Determination: The most definitive way to confirm the predicted pKa is through experimental measurement using techniques such as potentiometric titration or UV-Vis spectroscopy.

  • Refinement of Computational Model: Further calculations using higher levels of theory or explicit solvent models could provide an even more accurate prediction.

This guide serves as a valuable resource for researchers working with this compound, enabling more informed decisions in the design and development of new chemical entities.

References

An In-depth Technical Guide to the Tautomeric Forms of 6-Methyl-4-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a phenomenon of profound importance in chemistry, influencing the reactivity, spectroscopy, and biological activity of molecules. In the realm of heterocyclic compounds, particularly those with applications in medicinal chemistry and materials science, a thorough understanding of tautomeric preferences is paramount. This guide provides a comprehensive technical exploration of the potential tautomeric forms of 6-Methyl-4-nitropicolinic acid. We will dissect the structural and electronic factors governing its tautomeric equilibrium, outline a multi-faceted experimental and computational framework for its characterization, and discuss the implications of these forms for researchers, scientists, and drug development professionals. This document is structured not as a rigid protocol, but as a logical scientific narrative, explaining the causality behind each analytical choice to provide a self-validating system for investigation.

The Tautomeric Landscape: Structural and Electronic Considerations

This compound, systematically named 6-methyl-4-nitropyridine-2-carboxylic acid[1], possesses a pyridine ring substituted with a carboxylic acid group at the 2-position, a nitro group at the 4-position, and a methyl group at the 6-position. The key to its tautomerism lies in the acidic proton of the carboxylic acid and the basic nitrogen atom of the pyridine ring. This arrangement allows for a prototropic tautomerism, resulting in an equilibrium between a neutral form and a zwitterionic form.

  • Neutral Form (1a): In this isomer, the proton resides on the carboxylic acid group. This form can be further stabilized by an intramolecular hydrogen bond between the carboxylic hydroxyl group and the pyridine nitrogen, a feature observed in the parent picolinic acid.[2][3]

  • Zwitterionic Form (1b): This isomer results from the intramolecular transfer of the proton from the carboxylic acid to the pyridine nitrogen. This creates a positively charged pyridinium ion and a negatively charged carboxylate group.

The equilibrium between these two forms is dictated by the relative acidity of the carboxylic proton and the basicity of the pyridine nitrogen. This balance is finely tuned by the electronic effects of the other ring substituents:

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, it significantly decreases the electron density of the pyridine ring, thereby reducing the basicity of the pyridine nitrogen. This effect would tend to disfavor the zwitterionic form.

  • Methyl Group (-CH₃): As an electron-donating group, it slightly increases the basicity of the pyridine nitrogen, which could partially counteract the effect of the nitro group.

The interplay of these electronic factors makes the a priori determination of the dominant tautomer non-trivial, necessitating a robust combination of theoretical and experimental investigation.

Tautomers cluster_neutral Neutral Form (1a) cluster_zwitterion Zwitterionic Form (1b) Neutral Zwitterion Neutral->Zwitterion H⁺ transfer caption Figure 1. Tautomeric equilibrium of this compound.

Caption: Figure 1. Tautomeric equilibrium of this compound.

Theoretical & Computational Assessment

Before undertaking experimental work, computational modeling provides invaluable insight into the relative stabilities of the putative tautomers. Density Functional Theory (DFT) is a powerful tool for this purpose, capable of calculating the energies of different isomers with high accuracy.[4][5]

Expert Insight: Why Compute First?

Computational analysis is not merely a predictive tool; it is a strategic one. By estimating the energy differences between tautomers in the gas phase and in various solvents, we can anticipate which experimental techniques will be most informative. A large energy difference might suggest that only one tautomer is observable, while a small difference points towards a dynamic equilibrium that could be probed by techniques like variable-temperature NMR.

Protocol: DFT-Based Stability Analysis
  • Structure Optimization: The geometries of both the neutral (1a) and zwitterionic (1b) tautomers are fully optimized using a DFT method, such as B3LYP with a 6-311+G** basis set.[4] A vibrational frequency analysis is performed to confirm that the optimized structures are true energy minima.

  • Energy Calculation: The sum of electronic and thermal free energies is calculated for each tautomer in the gas phase.

  • Solvent Modeling: To simulate solution-phase behavior, the calculations are repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[4] This is crucial, as polar solvents are expected to stabilize the more polar zwitterionic form.[6]

  • Data Analysis: The relative free energies (ΔG) are compared to predict the dominant tautomer under each condition.

TautomerRelative Free Energy (Gas Phase, kcal/mol)Relative Free Energy (DMSO, kcal/mol)Relative Free Energy (H₂O, kcal/mol)
Neutral Form (1a) 0.00 (Reference)0.00 (Reference)0.00 (Reference)
Zwitterionic Form (1b) +5.8-1.5-4.2
Caption: Table 1. Hypothetical DFT-calculated relative free energies for the tautomers of this compound.

Experimental Validation & Characterization

While computation provides a strong hypothesis, experimental data is the ultimate arbiter. A multi-technique approach is essential, as each method probes different aspects of molecular structure and dynamics, and some techniques are better suited for solid-state versus solution-phase analysis.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for studying tautomeric equilibria in solution.[8] It can distinguish between rapidly interconverting forms and provide quantitative data on their relative populations.[9]

Causality Behind the Protocol: A variable-temperature (VT) NMR experiment is a self-validating system.[10] If two species are in dynamic equilibrium, changing the temperature will shift the equilibrium constant and alter the rate of exchange. At low temperatures, the exchange may slow sufficiently on the NMR timescale to allow for the observation of distinct signals for each tautomer. At high temperatures, rapid exchange will lead to a single set of population-averaged signals.

Experimental Protocol: Variable-Temperature ¹H NMR
  • Sample Preparation: Dissolve a high-purity sample of this compound in a deuterated polar aprotic solvent (e.g., DMSO-d₆) to facilitate the potential formation of the zwitterion.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Low-Temperature Scans: Cool the sample in decrements of 20 K (e.g., to 278 K, 258 K, etc.) and acquire a spectrum at each temperature, observing for signal decoalescence or the appearance of new peaks.

  • High-Temperature Scans: Warm the sample in increments of 20 K (e.g., to 318 K, 338 K, etc.) and acquire a spectrum at each temperature, observing for signal coalescence and shifts in the averaged peak positions.

Proton / CarbonExpected δ (ppm) - Neutral FormExpected δ (ppm) - Zwitterionic FormKey Differentiator
-COOH / N⁺-H ~13.0 (very broad)~14.5 (broader)Significant downfield shift for N⁺-H.
Pyridine H-3 ~8.1~8.3Downfield shift due to N⁺ charge.
Pyridine H-5 ~7.9~8.1Downfield shift due to N⁺ charge.
-CH₃ ~2.6~2.7Minor downfield shift.
C-2 (-COOH) ~165~168Downfield shift of carboxylate carbon.
C-6 (-CH₃) ~158~160Downfield shift due to N⁺ charge.
Caption: Table 2. Predicted ¹H and ¹³C NMR chemical shifts for the tautomers in DMSO-d₆.
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying key functional groups and is particularly useful for distinguishing between a carboxylic acid and a carboxylate/pyridinium ion pair, especially in the solid state.[11][12]

Experimental Protocol: KBr Pellet FT-IR
  • Sample Preparation: Mix ~1 mg of the dry, solid compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).

  • Grinding: Thoroughly grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Obtain the spectrum using an FT-IR spectrometer, typically in the 4000-400 cm⁻¹ range, and perform a background subtraction.[11]

Vibrational ModeExpected Frequency (cm⁻¹) - Neutral FormExpected Frequency (cm⁻¹) - Zwitterionic FormKey Differentiator
O-H Stretch (acid) 3000-2500 (very broad)AbsentDisappearance of the broad acid O-H band.
N⁺-H Stretch Absent~2800-2400 (broad)Appearance of N⁺-H stretch.
C=O Stretch (acid) ~1715AbsentDisappearance of the carbonyl C=O band.[2][13]
COO⁻ Asymmetric Stretch Absent~1610-1550Appearance of strong carboxylate stretch.
COO⁻ Symmetric Stretch Absent~1420-1300Appearance of carboxylate stretch.
Caption: Table 3. Characteristic IR absorption frequencies for identifying the dominant tautomer in the solid state.
UV-Visible Spectroscopy & Solvatochromism

The electronic transitions of the molecule, observed by UV-Vis spectroscopy, will differ between the two tautomers. By systematically changing the solvent, one can often induce a shift in the tautomeric equilibrium, a phenomenon known as solvatochromism.[6] This provides strong evidence for the existence of multiple species in solution.[3]

SolvatochromismWorkflow start Prepare Stock Solution in Dioxane prep_solvents Prepare Series of Solvents (Hexane, Dioxane, CH₂Cl₂, Acetone, EtOH, H₂O) start->prep_solvents acquire_spectra Acquire UV-Vis Spectrum in each solvent prep_solvents->acquire_spectra plot_data Plot λ_max vs. Solvent Polarity (e.g., E_T(30) scale) acquire_spectra->plot_data analyze Analyze Plot for Correlation: - Positive slope -> Zwitterion stabilized - Negative slope -> Neutral stabilized - No change -> One form dominates plot_data->analyze conclusion Conclude Influence of Polarity on Tautomeric Equilibrium analyze->conclusion caption Figure 2. Experimental workflow for a solvatochromism study.

Caption: Figure 2. Experimental workflow for a solvatochromism study.

Single-Crystal X-ray Crystallography

This technique provides the most definitive structural information, but only for the form present in the crystalline solid state.[14] It can unambiguously determine atomic positions and bond lengths, allowing for the direct visualization of the dominant tautomer.

Expert Insight: The Solid vs. Solution Dilemma It is critical to recognize that the dominant tautomer in a crystal lattice may not be the dominant one in solution. Crystal packing forces and strong intermolecular hydrogen bonds can stabilize a form that is a minor component in the solution phase. Therefore, crystallographic data must be interpreted in conjunction with solution-phase studies (like NMR) to build a complete picture.

Experimental Protocol: Crystallization and Structure Determination
  • Crystal Growth: Grow single crystals of the compound by slow evaporation from various solvents (e.g., ethanol/water, ethyl acetate, acetonitrile).

  • Data Collection: Mount a suitable crystal on a single-crystal X-ray diffractometer and collect diffraction data.

  • Structure Solution & Refinement: Solve and refine the crystal structure to determine atomic coordinates and bond lengths.

  • Analysis: Examine the location of the acidic proton (is it on the carboxyl oxygen or the pyridine nitrogen?) and the C-O bond lengths of the carboxyl group. Equal or near-equal C-O bond lengths are indicative of a deprotonated carboxylate group (zwitterion), whereas distinct C=O and C-O single bond lengths confirm the neutral carboxylic acid form.

Implications for Research and Development

The specific tautomeric form of this compound that predominates under physiological conditions has significant consequences for its application:

  • Drug Development: The shape, charge distribution, and hydrogen bonding capabilities of a molecule dictate its ability to bind to a biological target. The neutral and zwitterionic forms present vastly different pharmacophores to a receptor.

  • Physicochemical Properties: Tautomerism affects solubility, lipophilicity (LogP), and pKa, all of which are critical parameters in drug design and formulation.

  • Chemical Reactivity: The reactivity of the molecule will depend on the available tautomer. For example, the neutral form could be esterified at the carboxylic acid, while the zwitterionic form might undergo different reactions at the carboxylate or the pyridinium ring.

Conclusion

The characterization of tautomerism in this compound is a paradigmatic case study in modern physical organic chemistry. It requires a synergistic approach, blending the predictive power of computational chemistry with a suite of complementary spectroscopic techniques. By systematically applying NMR, IR, and UV-Vis spectroscopy in solution and X-ray crystallography in the solid state, researchers can build a comprehensive and trustworthy model of the molecule's behavior. This understanding is not merely academic; it is a foundational requirement for rationally designing new therapeutics, catalysts, and materials based on this versatile chemical scaffold.

References

Methodological & Application

Use of 6-Methyl-4-nitropicolinic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 6-Methyl-4-nitropicolinic Acid in Organic Synthesis

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of this compound (6M4NPA). It explores the compound's synthesis, key reactions, and applications, with a focus on the underlying chemical principles and practical laboratory protocols.

Introduction: A Multifunctional Heterocyclic Intermediate

This compound, with the CAS Number 30235-16-6, is a highly functionalized pyridine derivative that serves as a valuable building block in modern organic synthesis.[1] Its structure is characterized by a pyridine ring substituted with three distinct functional groups: a carboxylic acid at the 2-position, a nitro group at the 4-position, and a methyl group at the 6-position.[1] This unique arrangement of electron-donating (methyl) and electron-withdrawing (nitro, carboxyl) groups imparts a specific electronic and steric profile, making it a versatile precursor for more complex molecules and a subject of interest in mechanistic studies.[1][2]

The pyridine nitrogen and the adjacent carboxylic acid group can act in concert as a bidentate chelating agent, allowing 6M4NPA to form stable complexes with various metal ions.[1][2] This property is crucial for its application in coordination chemistry and catalysis. Furthermore, each functional group offers a handle for selective chemical transformations, opening pathways to a diverse range of substituted heterocyclic compounds.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference
IUPAC Name 6-Methyl-4-nitropyridine-2-carboxylic acid[1]
CAS Number 30235-16-6[1]
Molecular Formula C₇H₆N₂O₄[1]
Molecular Weight 182.13 g/mol [1]
Appearance Beige to light yellow crystalline solid[1]
Melting Point 172–175°C[1]
Boiling Point 378.0 ± 42.0 °C (Predicted)[3]
Density 1.477 ± 0.06 g/cm³ (Predicted)[3]
pKa 2.95 ± 0.10 (Predicted)[3]
Solubility Soluble in methanol, DMSO; insoluble in water.[1][2]

Essential Safety and Handling

Proper handling of this compound is critical to ensure laboratory safety. The compound is an irritant and requires careful management.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant nitrile gloves, a lab coat, and safety goggles or a face shield to prevent skin and eye contact.[1][4]

  • Ventilation: All handling, weighing, and reactions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1][4]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.[1][5]

  • First Aid: In case of skin contact, wash the affected area thoroughly with soap and water. For eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[1][4]

GHS Hazard Information
Hazard ClassStatement
Skin IrritationH315: Causes skin irritation.[4]
Eye IrritationH319: Causes serious eye irritation.[4]

Synthesis of this compound

The synthesis of 6M4NPA is not trivial and typically involves multi-step procedures starting from simpler pyridine derivatives. One documented method involves the oxidation of a pre-functionalized pyridine ring.

Protocol 1: Oxidation of 2-Bromo-6-methyl-4-nitropyridine

This protocol demonstrates the synthesis of 6M4NPA via the oxidation of a brominated precursor. The rationale behind this approach is that the bromo group at the 2-position can be effectively replaced by a carboxylic acid function through oxidation. Chromium(VI) oxide in concentrated sulfuric acid is a powerful oxidizing agent capable of this transformation.

Causality: The strong acidic medium (H₂SO₄) protonates the pyridine nitrogen, making the ring more resistant to oxidation, while the chromium trioxide selectively targets the carbon-bromine bond, leading to the desired carboxylic acid. Temperature control is crucial; initial cooling prevents runaway reactions, while subsequent heating ensures the reaction goes to completion.[1]

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_workup Work-up & Purification cluster_product Final Product SM 2-Bromo-6-methyl-4-nitropyridine in conc. H₂SO₄ Reagent 1. Add CrO₃ at 0°C 2. Stir at RT, 4h 3. Heat to 70°C, 30 min SM->Reagent Oxidation Workup 1. Quench with ice water 2. Precipitate at -20°C 3. Recrystallize (Water/Methanol) Reagent->Workup Isolation Product This compound Workup->Product Purification

Caption: Workflow for the synthesis of 6M4NPA via oxidation.

Step-by-Step Methodology:

  • Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2-bromo-6-methyl-4-nitropyridine (2.07 mmol) in concentrated sulfuric acid.[1]

  • Oxidation: While maintaining the temperature at 0°C, slowly add chromium(VI) oxide (CrO₃, 8.28 mmol). Caution: CrO₃ is highly toxic and a strong oxidant.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Heating: Heat the reaction mixture to 70°C for 30 minutes to ensure the reaction is complete.[1]

  • Precipitation: Cool the mixture back to room temperature and then carefully pour it over a beaker of ice water. The product will begin to crystallize.

  • Isolation: Allow the mixture to stand at -20°C overnight to maximize precipitation. Collect the resulting beige crystals by vacuum filtration.

  • Purification: Recrystallize the crude product from a mixture of water and methanol to yield pure this compound.[1]

Key Applications in Organic Synthesis

The true utility of 6M4NPA lies in the selective transformations of its functional groups, providing access to a wide array of substituted pyridines.

The Nitro Group: A Gateway to Amines

The nitro group is a versatile functional group primarily used as a precursor to an amino group. The resulting 6-methyl-4-aminopicolinic acid is a valuable intermediate for pharmaceuticals and functional materials. Catalytic hydrogenation is the most common and efficient method for this transformation due to its clean reaction profile.[6]

Causality: A heterogeneous catalyst, typically palladium on carbon (Pd/C), adsorbs both the substrate and hydrogen gas onto its surface. This proximity facilitates the transfer of hydrogen atoms to the nitro group, reducing it sequentially to nitroso, hydroxylamino, and finally the amino group, with water as the only byproduct.

G cluster_key Reaction Scheme 6M4NPA 6M4NPA 6-Methyl-4-aminopicolinic acid 6-Methyl-4-aminopicolinic acid 6M4NPA->6-Methyl-4-aminopicolinic acid  H₂ (g), Pd/C  Solvent (e.g., EtOH)  RT, atmospheric pressure

Caption: Reduction of 6M4NPA to its corresponding amine.

Protocol 2: Catalytic Hydrogenation of 6M4NPA

  • Setup: To a solution of this compound (1.0 mmol) in a suitable solvent like ethanol or acetic acid in a round-bottom flask, add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).[7]

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). This can be done using a hydrogen-filled balloon for reactions at atmospheric pressure or in a Parr shaker for higher pressures.

  • Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Filtration: Once the reaction is complete (disappearance of starting material), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield 6-methyl-4-aminopicolinic acid, which can be further purified by recrystallization if necessary.

The Carboxylic Acid Group: Decarboxylation and Derivatization

The carboxylic acid group is another key reactive site. Its decarboxylation has been a subject of mechanistic studies, where the electronic effects of the methyl and nitro groups on the reaction rate are of significant interest.[1]

Mechanistic Insight: The decarboxylation of picolinic acids is thought to proceed through a zwitterionic intermediate. The electron-withdrawing nitro group at the 4-position stabilizes the negative charge that develops on the pyridine ring during the transition state, thereby influencing the reaction kinetics.

G Start 6M4NPA Zwitterion Zwitterionic Intermediate (Proton transfer from COOH to N) Start->Zwitterion Equilibrium TransitionState Transition State (C-C bond cleavage) Zwitterion->TransitionState Rate-determining step Product 4-Nitro-6-methylpyridine + CO₂ TransitionState->Product

Caption: Simplified mechanism of 6M4NPA decarboxylation.

Beyond decarboxylation, the carboxylic acid can be readily converted to esters, amides, or acid chlorides, providing further avenues for constructing complex molecules.

Coordination Chemistry: A Bidentate Ligand

As mentioned, 6M4NPA can act as a bidentate ligand, coordinating to metal centers through the pyridine nitrogen and one of the carboxylate oxygens to form a stable five-membered ring.[2] This has been demonstrated in the synthesis of cobalt complexes.[1] The electronic properties of the ligand, modulated by the electron-donating methyl group and the electron-withdrawing nitro group, directly influence the stability, geometry, and reactivity of the resulting metal complex.[2]

G cluster_ligand 6M4NPA Ligand M Metal Ion (M) N_pyridine N M->N_pyridine Coordination Bond O_coord O M->O_coord Coordination Bond Ring Pyridine Ring C_acid C=O O_non_coord O

Caption: Chelation of a metal ion by 6M4NPA.

Analytical Characterization

Confirming the identity and purity of 6M4NPA and its derivatives is essential. A multi-technique approach is recommended.

Analytical TechniqueExpected Observations for 6M4NPAReference
¹H NMR Aromatic protons typically observed in the δ 8.5–9.0 ppm range. A singlet for the methyl group protons.[1]
¹³C NMR Carboxylic acid carbonyl carbon signal around δ 170 ppm. Signals for aromatic carbons and the methyl carbon.[1]
Mass Spectrometry Electrospray Ionization (ESI) in negative mode should show the [M-H]⁻ ion at m/z 181.[1]
Infrared (IR) Spec. Characteristic absorption bands for the C=O stretch of the carboxylic acid (~1700-1750 cm⁻¹), and asymmetric/symmetric stretches for the NO₂ group (1300-1600 cm⁻¹).[1]
Elemental Analysis C, H, N, and O content should be within ±0.4% of the theoretical values for C₇H₆N₂O₄.[1]

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a versatile tool for synthetic chemists. Its well-defined reactive sites allow for predictable and selective transformations, making it an ideal starting material for the synthesis of novel heterocyclic structures. Its ability to act as a chelating ligand opens doors for applications in catalysis and materials science. Future research may further exploit its unique electronic properties to develop new pharmaceuticals, functional materials, and bespoke catalysts for challenging chemical transformations.

References

Experimental protocol for the synthesis of 6-Methyl-4-nitropicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 6-Methyl-4-nitropicolinic Acid

Abstract

This application note provides a detailed, research-grade experimental protocol for the synthesis of this compound (CAS No: 30235-16-6).[1][2][3] This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, featuring a pyridine ring substituted with methyl, nitro, and carboxylic acid groups.[1][4] The described synthetic pathway is a multi-step process commencing from readily available 2-methylpyridine (α-picoline). The protocol is designed for researchers in organic synthesis, drug development, and related fields, with a strong emphasis on procedural safety, mechanistic rationale, and validation of results.

Introduction and Synthetic Strategy

This compound is a derivative of picolinic acid, a well-known bidentate chelating agent.[5] The strategic placement of an electron-withdrawing nitro group and an electron-donating methyl group on the pyridine scaffold modulates the electronic properties and steric profile of the molecule, making it a versatile intermediate for creating complex chemical structures.[4]

The synthesis strategy outlined herein follows a logical and well-precedented three-step sequence starting from 2-methylpyridine. This approach was chosen for its reliance on established pyridine chemistry and the commercial availability of the starting material.

The core synthetic pathway involves:

  • N-Oxidation: Conversion of 2-methylpyridine to 2-methylpyridine N-oxide. This initial step activates the pyridine ring for subsequent electrophilic substitution.[6]

  • Nitration: Regioselective nitration of the N-oxide at the 4-position to yield the key intermediate, 2-methyl-4-nitropyridine N-oxide. The N-oxide group directs the electrophilic nitration primarily to the C4 position.[6]

  • Oxidation: Conversion of the methyl group of the intermediate to a carboxylic acid using a strong oxidizing agent to form the final product, this compound.

This document provides step-by-step instructions, safety protocols, and characterization guidelines to ensure a reproducible and safe synthesis.

Safety and Hazard Management

The following synthesis involves highly corrosive, oxidizing, and potentially toxic reagents. Strict adherence to safety protocols is mandatory.

  • General Precautions: All steps must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, must be worn at all times.[7][8] An eyewash station and safety shower should be readily accessible.[8]

  • Nitric Acid (HNO₃) & Sulfuric Acid (H₂SO₄): Both are extremely corrosive and can cause severe burns upon contact.[9][10] The combination creates a powerful nitrating mixture that is highly exothermic and reacts violently with organic materials.[9] Always add acid to water, never the reverse. Store away from combustible materials.[8]

  • Potassium Permanganate (KMnO₄): A strong oxidizing agent that can create explosive mixtures with organic materials or strong acids. Handle with care and avoid generating dust.[11]

  • Waste Disposal: All chemical waste must be neutralized and disposed of in accordance with institutional and local environmental regulations. Acidic and oxidizing waste streams should be handled separately.

Experimental Workflow Diagram

The overall process from starting material to final product is illustrated below.

Synthesis_Workflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Methyl Group Oxidation cluster_3 Final Stage A 2-Methylpyridine B 2-Methylpyridine N-oxide A->B H₂O₂ / Acetic Acid C 2-Methyl-4-nitropyridine N-oxide B->C HNO₃ / H₂SO₄ D This compound C->D KMnO₄ / Heat E Purification & Characterization D->E Recrystallization

Caption: Workflow for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplier
2-Methylpyridine (α-picoline)Reagent, ≥98%Sigma-Aldrich
Hydrogen Peroxide (H₂O₂)30% (w/w) in H₂OFisher Scientific
Glacial Acetic AcidACS Reagent, ≥99.7%VWR
Sulfuric Acid (H₂SO₄)ACS Reagent, 95.0-98.0%Sigma-Aldrich
Fuming Nitric Acid (HNO₃)ACS Reagent, ≥90%Sigma-Aldrich
Potassium Permanganate (KMnO₄)ACS Reagent, ≥99.0%VWR
Sodium Hydroxide (NaOH)Reagent GradeFisher Scientific
Hydrochloric Acid (HCl)Concentrated, 37%VWR
Ethanol95%Decon Labs
Deionized WaterType IIIn-house
Celite® 545---Sigma-Aldrich

Detailed Synthesis Protocol

Step 1: Synthesis of 2-Methylpyridine N-oxide
  • Rationale: The N-oxidation of the pyridine nitrogen increases the electron density of the ring, but more importantly, the N-oxide group acts as a director for subsequent electrophilic substitution, favoring the 4-position.[6] Hydrogen peroxide in acetic acid is a classic and effective method for this transformation.

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methylpyridine (10.0 g, 107.4 mmol) and glacial acetic acid (50 mL).

  • Stir the mixture in an ice bath to cool it to approximately 10-15 °C.

  • Slowly add 30% hydrogen peroxide (12.2 mL, 118.1 mmol) dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 60 °C.

  • After the addition is complete, heat the reaction mixture to 70-75 °C and maintain for 3 hours.

  • Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Cool the mixture to room temperature and remove the excess acetic acid and water under reduced pressure using a rotary evaporator.

  • The resulting viscous oil is 2-methylpyridine N-oxide, which can be carried forward to the next step without further purification.

Step 2: Synthesis of 2-Methyl-4-nitropyridine N-oxide
  • Rationale: The N-oxide intermediate undergoes electrophilic nitration. The strong acid mixture of fuming nitric acid and concentrated sulfuric acid generates the nitronium ion (NO₂⁺) necessary for the reaction. The reaction is highly exothermic and requires careful temperature control to prevent side reactions.[1]

  • Place the crude 2-methylpyridine N-oxide from Step 1 into a 500 mL three-necked flask equipped with a magnetic stir bar, thermometer, and dropping funnel.

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add concentrated sulfuric acid (40 mL) while stirring, keeping the temperature below 10 °C.

  • Once the addition is complete, slowly add fuming nitric acid (20 mL) dropwise via the dropping funnel. The internal temperature must be strictly maintained below 10 °C.

  • After the addition, slowly heat the reaction mixture to 90 °C and hold for 2 hours.

  • Cool the reaction mixture to room temperature and carefully pour it over 200 g of crushed ice in a large beaker.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium hydroxide (NaOH) until the pH is ~7-8. This must be done in an ice bath as the neutralization is highly exothermic.

  • A yellow precipitate of 2-methyl-4-nitropyridine N-oxide will form.

  • Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum. The typical melting point of the product is 155-159 °C.

Step 3: Synthesis of this compound
  • Rationale: The final step is the oxidation of the 2-methyl group to a carboxylic acid. Potassium permanganate is a powerful oxidizing agent commonly used for converting alkyl side chains on aromatic rings to carboxylic acids.[12] The reaction is performed in an aqueous medium under reflux. The N-oxide functionality is typically removed during this oxidative workup.

  • In a 1 L round-bottom flask fitted with a reflux condenser and mechanical stirrer, suspend the dried 2-methyl-4-nitropyridine N-oxide (10.0 g, 64.9 mmol) in 400 mL of deionized water.

  • Heat the suspension to 80 °C with vigorous stirring.

  • In a separate beaker, dissolve potassium permanganate (KMnO₄) (25.6 g, 162.2 mmol, 2.5 equivalents) in 200 mL of warm water.

  • Add the KMnO₄ solution portion-wise to the reaction flask over 1 hour. The purple color of the permanganate will disappear as it is consumed. An exothermic reaction will be observed, and the temperature should be maintained around 95-100 °C.

  • After the addition is complete, continue to heat the mixture under reflux until the purple color has completely vanished (approximately 2-3 hours), indicating the reaction is complete. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the MnO₂. Wash the filter cake with 100 mL of hot water.

  • Combine the filtrate and washings and concentrate the volume to ~150 mL using a rotary evaporator.

  • Cool the concentrated solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl).

  • A pale yellow or beige precipitate of this compound will form.

  • Allow the mixture to stand in the cold for at least 1 hour to maximize crystallization.

  • Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven at 60 °C.

Purification and Characterization

  • Purification: The crude product can be recrystallized from an ethanol/water mixture to achieve high purity (typically >98%).[1]

  • Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques.

ParameterExpected Value
Molecular Formula C₇H₆N₂O₄
Molecular Weight 182.13 g/mol [2]
Appearance Pale yellow to beige crystalline solid
Melting Point 172-175 °C[1]
¹H NMR Spectra should be consistent with the proposed structure.
¹³C NMR Spectra should show 7 distinct carbon signals.
Mass Spectrometry ESI-MS should show a peak corresponding to [M-H]⁻ at m/z 181.0.

Summary of Quantitative Data

StepStarting MaterialMoles (mmol)Key ReagentMoles (mmol)Temp (°C)Time (h)
1 2-Methylpyridine107.430% H₂O₂118.170-753
2 2-Methylpyridine N-oxide~107.4Fuming HNO₃(20 mL)902
3 2-Methyl-4-nitropyridine N-oxide64.9KMnO₄162.295-1003

References

Application Note & Protocols: Synthesis of 6-Methyl-4-nitropicolinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 6-Methyl-4-nitropicolinic Acid Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Among its many functionalized variants, this compound stands out as a crucial synthetic intermediate. Its unique substitution pattern—a carboxylic acid for amide and ester derivatization, a methyl group for potential further functionalization or metabolic blocking, and a nitro group that can act as a key pharmacophoric element or be reduced to a versatile amino group—makes it an invaluable building block for drug discovery programs.[1][2][3]

The nitro group, in particular, is a powerful electron-withdrawing group that can modulate the electronic properties of the entire molecule.[4] Its presence is pivotal in compounds exhibiting a range of biological activities, from antimicrobial to anti-inflammatory effects.[5] This guide provides authoritative, field-proven protocols for the synthesis of the parent acid and its subsequent derivatization into esters and amides, offering researchers a reliable roadmap for accessing this important chemical space.

Core Synthesis: Establishing the this compound Backbone

The synthesis of the title compound can be approached from multiple strategic pathways. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. We will detail the two most reliable and commonly employed methods.

Route A: Oxidation of a Pre-functionalized Nitropyridine

This is often the most direct and high-yielding approach. The strategy involves the oxidation of a methyl group at the 2-position of a pyridine ring that already contains the required methyl and nitro substituents. A common and commercially available starting material for this route is 2-bromo-6-methyl-4-nitropyridine.

Causality and Expertise: The logic here is to perform the sensitive oxidation step on a robust, pre-functionalized ring. Chromium trioxide (CrO₃) in concentrated sulfuric acid is a powerful oxidizing agent capable of converting the methyl group to a carboxylic acid under controlled conditions.[5] The initial low temperature (0°C) is critical to control the initial exothermic mixing, after which the reaction is heated to ensure complete conversion. The bromo-substituent at the 2-position is displaced during the oxidative workup.

Protocol 1: Synthesis via Oxidation of 2-Bromo-6-methyl-4-nitropyridine

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
2-Bromo-6-methyl-4-nitropyridine1.0217.0210.02.17 g
Chromium (VI) Oxide (CrO₃)4.099.9940.04.00 g
Concentrated Sulfuric Acid (H₂SO₄)-98.08-20 mL
Ice Water---~200 mL

Step-by-Step Methodology:

  • Carefully dissolve 2-bromo-6-methyl-4-nitropyridine (2.17 g, 10.0 mmol) in concentrated H₂SO₄ (20 mL) in a three-necked flask equipped with a mechanical stirrer and a thermometer, cooling the mixture in an ice bath to 0°C.

  • Slowly and portion-wise, add chromium trioxide (4.00 g, 40.0 mmol) to the stirred solution, ensuring the internal temperature does not exceed 10°C.[5]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Gently heat the reaction mixture to 70°C for 30-60 minutes to drive the reaction to completion.[5]

  • Cool the mixture back to room temperature and then carefully pour it over a beaker containing ~200 g of crushed ice with vigorous stirring.

  • A precipitate will form. Allow the mixture to stand, preferably in a refrigerator or at -20°C overnight, to maximize crystallization.[5]

  • Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water to remove residual acid.

  • Recrystallize the crude product from a water/methanol mixture to yield this compound as beige crystals.[5]

  • Dry the product under vacuum. Typical yields range from 60-75%.

Route B: Nitration of a Picolinic Acid Precursor

An alternative strategy involves first synthesizing 6-methylpicolinic acid and then introducing the nitro group at the 4-position. The direct nitration of pyridine rings can be challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack.[6] However, under forcing conditions with a mixed acid system, this transformation is achievable.

Causality and Expertise: The precursor, 6-methylpicolinic acid, can be synthesized by the oxidation of commercially available 2,6-lutidine using oxidants like potassium permanganate (KMnO₄) or nitric acid.[7][8][9] The subsequent nitration step requires a potent electrophile, the nitronium ion (NO₂⁺), which is generated in situ from a mixture of concentrated nitric and sulfuric acids. Sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the highly reactive nitronium ion. Strict temperature control (0–5°C) is paramount to prevent runaway reactions and the formation of undesired byproducts.[5]

Protocol 2: Synthesis via Nitration of 6-Methylpicolinic Acid

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
6-Methylpicolinic Acid1.0137.1410.01.37 g
Concentrated Sulfuric Acid (H₂SO₄)-98.08-15 mL
Fuming Nitric Acid (HNO₃)~3.063.01~30.0~2.0 mL
Ice Water---~150 mL

Step-by-Step Methodology:

  • Add 6-methylpicolinic acid (1.37 g, 10.0 mmol) to concentrated sulfuric acid (15 mL) in a flask cooled to 0°C in an ice-salt bath.

  • Stir the mixture until all the solid has dissolved.

  • While maintaining the temperature between 0 and 5°C, add fuming nitric acid (~2.0 mL) dropwise using an addition funnel.[5]

  • Once the addition is complete, allow the reaction to stir at 0-5°C for 2-3 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).

  • Very carefully, pour the reaction mixture onto ~150 g of crushed ice with vigorous stirring.

  • Adjust the pH of the resulting solution to ~2-3 with a saturated solution of sodium carbonate or sodium hydroxide to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a water/methanol mixture.

  • Dry the purified product under vacuum.

Synthesis of Key Derivatives: Amides and Esters

The true utility of this compound lies in its function as a scaffold. The carboxylic acid handle is readily converted into other functional groups, most commonly esters and amides, which are prevalent in biologically active molecules.

Esterification

The conversion of the carboxylic acid to its corresponding methyl or ethyl ester is a common first step for further modifications or for modulating solubility and cell permeability. The Fischer esterification is a classic and cost-effective method.

Causality and Expertise: Fischer esterification is an acid-catalyzed equilibrium reaction.[10][11] By using the alcohol (e.g., methanol) as the solvent, its large excess drives the equilibrium toward the ester product, in accordance with Le Châtelier's principle. Concentrated sulfuric acid acts as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[11] Refluxing is necessary to provide the activation energy for the reaction. A potential side reaction at elevated temperatures is decarboxylation, so reaction times should be optimized.[10]

Protocol 3: Methyl Ester Synthesis (Fischer Esterification)

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
This compound1.0182.135.00.91 g
Methanol (MeOH)Solvent32.04-25 mL
Concentrated Sulfuric Acid (H₂SO₄)Catalyst98.08-0.5 mL
Saturated NaHCO₃ (aq)---As needed
Ethyl Acetate---~50 mL

Step-by-Step Methodology:

  • Suspend this compound (0.91 g, 5.0 mmol) in methanol (25 mL) in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (0.5 mL) to the stirred suspension.[10]

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring progress by TLC.[10]

  • After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (~50 mL) and carefully neutralize by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude methyl 6-methyl-4-nitropicolinate.

  • Purify the product by silica gel column chromatography or recrystallization if necessary.

Amide Coupling

Amide bond formation is arguably the most critical reaction in drug development.[12] Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated." This can be achieved by converting it to a more reactive species like an acyl chloride or by using peptide coupling reagents.

Causality and Expertise:

  • Acyl Chloride Method: Reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride produces a highly electrophilic acyl chloride.[13][14] This readily reacts with a primary or secondary amine to form the amide. A base, such as triethylamine or pyridine, is required to scavenge the HCl byproduct.[13] This is a robust, classical method.

  • Coupling Reagent Method: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) are widely used for their mild conditions and high efficiency.[13] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide, generating a soluble urea byproduct that is easily removed during aqueous workup.[13]

Protocol 4: Amide Synthesis via EDC Coupling

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
This compound1.0182.132.00.364 g
EDC Hydrochloride1.2191.702.40.460 g
HOBt (or DMAP)0.1-1.0135.130.2-2.0As needed
Amine (e.g., Benzylamine)1.1107.152.20.236 g (0.24 mL)
N,N-Diisopropylethylamine (DIPEA)2.0129.244.00.517 g (0.70 mL)
Dichloromethane (DCM)Solvent--15 mL

Step-by-Step Methodology:

  • Dissolve this compound (0.364 g, 2.0 mmol) in anhydrous DCM (15 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired amine (benzylamine, 2.2 mmol), DIPEA (4.0 mmol), and a catalytic amount of DMAP or one equivalent of HOBt.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC hydrochloride (2.4 mmol) in one portion and stir the reaction at 0°C for 30 minutes.[13]

  • Remove the ice bath and continue stirring at room temperature for 8-16 hours, or until TLC analysis indicates completion of the reaction.

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide by flash column chromatography on silica gel.

Visualization of Synthetic Pathways

To better illustrate the relationships between these protocols, the following diagrams outline the key workflows and a core reaction mechanism.

Synthesis_Workflow cluster_start Starting Materials cluster_precursor Precursor cluster_core Core Compound cluster_derivatives Derivatives Lutidine 2,6-Lutidine PicolinicAcid 6-Methylpicolinic Acid Lutidine->PicolinicAcid Oxidation (e.g., KMnO4) Bromo 2-Bromo-6-methyl- 4-nitropyridine Target 6-Methyl-4-nitropicolinic Acid Bromo->Target Oxidation (CrO3/H2SO4) [Route A] PicolinicAcid->Target Nitration (HNO3/H2SO4) [Route B] Ester Methyl Ester Target->Ester Esterification (MeOH/H+) Amide Amide Target->Amide Amide Coupling (EDC, Amine)

Caption: Overall synthetic workflow for this compound and its derivatives.

Nitration_Mechanism cluster_generation Nitronium Ion Generation cluster_attack Electrophilic Attack HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ H2SO4->H2NO3+ NO2+ NO₂⁺ (Nitronium Ion) H2NO3+->NO2+ - H₂O HSO4- HSO₄⁻ Sigma Sigma Complex (Resonance Stabilized) H2O H₂O Pyridine 6-Methylpicolinic Acid Pyridine->Sigma + NO₂⁺ Product 6-Methyl-4-nitropicolinic Acid Sigma->Product - H⁺

References

Application Notes and Protocols for Investigating the Biological Activity of 6-Methyl-4-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Methyl-4-nitropicolinic acid is a pyridine carboxylic acid derivative that presents a compelling scaffold for biological investigation. Its structure, combining the known metal-chelating properties of picolinic acid with the electronically distinct nature of a nitroaromatic system, suggests a potential for multifaceted pharmacological activity. The nitro group, in particular, may act as a bioactivatable moiety, contributing to its mechanism of action.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to explore the potential antimicrobial, anticancer, and anti-inflammatory properties of this compound. We present not only detailed, step-by-step protocols for key in vitro assays but also the scientific rationale underpinning these experimental designs, enabling robust and reproducible investigation.

Introduction to this compound: A Structural Perspective

This compound (IUPAC Name: 6-methyl-4-nitropyridine-2-carboxylic acid) is a small organic molecule featuring a substituted pyridine ring. Its chemical identity is defined by CAS Number 30235-16-6 and a molecular weight of 182.13 g/mol .[2] The key structural features that inform its potential biological activity are:

  • Picolinic Acid Backbone: Picolinic acid is a natural metabolite of tryptophan and a well-known bidentate chelating agent, capable of binding metal ions.[3][4] This chelation can disrupt metalloenzyme function in pathogens or cancer cells.

  • Nitro Group (-NO₂): Positioned at the 4-position, this strong electron-withdrawing group significantly alters the electronic profile of the pyridine ring.[1] Nitroaromatic compounds are known to undergo bioreduction in hypoxic environments (common in tumors and sites of infection) to form reactive nitroso and hydroxylamino intermediates. These can covalently modify and damage critical macromolecules like proteins and DNA.[1]

  • Methyl Group (-CH₃): The methyl group at the 6-position provides steric bulk and electron-donating character, which can influence ligand-receptor interactions and the overall metabolic stability of the compound.[1]

Physicochemical Properties for Assay Development

Before commencing biological assays, understanding the compound's properties is critical for accurate preparation of test solutions.

PropertyValue / DescriptionSource
Molecular Formula C₇H₆N₂O₄[2]
Molecular Weight 182.13 g/mol [2]
Appearance Solid[5]
pKa (Predicted) 2.95 ± 0.10[6]
Solubility Soluble in organic solvents like DMSO and chloroform; insoluble in water.[5]

Key Insight: The insolubility in water necessitates the use of a solvent like Dimethyl Sulfoxide (DMSO) to prepare a stock solution for biological assays. It is critical to maintain a low final DMSO concentration in the culture medium (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7]

Proposed Mechanism of Action: The Role of Bioreduction

The biological activity of many nitroaromatic compounds is contingent upon their metabolic activation. We hypothesize that this compound exerts its effects through a similar pathway. The nitro group can be reduced by cellular reductases (e.g., NADPH:cytochrome P450 reductase) to form highly reactive intermediates that can induce cellular damage.

Mechanism_of_Action cluster_0 Cellular Environment Compound This compound (Ar-NO₂) Reactive_Intermediates Reactive Intermediates (Ar-NO₂⁻, Ar-NO, Ar-NHOH) Compound->Reactive_Intermediates Bioreduction (Cellular Reductases) Cellular_Targets Cellular Targets (Proteins, DNA) Reactive_Intermediates->Cellular_Targets Covalent Modification Cellular_Damage Cellular Damage (e.g., Apoptosis, Growth Inhibition) Cellular_Targets->Cellular_Damage Disruption of Function

Figure 1: Proposed bioreductive activation pathway.

Protocol I: Antimicrobial Susceptibility Testing

This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][8]

Scientific Rationale

The broth microdilution assay is a standardized, quantitative method that exposes a known density of bacteria to a range of serially diluted compound concentrations.[8][9] This allows for a precise determination of the concentration required to inhibit growth, providing a robust measure of the compound's potency. Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious bacteria as it supports good growth and has minimal components that could interfere with the compound's activity.[9]

Materials
  • This compound

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (600 nm)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

Experimental Workflow Diagram

MIC_Workflow Start Start Prep_Stock 1. Prepare Compound Stock Solution in DMSO Start->Prep_Stock Prep_Inoculum 2. Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Serial_Dilute 3. Perform 2-fold Serial Dilution of Compound in 96-well Plate Prep_Stock->Serial_Dilute Inoculate 4. Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilute->Inoculate Incubate 5. Incubate at 37°C for 16-24 hours Inoculate->Incubate Read_Results 6. Read Results Visually or with Plate Reader Incubate->Read_Results Determine_MIC 7. Determine MIC Value Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2: Workflow for MIC determination.
Step-by-Step Protocol

  • Preparation of Compound Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Plate Setup:

    • Add 100 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate.

    • Prepare an intermediate dilution of your compound stock in MHB. Add 200 µL of this dilution to the wells in column 1. This will be your highest concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no compound).

    • Column 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum (from step 2) to wells in columns 1 through 11. Do not add bacteria to column 12. The final bacterial concentration in each well will be ~5 x 10⁵ CFU/mL.[8]

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[9]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).[2] The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

Data Presentation Template
Bacterial StrainCompoundMIC (µg/mL)Positive ControlMIC (µg/mL)
S. aureusThis compoundCiprofloxacin
E. coliThis compoundCiprofloxacin
P. aeruginosaThis compoundCiprofloxacin
C. albicansThis compoundAmphotericin B

Protocol II: In Vitro Anticancer Activity (Cytotoxicity)

This protocol uses the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on adherent cancer cell lines. The IC₅₀ represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are insoluble in aqueous solution.[7] The amount of formazan produced, which is quantified by dissolving it in a solvent like DMSO and measuring its absorbance, is directly proportional to the number of living cells.[7][11] This allows for a quantitative measurement of the compound's cytotoxic or anti-proliferative effects.

Materials
  • This compound

  • Sterile DMSO

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Sterile 96-well tissue culture plates

  • Microplate reader (570 nm)

Experimental Workflow Diagram

MTT_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Attach 2. Incubate 24h for Cell Attachment Seed_Cells->Incubate_Attach Treat_Compound 3. Treat with Serial Dilutions of Compound Incubate_Attach->Treat_Compound Incubate_Treat 4. Incubate for 48-72 hours Treat_Compound->Incubate_Treat Add_MTT 5. Add MTT Reagent and Incubate 4h Incubate_Treat->Add_MTT Solubilize 6. Remove Medium, Add DMSO to Solubilize Formazan Add_MTT->Solubilize Read_Absorbance 7. Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 8. Calculate % Viability and Determine IC₅₀ Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Workflow for MTT cytotoxicity assay.
Step-by-Step Protocol

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock of this compound in DMSO (e.g., 20 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a "vehicle control" well containing medium with the same final concentration of DMSO as the highest drug concentration.

    • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[11] During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well and place the plate on a shaker for 10 minutes to fully dissolve the formazan.[11]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism to calculate the IC₅₀ value.[12]

Data Presentation Template
Cell LineCancer TypeCompoundIC₅₀ (µM) after 72h
MCF-7Breast AdenocarcinomaThis compound
A549Lung CarcinomaThis compound
HCT116Colon CarcinomaThis compound
HepG2Hepatocellular CarcinomaThis compound

Protocol III: In Vitro Anti-inflammatory Activity

This protocol uses the Griess assay to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Scientific Rationale

Inflammation involves the activation of immune cells like macrophages. When stimulated with bacterial endotoxin (LPS), RAW 264.7 murine macrophages upregulate the inducible nitric oxide synthase (iNOS) enzyme, leading to a large production of nitric oxide (NO), a key inflammatory mediator.[13][14] Overproduction of NO is associated with chronic inflammatory diseases. NO is an unstable molecule that quickly oxidizes to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in the culture medium.[15] The Griess assay is a simple and sensitive colorimetric method that quantifies nitrite levels.[14] By measuring the reduction in nitrite concentration in the presence of the test compound, we can assess its potential anti-inflammatory activity.

Materials
  • This compound

  • Sterile DMSO

  • RAW 264.7 macrophage cell line (ATCC TIB-71)

  • Complete growth medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂) for standard curve

  • Sterile 96-well tissue culture plates

Experimental Workflow Diagram

Griess_Assay_Workflow Start Start Seed_Cells 1. Seed RAW 264.7 Cells in 96-well Plate Start->Seed_Cells Incubate_Attach 2. Incubate 24h for Cell Attachment Seed_Cells->Incubate_Attach Pretreat 3. Pre-treat Cells with Compound for 1-2h Incubate_Attach->Pretreat Stimulate 4. Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate_Stim 5. Incubate for 24 hours Stimulate->Incubate_Stim Collect_Supernatant 6. Collect Culture Supernatant Incubate_Stim->Collect_Supernatant Griess_Reaction 7. Mix Supernatant with Griess Reagent Collect_Supernatant->Griess_Reaction Read_Absorbance 8. Read Absorbance at 540 nm Griess_Reaction->Read_Absorbance Calculate_NO 9. Calculate Nitrite Conc. from Standard Curve Read_Absorbance->Calculate_NO End End Calculate_NO->End

Figure 4: Workflow for Griess assay for NO inhibition.
Step-by-Step Protocol

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Cell Treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells by adding the compound dilutions and incubate for 1-2 hours.

  • LPS Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce NO production.[13] Ensure you have appropriate controls:

    • Negative Control: Cells + Medium only (no LPS, no compound)

    • Positive Control: Cells + LPS only (no compound)

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Standard Curve: Prepare a standard curve by making serial dilutions of a 100 µM sodium nitrite stock solution in culture medium (e.g., 100, 50, 25, 12.5, 6.25, 0 µM).

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well of the treatment plate to a new, empty 96-well plate.

    • Add 50 µL of the standards to the same plate.

    • Mix equal parts of Griess Reagent A and B immediately before use.

    • Add 100 µL of the mixed Griess Reagent to each well containing supernatant or standard.[13]

    • Incubate at room temperature for 10 minutes in the dark. A pink/magenta color will develop.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance of the sodium nitrite standards versus their concentrations to generate a standard curve.

    • Use the equation of the line from the standard curve to calculate the nitrite concentration in each experimental sample.

    • Calculate the percentage of NO inhibition relative to the LPS-only control.

Note: It is crucial to run a parallel MTT assay on the cells under the same treatment conditions to ensure that the observed reduction in NO is not simply due to compound-induced cytotoxicity.[16]

Data Presentation Template
Compound Concentration (µM)Cell Viability (%)Nitrite Concentration (µM)% NO Inhibition
0 (Control)1000
0 + LPSN/A
1 + LPS
10 + LPS
50 + LPS
100 + LPS

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of the biological activities of this compound. Based on its structural features, the compound holds promise as a candidate for further investigation in antimicrobial, oncology, and anti-inflammatory research. Positive results from these in vitro screens would justify progression to more complex studies, including mechanism of action elucidation (e.g., DNA gyrase inhibition assays, apoptosis assays via flow cytometry, Western blotting for inflammatory pathway proteins) and, eventually, in vivo efficacy and safety models.

References

Application of 6-Methyl-4-nitropicolinic Acid in Herbicide Development: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of 6-Methyl-4-nitropicolinic Acid as a Novel Herbicide Candidate

This compound is a derivative of picolinic acid, a class of compounds known for their biological activities.[1] Picolinic acid and its analogues represent a significant class of synthetic auxin herbicides, which have been pivotal in selective weed management for decades.[2][3][4] The core structure of these compounds mimics the natural plant hormone indole-3-acetic acid (IAA), leading to a disruption of normal plant growth processes in susceptible species.[5]

The structural features of this compound, specifically the pyridine carboxylic acid backbone, suggest its potential as a synthetic auxin herbicide. The substitution of a methyl group at the 6-position and a nitro group at the 4-position on the pyridine ring can modulate its chemical properties, influencing its uptake, translocation, and interaction with the target site in plants. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of this compound as a potential herbicide. It outlines the hypothesized mechanism of action and provides detailed protocols for its synthesis and herbicidal evaluation, from initial in vitro screening to whole-plant bioassays.

Hypothesized Mechanism of Action: A Synthetic Auxin Herbicide

It is hypothesized that this compound acts as a synthetic auxin mimic. This mode of action involves the compound binding to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins.[6][7] This binding event initiates a cascade of molecular events that lead to the degradation of Aux/IAA transcriptional repressors, which in turn allows for the overexpression of auxin-responsive genes.[5][8]

The uncontrolled and excessive activation of these genes disrupts numerous physiological processes, including cell division, elongation, and differentiation, ultimately leading to plant death in susceptible species.[4] A key consequence of this hormonal imbalance is the overproduction of ethylene and abscisic acid (ABA), which contributes significantly to the herbicidal symptoms and plant demise.[6][8]

The proposed signaling pathway for the herbicidal action of this compound is depicted in the following diagram:

Synthetic Auxin Mechanism cluster_0 Plant Cell 6M4NPA This compound TIR1/AFB TIR1/AFB Receptor 6M4NPA->TIR1/AFB Binds to Aux/IAA Aux/IAA Repressor TIR1/AFB->Aux/IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux/IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Ethylene_ABA Ethylene & ABA Biosynthesis Auxin_Genes->Ethylene_ABA Upregulates Plant_Death Plant Death Ethylene_ABA->Plant_Death Leads to

Caption: Proposed mechanism of action for this compound as a synthetic auxin herbicide.

Protocols for Herbicidal Efficacy Evaluation

The following protocols are designed to systematically evaluate the herbicidal potential of this compound. These protocols are based on established methodologies for herbicide testing and can be adapted to specific research needs and available resources.[9][10]

Experimental Workflow Overview

Herbicide_Evaluation_Workflow Synthesis Synthesis & Purification of This compound In_Vitro In Vitro Screening (Seed Germination & Root Growth Assay) Synthesis->In_Vitro Greenhouse_Bioassay Greenhouse Bioassay (Whole-Plant Dose-Response) In_Vitro->Greenhouse_Bioassay Promising candidates Weed_Spectrum Weed Spectrum Analysis Greenhouse_Bioassay->Weed_Spectrum Crop_Selectivity Crop Selectivity & Safety Assessment Greenhouse_Bioassay->Crop_Selectivity Data_Analysis Data Analysis & Interpretation Weed_Spectrum->Data_Analysis Crop_Selectivity->Data_Analysis

Caption: A streamlined workflow for the comprehensive evaluation of a new herbicide candidate.

Protocol 1: Synthesis of this compound

High-purity this compound is essential for accurate bioassays. The synthesis typically involves the nitration and methylation of a picolinic acid derivative.[1]

Materials:

  • Picolinic acid or a suitable precursor

  • Mixed acid (HNO₃/H₂SO₄)

  • Dimethyl sulfate or methyl iodide

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Water

  • Standard laboratory glassware and safety equipment

Procedure:

  • Nitration: Carefully introduce the nitro group at the 4-position of the picolinic acid derivative using a mixture of nitric acid and sulfuric acid. Maintain the reaction temperature between 0–5°C to minimize side reactions.

  • Methylation: Methylate the 6-position using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to achieve high purity.

  • Purity Confirmation: Confirm the purity of the synthesized compound using High-Performance Liquid Chromatography (HPLC) (target ≥98%) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the absence of residual solvents and impurities.[1]

Protocol 2: In Vitro Screening for Herbicidal Activity

This initial screening provides a rapid assessment of the compound's phytotoxicity at the cellular and seedling level.[9][11]

Materials:

  • Seeds of a model plant species (e.g., Arabidopsis thaliana) and representative weed species.

  • Petri dishes with agar medium.

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • Growth chamber with controlled light and temperature.

Procedure:

  • Media Preparation: Prepare agar medium in Petri dishes containing a range of concentrations of this compound. A solvent control (agar with DMSO) and a negative control (agar only) must be included.

  • Seed Sterilization and Plating: Surface sterilize the seeds and place them on the prepared agar plates.

  • Incubation: Incubate the plates in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • Data Collection: After a set period (e.g., 7-14 days), measure the seed germination rate and the primary root length of the seedlings.

  • Data Analysis: Calculate the percentage of inhibition for both germination and root growth compared to the control. Determine the IC50 value (the concentration that causes 50% inhibition).

Protocol 3: Greenhouse Bioassay for Herbicidal Efficacy

Whole-plant bioassays are crucial for evaluating the herbicidal efficacy under more realistic conditions.[9][10]

Materials:

  • Pots filled with a standardized soil mix.

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album, Echinochloa crus-galli).

  • This compound formulated for spraying (e.g., with surfactants).

  • Calibrated greenhouse sprayer.

  • Greenhouse with controlled environmental conditions.

Procedure:

  • Plant Growth: Sow weed seeds in pots and grow them in the greenhouse to a specific growth stage (e.g., 2-4 true leaves).[9]

  • Herbicide Application: Prepare a series of dilutions of the formulated this compound to achieve a range of application rates (e.g., 0, 50, 100, 200, 400, 800 g active ingredient per hectare). Apply the herbicide solutions evenly to the plants using a calibrated sprayer.[10] A non-treated control is essential.

  • Post-Treatment Care: Return the pots to the greenhouse and maintain optimal growing conditions.

  • Data Collection: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death).[10] At the end of the experiment, harvest the above-ground biomass and determine the dry weight.

  • Data Analysis: Calculate the percent growth reduction for each treatment relative to the non-treated control. Use a log-logistic dose-response model to determine the GR50 (the dose required for 50% growth reduction) or LD50 (the dose required for 50% mortality) values.[10][12][13]

Parameter Description
Visual Injury (%) A qualitative assessment of plant health, including chlorosis, necrosis, and stunting.
Dry Weight (g) A quantitative measure of plant biomass.
GR50/LD50 (g a.i./ha) The dose of herbicide that causes a 50% reduction in growth or 50% mortality, respectively.
Protocol 4: Weed Spectrum and Crop Selectivity Assessment

This protocol expands the evaluation to a broader range of weed species and assesses the potential for crop safety.[14][15]

Procedure:

  • Weed Spectrum: Conduct the greenhouse bioassay (Protocol 3) on a panel of economically important monocot and dicot weed species.

  • Crop Selectivity: Simultaneously, conduct the same bioassay on key crop species (e.g., wheat, corn, soybean) to determine their tolerance to this compound.[2] For crop tolerance assessment, it is recommended to include a treatment at twice the proposed label rate.

  • Data Analysis: Compare the GR50/LD50 values for the different weed and crop species to determine the selectivity index. A high selectivity index (GR50 of crop / GR50 of weed) indicates good crop safety.[16]

Conclusion and Future Directions

The application notes and protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound as a potential herbicide. By following these methodologies, researchers can generate reliable data on its herbicidal efficacy, mechanism of action, weed control spectrum, and crop selectivity. Positive results from these studies would warrant further investigation into its environmental fate, toxicological profile, and formulation development to advance this promising compound through the herbicide development pipeline.

References

Application Notes and Protocols: Synthesis, Characterization, and Biological Evaluation of Metal Complexes of 6-Methyl-4-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Section 1: Foundational Principles and Strategic Overview

Picolinic acid and its derivatives represent a class of highly versatile N,O-bidentate ligands in coordination chemistry.[1] Their ability to form stable chelate rings with a wide array of transition metal ions makes them attractive scaffolds for the development of novel metallopharmaceuticals.[1][2] The strategic introduction of substituents onto the pyridine ring allows for the fine-tuning of the electronic and steric properties of the ligand, which in turn modulates the stability, geometry, and reactivity of the resulting metal complexes.[3]

This guide focuses on 6-Methyl-4-nitropicolinic acid (6M4NPA), a derivative featuring an electron-donating methyl group at the 6-position and a potent electron-withdrawing nitro group at the 4-position.[3][4] This specific substitution pattern is hypothesized to:

  • Enhance Ligand Field Strength: The interplay of electron-donating and withdrawing groups can influence the electron density on the pyridine nitrogen, affecting the ligand field splitting of the metal d-orbitals.[3]

  • Modulate Lipophilicity: The overall polarity of the resulting metal complex can be altered, potentially improving its ability to cross biological membranes.

  • Introduce New Biological Activity: The nitro group itself can be a pharmacophore, susceptible to bioreduction in hypoxic environments (e.g., solid tumors) to form reactive species.[4]

The coordination of 6M4NPA with biologically relevant metal ions such as Co(II), Ni(II), Cu(II), and Zn(II) is a promising strategy for enhancing its therapeutic potential. Chelation can significantly boost the biological activity of an organic ligand, a phenomenon often explained by concepts such as Overtone's concept of cell permeability and Tweedy's chelation theory. By neutralizing the charge of the metal ion and increasing the lipophilicity of the complex, chelation facilitates the diffusion of the molecule across the lipid layers of cell membranes, increasing its bioavailability and interaction with intracellular targets. Recent studies on analogous nitropicolinic acid complexes have demonstrated significant potential in anticancer and anti-inflammatory applications, providing a strong rationale for exploring the therapeutic utility of 6M4NPA complexes.[5][6][7]

This document provides a comprehensive set of protocols for the synthesis of the 6M4NPA ligand and its metal complexes, detailed methodologies for their physicochemical characterization, and standardized assays for evaluating their potential as antimicrobial and anticancer agents.

Section 2: Physicochemical Data of the Ligand

A thorough understanding of the parent ligand is critical before proceeding to complexation. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 6-Methyl-4-nitropyridine-2-carboxylic acid[4]
CAS Number 30235-16-6[4][8]
Molecular Formula C₇H₆N₂O₄[4][8]
Molecular Weight 182.13 g/mol [4][8]
Appearance Solid[3]
Density 1.477 g/cm³ (Predicted)[4][8]
pKa 2.95 (Predicted)[8]

Section 3: Synthesis Protocols

Protocol 3.1: Synthesis of this compound (Ligand)

The synthesis of the 6M4NPA ligand is a crucial first step. While several routes exist for substituted picolinic acids, a common strategy involves the nitration of a picolinic acid precursor.[4][9] This protocol is adapted from established procedures for pyridine ring nitration.

Causality: The use of a mixed acid system (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution on the electron-deficient pyridine ring. The reaction is conducted at low temperatures to control the exothermic nitration and minimize the formation of side products.[4]

G cluster_0 Ligand Synthesis Workflow start Start: 6-Methylpicolinic Acid nitration Nitration (HNO₃/H₂SO₄, 0-5°C) start->nitration Reactant quench Reaction Quench (Ice-water) nitration->quench Controlled addition precipitate Precipitation & Filtration quench->precipitate purify Purification (Recrystallization from Ethanol/Water) precipitate->purify characterize Characterization (HPLC, NMR, MS) purify->characterize Purity Check (≥98%) end Product: this compound characterize->end

Caption: Workflow for the synthesis of the 6M4NPA ligand.

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add 6-methylpicolinic acid to concentrated sulfuric acid while cooling in an ice bath to maintain a temperature below 10°C.

  • Nitration: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v). Add this nitrating mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 2-3 hours.

  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring.

  • Precipitation and Collection: A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

  • Validation: Dry the purified product under vacuum. Confirm its identity and purity using HPLC (≥98%), NMR, and Mass Spectrometry.[4]

Protocol 3.2: General Synthesis of Transition Metal(II) Complexes

This protocol provides a generalized method for synthesizing M(II)-6M4NPA complexes, which can be adapted for various metal salts (e.g., chlorides, sulfates, or perchlorates). The stoichiometry is set to a 1:2 metal-to-ligand ratio, which is common for bidentate ligands forming octahedral complexes.[1][10]

Causality: The reaction is performed in ethanol, where the ligand is soluble, and many metal salts show adequate solubility. Refluxing provides the necessary thermal energy to overcome the activation barrier for ligand exchange and complex formation. The resulting complexes, often being less soluble in the reaction medium upon cooling, can be easily isolated by filtration.[1]

G cluster_1 Metal Complex Synthesis ligand 6M4NPA Ligand (in Ethanol) mix Mix & Reflux (6-8 hours) ligand->mix 2 molar eq. metal_salt Metal(II) Salt (e.g., MCl₂·nH₂O) (in Ethanol) metal_salt->mix 1 molar eq. cool Cool to Room Temp. mix->cool Precipitation occurs isolate Isolate Complex (Filtration) cool->isolate wash Wash with Ethanol & Ether isolate->wash dry Dry in Desiccator wash->dry product [M(6M4NPA)₂(H₂O)₂] Complex dry->product

Caption: General workflow for the synthesis of M(II)-6M4NPA complexes.

Step-by-Step Protocol:

  • Ligand Solution: Dissolve 2 molar equivalents of this compound in absolute ethanol with gentle heating.

  • Metal Salt Solution: In a separate flask, dissolve 1 molar equivalent of the desired metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂) in absolute ethanol.

  • Reaction: Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Reflux: Heat the resulting mixture to reflux and maintain for 6-8 hours. A colored precipitate should form during this time.

  • Isolation: Allow the mixture to cool to room temperature. Collect the solid complex by vacuum filtration.

  • Washing: Wash the collected product sequentially with small portions of cold ethanol and diethyl ether to remove any unreacted starting materials.[1]

  • Drying: Dry the final complex in a desiccator over anhydrous CaCl₂.

Section 4: Physicochemical Characterization

Characterization is a self-validating step to confirm the successful coordination of the ligand to the metal center. A combination of spectroscopic and analytical techniques is required.

G cluster_2 Characterization Workflow complex Synthesized Metal Complex ftir FT-IR Spectroscopy complex->ftir Coordination Mode uv_vis UV-Vis Spectroscopy complex->uv_vis Electronic Transitions tga Thermogravimetric Analysis (TGA) complex->tga Thermal Stability & Hydration mag_sus Magnetic Susceptibility complex->mag_sus Geometry & Electronic Structure data Combined Data Analysis ftir->data uv_vis->data tga->data mag_sus->data

Caption: A multi-technique workflow for complex characterization.

Protocol 4.1: Spectroscopic and Analytical Characterization

A. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Objective: To confirm the coordination of the ligand to the metal ion.

  • Methodology: Record the FT-IR spectra of the free 6M4NPA ligand and the synthesized metal complexes using KBr pellets.

  • Interpretation:

    • Carboxylate Group: Compare the ν(C=O) stretching frequency of the carboxylic acid in the free ligand with the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretches in the complex. A significant shift indicates coordination through the carboxylate oxygen.[1]

    • Pyridine Ring: A shift in the ν(C=N) stretching frequency of the pyridine ring confirms coordination of the pyridine nitrogen.[1]

    • New Bands: The appearance of new, low-frequency bands (typically 400-600 cm⁻¹) can be assigned to ν(M-O) and ν(M-N) vibrations, providing direct evidence of complex formation.[1]

B. UV-Visible (UV-Vis) Spectroscopy:

  • Objective: To investigate the electronic transitions and infer the geometry of the complex.

  • Methodology: Dissolve the complexes in a suitable solvent (e.g., DMSO or DMF) and record the absorption spectra in the 200-900 nm range.

  • Interpretation:

    • Ligand Bands: Intense bands in the UV region (200-400 nm) are typically due to π→π* and n→π* transitions within the ligand.

    • d-d Transitions: For transition metal complexes (Co, Ni, Cu), weaker absorption bands in the visible region (400-900 nm) correspond to d-d electronic transitions. The position and number of these bands are characteristic of the metal ion's d-electron configuration and the coordination geometry (e.g., octahedral, tetrahedral).[10]

C. Thermogravimetric Analysis (TGA):

  • Objective: To assess thermal stability and determine the presence of coordinated or lattice water molecules.

  • Methodology: Heat a small sample of the complex under a nitrogen atmosphere at a constant heating rate (e.g., 10°C/min).

  • Interpretation: An initial weight loss at ~100-150°C typically corresponds to the loss of water molecules. The decomposition pattern at higher temperatures provides information about the thermal stability of the complex.[1]

TechniqueExpected Observation for [M(6M4NPA)₂(H₂O)₂]Rationale
FT-IR Shift of ν(C=O) and ν(C=N) bands; Appearance of new ν(M-O) and ν(M-N) bands.Confirms bidentate coordination of the ligand to the metal center.[1]
UV-Vis Weak absorption bands in the visible region for Co(II), Ni(II), Cu(II) complexes.Indicates d-d electronic transitions, characteristic of the metal ion's geometry.[10]
TGA Initial weight loss corresponding to two water molecules, followed by ligand decomposition.Confirms the presence of coordinated water molecules and indicates thermal stability.[1]

Section 5: Application Protocols - Biological Evaluation

The enhanced lipophilicity and altered electronic properties of the metal complexes are expected to translate into improved biological activity compared to the free ligand.[11][12]

Protocol 5.1: In Vitro Antimicrobial Activity (Agar Disc Diffusion)

This method provides a preliminary screening of the antimicrobial potential of the synthesized compounds.[11]

Causality: If a compound is effective, it will diffuse from the disc into the agar and inhibit the growth of the seeded microorganism, resulting in a clear area or "zone of inhibition" around the disc. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Step-by-Step Protocol:

  • Media Preparation: Prepare nutrient agar plates for bacteria or potato dextrose agar plates for fungi.

  • Inoculation: Aseptically spread a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) over the surface of the agar plates.

  • Sample Preparation: Prepare solutions of the free ligand and each metal complex in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

  • Disc Application: Impregnate sterile filter paper discs (6 mm diameter) with a fixed volume (e.g., 10 µL) of the test solutions. Allow the solvent to evaporate.

  • Incubation: Place the discs on the inoculated agar plates. Use a disc with the pure solvent as a negative control and a disc with a standard antibiotic (e.g., ciprofloxacin) as a positive control.

  • Measurement: Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi). Measure the diameter of the zone of inhibition (in mm).[1] The experiment should be performed in triplicate.

Protocol 5.2: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen for the cytotoxic effects of potential anticancer drugs.[6]

Causality: The yellow tetrazolium salt MTT is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A cytotoxic compound will decrease the number of viable cells, leading to a reduced color signal.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., PC-3 for prostate cancer, HT-29 for colon cancer) into a 96-well plate at a density of ~5,000-10,000 cells per well and allow them to adhere overnight.[5][6]

  • Compound Treatment: Prepare a series of dilutions of the test compounds (ligand and metal complexes) in the cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Section 6: Data Interpretation and Expected Outcomes

The coordination of this compound to metal ions is expected to enhance its biological efficacy.

Anticipated Antimicrobial Activity: The metal complexes are generally expected to show larger zones of inhibition compared to the free ligand.[11][13] The variation in activity among different metal complexes can be attributed to the nature of the metal ion, its charge, and the stability of the complex.

Hypothetical Antimicrobial Data:

CompoundZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
6M4NPA Ligand87
[Co(6M4NPA)₂(H₂O)₂]1412
[Ni(6M4NPA)₂(H₂O)₂]1613
[Cu(6M4NPA)₂(H₂O)₂]1815
[Zn(6M4NPA)₂(H₂O)₂]1514
Ciprofloxacin (Std.)2528

Anticipated Anticancer Activity: Based on studies with similar 5-nitropicolinic acid complexes, the 6M4NPA complexes are predicted to exhibit significant cytotoxicity against various cancer cell lines.[6][7] The IC₅₀ values for the complexes are expected to be lower than that of the free ligand, indicating higher potency. The Cd(II) and Cu(II) complexes of related ligands have shown particularly promising results.[6]

Hypothetical Anticancer Data:

CompoundIC₅₀ (µg/mL) vs. PC-3 Cell Line
6M4NPA Ligand>100
[Co(6M4NPA)₂(H₂O)₂]45.1
[Ni(6M4NPA)₂(H₂O)₂]52.8
[Cu(6M4NPA)₂(H₂O)₂]31.5
[Zn(6M4NPA)₂(H₂O)₂]60.2
Cisplatin (Std.)5.8

These protocols and expected outcomes provide a robust framework for the synthesis, characterization, and evaluation of novel metal complexes based on this compound, paving the way for their potential development as next-generation therapeutic agents.

References

The Utility of 6-Methyl-4-nitropicolinic Acid in the Development of Next-Generation MRI Contrast Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The design of effective Gadolinium-Based Contrast Agents (GBCAs) for Magnetic Resonance Imaging (MRI) hinges on the meticulous engineering of the chelating ligand, which dictates both the safety (stability) and efficacy (relaxivity) of the agent. This document provides a detailed guide for researchers on the application of 6-Methyl-4-nitropicolinic acid as a versatile building block for novel GBCAs. We explore the rationale behind its use, detailing how its unique electronic and steric properties can be leveraged to optimize key performance parameters. This guide includes detailed protocols for the synthesis of a model polydentate ligand, its chelation with Gadolinium(III), and the subsequent characterization of the complex's stability and relaxivity.

Introduction: The Central Role of the Ligand in MRI Contrast Agent Design

Magnetic Resonance Imaging (MRI) is a premier diagnostic tool, offering exceptional spatial resolution of soft tissues.[1] Its diagnostic power is frequently enhanced through the use of GBCAs.[2][3] The paramagnetic Gd(III) ion, with its seven unpaired electrons and long electronic relaxation time, is highly effective at shortening the relaxation times (primarily T₁) of nearby water protons, thereby brightening the MR image.[4]

However, the free Gd(III) ion is toxic and competes with calcium in biological systems.[5][6] The primary role of a chelating ligand is to form a highly stable and kinetically inert complex with Gd(III), preventing its release in vivo.[5][7][8] The ligand's structure also critically influences the agent's efficacy, or relaxivity (r₁), which is a measure of its ability to enhance the relaxation rate of water protons.[4][9] All clinically used GBCAs are based on octadentate polyaminocarboxylate ligands that leave one coordination site available for a water molecule to directly bind to the Gd(III) ion.[3][7]

Picolinic acid, a pyridine derivative with a carboxyl group at the 2-position, is an effective bidentate chelating agent that forms stable five-membered rings with metal ions through its pyridine nitrogen and carboxylate oxygen.[10][11][12] By functionalizing the picolinic acid scaffold, we can fine-tune the properties of the resulting gadolinium complex. This guide focuses on a particularly promising derivative: this compound.

Rationale: Why this compound?

The strategic placement of methyl and nitro groups on the picolinic acid scaffold provides a powerful tool for modulating the properties of a potential GBCA.

  • Picolinic Acid Core : Provides a rigid, bidentate coordinating moiety, forming a foundational element of the chelate structure.[10][11]

  • 6-Methyl Group : The methyl group introduces steric constraints that can influence the coordination geometry around the Gd(III) ion. This steric hindrance can affect the kinetic inertness of the complex, potentially slowing dissociation.[10]

  • 4-Nitro Group : As a potent electron-withdrawing group, the nitro substituent significantly alters the electronic landscape of the ligand.[10] This has two critical implications:

    • Modulation of Water Exchange : The rate at which the inner-sphere water molecule exchanges with bulk water (kₑₓ = 1/τₘ) is a key determinant of relaxivity.[9] This rate is highly sensitive to the electronic properties of the coordinating atoms. The electron-withdrawing nitro group can modulate the Lewis acidity of the Gd(III) ion, thereby tuning the water exchange rate, potentially optimizing it for maximum relaxivity.[13]

    • Platform for Responsive Agents : Nitroaromatic compounds can be reduced to their corresponding amines under hypoxic conditions, which are characteristic of many tumor microenvironments.[13][14] This redox conversion from a strongly electron-withdrawing group (-NO₂) to an electron-donating group (-NH₂) would drastically change the electronic properties of the complex, altering its relaxivity. This opens the door to creating "smart" contrast agents that can report on tissue oxygenation levels.[13]

Diagram 1: Chelation Principle of the Ligand Moiety

Caption: Bidentate coordination of the this compound moiety to a Gd(III) ion.

Physicochemical Data

A summary of the key properties of the starting material is essential for experimental design.

PropertyValueSource(s)
IUPAC Name 6-methyl-4-nitropyridine-2-carboxylic acid[15][16]
Synonyms This compound[17][18]
CAS Number 30235-16-6[15][16][17][18]
Molecular Formula C₇H₆N₂O₄[15][17]
Molecular Weight 182.13 g/mol [15][16]
Appearance Beige to yellow solid[15]
Purity Typically ≥95%[15][16]
Predicted pKa 2.95 ± 0.10[18]

Experimental Applications and Protocols

The following protocols describe a general workflow for incorporating this compound into a macrocyclic chelate, complexing it with Gd(III), and evaluating its fundamental properties. This example uses a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivative, a scaffold known for forming highly stable complexes.[6]

Diagram 2: Experimental Workflow

A Step 1: Functionalization (Propargylation of Ligand) C Step 3: CuAAC 'Click' Reaction (Ligand-Scaffold Conjugation) A->C B Step 2: Scaffold Preparation (Azido-functionalized DOTA) B->C D Step 4: Gd(III) Chelation (Complex Formation) C->D Polydentate Chelator E Step 5: Purification & Characterization (HPLC, Mass Spec) D->E Crude Gd-Complex F Step 6: In Vitro Evaluation (Relaxivity & Stability) E->F Purified Gd-Complex

Caption: Workflow for synthesis and evaluation of a novel GBCA.

Protocol 1: Synthesis of a DOTA-Conjugated Chelator via Click Chemistry

This protocol outlines the conjugation of an alkyne-functionalized this compound to an azide-functionalized DOTA derivative. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and orthogonal reaction ideal for this purpose.[1][19]

A. Materials & Reagents

  • This compound

  • Propargyl bromide

  • Tri-tert-butyl DO3A-azide (commercially available or synthesized)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN), Water

  • Trifluoroacetic acid (TFA)

B. Step-by-Step Methodology

  • Propargylation of this compound (Alkyne-Ligand)

    • Rationale: To introduce an alkyne handle for the click reaction, we esterify the carboxylic acid.

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add potassium carbonate (1.5 eq) and stir for 30 minutes at room temperature.

    • Add propargyl bromide (1.2 eq) dropwise and stir the reaction at 60 °C for 12 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, dilute with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting propargyl 6-methyl-4-nitropicolinate by column chromatography (silica gel).

  • CuAAC Click Reaction

    • Rationale: Covalently link the picolinic acid moiety to the macrocyclic scaffold.

    • In a flask, dissolve the propargyl 6-methyl-4-nitropicolinate (1.0 eq) and Tri-tert-butyl DO3A-azide (1.0 eq) in a 1:1 mixture of DMF and water.

    • Add sodium ascorbate (0.3 eq) followed by CuSO₄·5H₂O (0.1 eq).

    • Stir the mixture vigorously at room temperature for 24 hours.

    • Monitor the reaction by LC-MS. Upon completion, remove the solvent in vacuo.

    • Purify the crude product to remove copper by column chromatography or preparative HPLC.

  • Deprotection of Carboxylate Groups

    • Rationale: The tert-butyl protecting groups must be removed to enable Gd(III) coordination.

    • Dissolve the purified, protected conjugate in a 95:5 mixture of TFA and water.

    • Stir at room temperature for 4 hours.

    • Remove the TFA under reduced pressure (co-evaporate with toluene if necessary) to yield the final polydentate ligand as a TFA salt.

Protocol 2: Gadolinium(III) Chelation

A. Materials & Reagents

  • Synthesized polydentate ligand

  • Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

  • Deionized water (metal-free)

  • Ammonium hydroxide or sodium acetate for pH adjustment

  • Xylenol orange indicator

B. Step-by-Step Methodology

  • Complexation Reaction

    • Rationale: To form the thermodynamically stable Gd(III) complex. Careful pH control is critical to prevent the precipitation of gadolinium hydroxide.[6]

    • Dissolve the synthesized ligand (1.0 eq) in deionized water.

    • Adjust the pH to 5.5-6.0 using dilute ammonium hydroxide or a sodium acetate buffer.

    • In a separate vial, dissolve GdCl₃·6H₂O (0.98 eq) in deionized water.

    • Add the GdCl₃ solution dropwise to the ligand solution while stirring.

    • Maintain the pH at 5.5-6.0 throughout the addition.

    • Heat the reaction mixture to 60-80 °C for 2-4 hours to ensure complete complexation.

  • Verification of Complete Chelation

    • Rationale: To ensure no toxic free Gd(III) remains in the solution.

    • Take a small aliquot of the reaction mixture and add it to a solution of xylenol orange indicator buffered at pH ~5.8.

    • A color change to pink/red indicates the presence of free Gd(III). The absence of a color change signifies that the chelation is complete.

    • If free Gd(III) is detected, add a small excess of ligand (e.g., 0.05 eq) and continue heating.

  • Purification

    • Once chelation is complete, purify the final Gd(III) complex using preparative reverse-phase HPLC to remove excess ligand and salts.

    • Lyophilize the collected fractions to obtain the final product as a white, fluffy solid. Characterize by mass spectrometry and analytical HPLC.

Protocol 3: Characterization of the Gd(III) Complex

A. Relaxivity (r₁) Measurement

  • Rationale: To quantify the efficacy of the contrast agent. Relaxivity is determined from the slope of a plot of the water proton relaxation rate (1/T₁) versus the concentration of the Gd(III) complex.[20]

  • Procedure:

    • Accurately determine the Gd(III) concentration of a stock solution using ICP-MS.

    • Prepare a series of dilutions of the Gd(III) complex in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) with concentrations ranging from 0.1 to 1.0 mM.

    • Measure the longitudinal relaxation time (T₁) of each sample and a blank (buffer only) using an NMR spectrometer (e.g., at 1.4 T / 60 MHz) at a controlled temperature (e.g., 37 °C).

    • Convert T₁ values (in seconds) to relaxation rates (R₁ = 1/T₁, in s⁻¹).

    • Plot R₁ versus the Gd(III) concentration (in mM).

    • The slope of the resulting linear fit is the longitudinal relaxivity, r₁, in units of mM⁻¹s⁻¹.

B. Kinetic Inertness Assessment (Zinc Transmetallation Assay)

  • Rationale: To assess the stability of the complex against dissociation in the presence of competing endogenous ions like Zn²⁺. A slow dissociation rate is critical for in vivo safety.[5][21]

  • Procedure:

    • Prepare a solution of the Gd(III) complex (e.g., 1 mM) in a buffer (e.g., HEPES, pH 7.4).

    • Add a large excess of ZnCl₂ (e.g., 50 eq).

    • Monitor the increase in relaxivity over time at constant temperature. The release of free Gd(III) will cause a significant increase in the measured relaxation rate due to the formation of highly relaxing Gd(III)-protein/buffer adducts.

    • The rate of this increase can be used to calculate the pseudo-first-order rate constant for dissociation, which serves as a measure of kinetic inertness.

Data Interpretation and Expected Outcomes

The unique structure of the this compound moiety is expected to yield a complex with distinct properties compared to standard clinical agents.

Diagram 3: Key Factors Influencing Relaxivity

G cluster_0 Modulated by this compound r1 Relaxivity (r₁) q Hydration Number (q) (Number of inner-sphere H₂O) q->r1 tau_m Water Residence Time (τₘ) (Inverse of exchange rate, kₑₓ) tau_m->r1 tau_r Rotational Correlation Time (τᵣ) (How fast the molecule tumbles) tau_r->r1 other Second-Sphere & Outer-Sphere Contributions other->r1 tau_m_mod Nitro group's electron- withdrawing effect tunes kₑₓ tau_m_mod->tau_m

Caption: Relaxivity (r₁) is a function of multiple structural and dynamic parameters.

Comparative Data (Hypothetical vs. Standard Agents)

ParameterGd-DOTA (Dotarem®)Gd-DTPA (Magnevist®)Hypothetical Gd-Complex Rationale for Hypothesis
Structure MacrocyclicLinear (Acyclic)MacrocyclicDOTA scaffold chosen for high kinetic inertness.
Relaxivity (r₁) ~4 mM⁻¹s⁻¹ (20 MHz, 37°C)~5 mM⁻¹s⁻¹ (20 MHz, 37°C)5 - 8 mM⁻¹s⁻¹ The nitro group may optimize τₘ into a more favorable range for higher relaxivity.[13]
Thermodynamic Stability (log K) ~25~22> 23 Expected to be high due to the macrocyclic DOTA backbone.
Kinetic Inertness Very HighModerateVery High The rigid macrocycle provides high resistance to dissociation.[7]
Special Features High StabilityFirst approved agentPotential for Hypoxia Sensing The nitro group can be reduced in hypoxic tissue, causing a change in relaxivity.[13][14]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Synthesis Incomplete reaction; degradation of reagents; poor purification.Confirm reagent purity; extend reaction time or increase temperature; optimize chromatography conditions.
Incomplete Gd(III) Chelation Incorrect pH; insufficient reaction time/temperature; ligand precipitation.Carefully maintain pH between 5.5-6.0; increase reaction time/temperature; ensure ligand is fully dissolved before adding GdCl₃.
Low Measured Relaxivity Inaccurate concentration measurement; suboptimal water exchange rate (τₘ); q=0 (no inner-sphere water).Verify Gd(III) concentration with ICP-MS; this is an intrinsic property, further ligand modification may be needed; confirm structure with advanced characterization.
Poor Kinetic Inertness Impure ligand leading to incomplete coordination; inherent instability of the complex.Re-purify the ligand before chelation; redesign the ligand to be more pre-organized or rigid.

Conclusion

This compound represents a highly valuable and strategic building block for the development of advanced MRI contrast agents. Its inherent chelating ability, combined with the modulating effects of its methyl and nitro substituents, provides a clear pathway for researchers to design novel agents with potentially enhanced relaxivity and superior stability. Furthermore, the redox-active nitro group offers an exciting avenue for the creation of environmentally responsive or "smart" agents capable of providing functional diagnostic information, such as mapping tissue hypoxia. The protocols and rationale presented herein serve as a foundational guide for scientists and drug development professionals aiming to explore this promising chemical space.

References

Application Notes & Protocols: The Role of 6-Methyl-4-nitropicolinic Acid in Advanced Radiopharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The development of next-generation radiopharmaceuticals hinges on the rational design of bifunctional chelators (BFCs) that can stably complex a radiometal while being conjugated to a biological targeting vector. Picolinic acid and its derivatives have emerged as a promising scaffold for creating such chelators, offering favorable coordination chemistry for a variety of diagnostic and therapeutic radionuclides.[1] This document provides an in-depth guide for researchers and drug development professionals on the strategic use of 6-Methyl-4-nitropicolinic acid (6M4NPA) as a critical synthetic building block for these advanced chelators. We will explore the mechanistic rationale behind the picolinic acid scaffold, present a conceptual workflow for BFC synthesis, and provide detailed, field-proven protocols for the radiolabeling of picolinic acid-based conjugates with Gallium-68 and Zirconium-89.

Rationale and Mechanistic Insights

The efficacy of a metal-based radiopharmaceutical is fundamentally dependent on the stability of the complex formed between the radiometal and the chelating agent.[2] Premature release of the radionuclide in vivo leads to off-target radiation exposure and poor imaging contrast or therapeutic efficacy. The picolinic acid (pyridine-2-carboxylic acid) framework provides a robust bidentate N,O-coordination motif that forms highly stable complexes with a range of radiometals.

Causality Behind Experimental Choices:

  • Coordination Chemistry: The pyridine nitrogen and the carboxylate oxygen of the picolinic acid moiety form a highly stable five-membered ring upon chelation with a metal ion. This "chelate effect" significantly increases the thermodynamic stability of the resulting complex compared to monodentate ligands.

  • Role of this compound (6M4NPA): 6M4NPA (IUPAC Name: 6-methyl-4-nitropyridine-2-carboxylic acid) is not typically used as a direct chelator but rather as a versatile synthetic intermediate.[3] Its structure is strategically functionalized for further chemical modification:

    • The carboxylic acid group provides the essential metal coordination site.

    • The nitro group at the 4-position is a key functional handle. It can be readily reduced to an amine, which can then be used for conjugation to targeting molecules (e.g., peptides, antibodies) via amide bond formation or other bioconjugation techniques.

    • The methyl group at the 6-position can influence the electronic properties and steric environment of the pyridine ring, potentially fine-tuning the stability and reactivity of the final chelator.

G cluster_0 Chelation Mechanism Radiometal Radiometal Ion (e.g., Ga³⁺, Zr⁴⁺) N_pyridine Pyridine Nitrogen Radiometal->N_pyridine Coordination Bond O_carboxylate Carboxylate Oxygen Radiometal->O_carboxylate Coordination Bond Picolinic_Moiety Picolinic Acid Moiety

Caption: General coordination of a radiometal by the picolinic acid scaffold.

Conceptual Synthesis of a Bifunctional Chelator from 6M4NPA

The true utility of 6M4NPA lies in its role as a precursor for more complex, multidentate chelators. By reducing the nitro group and coupling the resulting amine to other chemical entities, a bifunctional chelator can be constructed that incorporates the picolinic acid motif. The following workflow illustrates a conceptual pathway.

G Start This compound (6M4NPA) Step1 Step 1: Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) Start->Step1 Intermediate 6-Methyl-4-aminopicolinic acid Step1->Intermediate Step2 Step 2: Amide Coupling (e.g., with a linker-modified targeting vector) Intermediate->Step2 Final Final Bifunctional Chelator Conjugate Step2->Final

Caption: Conceptual workflow for synthesizing a bifunctional chelator from 6M4NPA.

Experimental Protocols for Radiosynthesis

The following protocols are designed for picolinic acid-based chelators and are representative of established methods for Gallium-68 and Zirconium-89.[4][5][6][7] Researchers must optimize these protocols for their specific chelator-conjugate.

Protocol 1: Gallium-68 Labeling of a Picolinic Acid-Based Peptide

This protocol is tailored for the rapid, kit-based labeling common for peptides intended for PET imaging.

A. Materials & Reagents

  • Radionuclide: Gallium-68 chloride ([⁶⁸Ga]GaCl₃) eluted from a ⁶⁸Ge/⁶⁸Ga generator (e.g., using 0.1 M - 0.6 M HCl).[4]

  • Precursor: Lyophilized kit containing the picolinic acid-based peptide conjugate (typically 10-50 µg).

  • Buffer: Sodium acetate (0.5 M, pH 4.0-4.5) or Triethanolamine (TEA) buffer.[8]

  • Purification: C18 Sep-Pak light cartridge.

  • Reagents for QC: HPLC-grade water with 0.1% TFA (Solvent A), HPLC-grade acetonitrile with 0.1% TFA (Solvent B), DTPA solution (50 mM).

  • Equipment: V-vial, lead shielding, dose calibrator, heater block, radio-HPLC system, radio-TLC scanner.

B. Step-by-Step Methodology

  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions to obtain [⁶⁸Ga]GaCl₃ in HCl. An activity of 0.5-1.0 GBq is typical.[4]

  • pH Adjustment: To the V-vial containing the precursor peptide, add the required volume of buffer solution to bring the final reaction pH to between 3.5 and 4.5.

    • Expert Insight: This pH range is critical. Gallium (III) is prone to hydrolysis at higher pH, forming colloids that will not be chelated, while very low pH can protonate the chelator's carboxylate groups, inhibiting complexation.

  • Radiolabeling Reaction: Add the [⁶⁸Ga]GaCl₃ eluate (typically 0.5-1.5 mL) to the buffered precursor vial. Gently vortex.

  • Incubation: Place the reaction vial in a heater block set to 95°C for 10-15 minutes.[4]

    • Expert Insight: Heating provides the necessary activation energy to ensure rapid and complete complexation, leading to high radiochemical yields.

  • Purification (Optional but Recommended): After incubation, the reaction mixture can be purified using a C18 Sep-Pak cartridge pre-conditioned with ethanol and water. The labeled peptide is retained and subsequently eluted with an ethanol/water mixture, leaving behind unchelated ⁶⁸Ga.

  • Final Formulation: The purified product is passed through a 0.22 µm sterile filter into a sterile product vial containing saline for injection.

C. Quality Control (Self-Validation)

  • Radiochemical Purity (RCP): Analyze the final product using radio-HPLC (C18 column with a water/acetonitrile gradient). The desired product peak should be well-resolved. RCP should be >95%.[4][5]

  • Visual Inspection: The final product should be clear and free of particulate matter.

  • pH Measurement: The pH of the final formulation should be suitable for injection (typically between 5.0 and 7.5).

Protocol 2: Zirconium-89 Labeling of a Picolinic Acid-Based Antibody

This protocol is adapted for labeling large biomolecules like monoclonal antibodies (mAbs), which are temperature-sensitive and require longer incubation times due to their slow pharmacokinetics.[9]

A. Materials & Reagents

  • Radionuclide: Zirconium-89 oxalate ([⁸⁹Zr]Zr-oxalate) or Zirconium-89 chloride ([⁸⁹Zr]Zr-chloride) in oxalic acid or HCl.[7]

  • Precursor: Antibody previously conjugated with the bifunctional picolinic acid-based chelator.

  • Buffer: Gentisic acid buffer (5 mg/mL in 0.25 M sodium acetate, pH 5.0-5.5) or HEPES buffer.

  • Purification: PD-10 desalting column (size exclusion chromatography).

  • Reagents for QC: Instant thin-layer chromatography (iTLC) strips, 50 mM DTPA solution (mobile phase), radio-TLC scanner.

  • Equipment: Low-protein-binding microcentrifuge tubes, lead shielding, dose calibrator, incubator/shaker, chromatography equipment.

B. Step-by-Step Methodology

  • pH Neutralization: Carefully adjust the pH of the [⁸⁹Zr]Zr-oxalate solution to ~7.0 using 2 M Na₂CO₃. A precipitate ([⁸⁹Zr]Zr(OH)₄) will form. Centrifuge and remove the supernatant. Re-dissolve the pellet in 1 M HCl to form [⁸⁹Zr]Zr-chloride.

    • Expert Insight: This step is crucial for removing oxalate, which would compete with the antibody-conjugated chelator for the ⁸⁹Zr.

  • Buffering the Antibody: In a low-protein-binding tube, mix the chelator-conjugated antibody with the chosen buffer.

  • Radiolabeling Reaction: Add the prepared [⁸⁹Zr]Zr-chloride to the buffered antibody solution. The final reaction pH should be between 6.8 and 7.2.

  • Incubation: Incubate the reaction mixture at room temperature (or 37°C) for 60-90 minutes with gentle shaking.[6][10]

    • Expert Insight: Unlike small peptides, antibodies are sensitive to heat and will denature. The longer incubation time at a lower temperature compensates for this.

  • Purification: Load the reaction mixture onto a pre-equilibrated PD-10 desalting column. Elute with phosphate-buffered saline (PBS). The high molecular weight ⁸⁹Zr-labeled antibody will elute first, while smaller species like unchelated ⁸⁹Zr will be retained and elute later.[6]

  • Final Formulation: Collect the purified antibody fractions and pass through a 0.22 µm sterile filter into a sterile product vial.

C. Quality Control (Self-Validation)

  • Radiochemical Purity (RCP): Spot the final product onto an iTLC strip and develop using 50 mM DTPA as the mobile phase. The labeled antibody ([⁸⁹Zr]Zr-mAb) will remain at the origin (Rf = 0), while any unchelated ⁸⁹Zr will move with the solvent front (Rf = 1.0). RCP should be >95%.[6]

  • Protein Integrity & Aggregation: Analyze by size-exclusion HPLC to confirm that the antibody has not fragmented or aggregated during the labeling process.

  • Immunoreactivity: Perform a binding assay to ensure the antibody retains its affinity for its target antigen after conjugation and labeling.

Data Summary and Interpretation

The success of a radiopharmaceutical synthesis is quantified by several key parameters. The table below provides typical target values for the protocols described.

Parameter[⁶⁸Ga]Ga-Peptide [⁸⁹Zr]Zr-Antibody Rationale
Reaction Temperature 95 °CRoom Temperature / 37 °CPeptides are heat-stable; antibodies are heat-sensitive and can denature.
Reaction Time 10-15 min60-90 minFaster kinetics for small molecules; slower for sterically hindered antibodies.
Optimal pH 3.5 - 4.56.8 - 7.2Prevents Ga(III) hydrolysis; optimal for antibody stability and Zr(IV) chelation.
Radiochemical Purity > 95%> 95%Ensures that radioactivity is associated with the desired targeting molecule.[5][10]
Molar Activity (GBq/µmol) 15 - 500.2 - 2.0High molar activity is needed for receptor-saturating doses with peptides; lower molar activity is acceptable for antibodies.

Conclusion

This compound represents a strategically important starting material for the synthesis of advanced bifunctional chelators. Its pre-functionalized structure allows for straightforward chemical modification to create chelating agents that can be conjugated to a wide array of biological targeting vectors. By leveraging the robust coordination chemistry of the picolinic acid scaffold, researchers can develop novel radiopharmaceuticals with high stability and specificity. The detailed protocols for ⁶⁸Ga and ⁸⁹Zr labeling provided herein serve as a validated foundation for scientists and drug developers working to advance the fields of molecular imaging and radiotheranostics.

References

Application Notes and Protocols for the Characterization of 6-Methyl-4-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methyl-4-nitropicolinic acid, systematically named 6-methyl-4-nitropyridine-2-carboxylic acid, is a substituted pyridine derivative with growing interest in medicinal chemistry and drug development.[1] Its structural features, including a carboxylic acid, a nitro group, and a methyl group on the pyridine ring, impart a unique electronic and steric profile that makes it a valuable building block in the synthesis of novel therapeutic agents.[2] The presence of these functional groups also presents specific challenges and opportunities for its analytical characterization.

This comprehensive guide provides detailed application notes and validated protocols for the multi-faceted characterization of this compound. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. The protocols are grounded in established analytical principles and offer insights into the causality behind experimental choices, ensuring robust and reproducible results.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValueSource
IUPAC Name 6-methyl-4-nitropyridine-2-carboxylic acid[1]
CAS Number 30235-16-6[1]
Molecular Formula C₇H₆N₂O₄[1]
Molecular Weight 182.13 g/mol [1]
Appearance Beige or off-white solid[1]
Melting Point 172-175 °C[1]
Predicted Boiling Point 378.0 °C at 760 mmHg[3]
Density 1.477 g/cm³[1]
Predicted pKa 2.95[3]
Solubility Soluble in water and polar organic solvents like DMSO and methanol.[1][2]

The molecule's structure combines a hydrophilic carboxylic acid with a more lipophilic pyridine ring and methyl group, influencing its solubility and chromatographic behavior. The acidic nature of the carboxylic acid (predicted pKa ≈ 2.95) is a key consideration for developing separation methods like HPLC and sample preparation strategies.[1][3]

Chromatographic Analysis: Purity and Quantification

Chromatographic techniques are indispensable for assessing the purity of this compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for determining the purity of this compound, with typical purities for research-grade material being in the range of 95-98%.[1] A reversed-phase method is generally suitable, leveraging the compound's polarity.

Protocol 1: Reversed-Phase HPLC for Purity Assessment

1. Principle: This method separates this compound from its impurities based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The acidic nature of the analyte necessitates the use of a buffered mobile phase to ensure peak shape and retention time reproducibility.

2. Instrumentation and Materials:

  • HPLC system with a UV detector
  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile
  • Sample Diluent: 50:50 Acetonitrile:Water

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.
  • Dissolve in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.
  • Sonicate for 5 minutes to ensure complete dissolution.
  • Filter the solution through a 0.45 µm syringe filter prior to injection.

4. HPLC Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Gradient Program Time (min)
0
15
20
21
25

5. Data Analysis and Interpretation:

  • The peak corresponding to this compound should be the major peak in the chromatogram.

  • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

  • Potential impurities to monitor include starting materials from synthesis (e.g., 2-bromo-6-methyl-4-nitropyridine) and isomers.

    HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject separate Separation on C18 Column detect UV Detection (254 nm) integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity

    Caption: HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of the carboxylic acid, derivatization is required for GC-MS analysis. This method is particularly useful for identifying volatile and semi-volatile impurities.

Protocol 2: GC-MS Analysis with Derivatization

1. Principle: The carboxylic acid group is converted to a more volatile ester (e.g., methyl ester) to allow for analysis by GC-MS.[4][5] Separation is based on the boiling points of the analytes and their interaction with the GC column's stationary phase. The mass spectrometer provides structural information for identification.

2. Instrumentation and Materials:

  • GC-MS system
  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
  • Derivatization reagent: Methanolic HCl or BF₃/Methanol
  • Extraction solvent: Dichloromethane
  • Internal Standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)

3. Sample Preparation (Methylation):

  • To 1 mg of the sample, add 1 mL of Methanolic HCl.
  • Heat the mixture at 60 °C for 30 minutes in a sealed vial.
  • After cooling, add 1 mL of saturated sodium bicarbonate solution to neutralize the acid.
  • Extract the methylated product with 2 x 1 mL of dichloromethane.
  • Combine the organic layers and dry over anhydrous sodium sulfate.
  • Transfer the solution to a GC vial for analysis.

4. GC-MS Conditions:

ParameterSetting
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 50-400 amu

5. Data Analysis and Interpretation:

  • Identify the peak for the methylated this compound based on its retention time and mass spectrum.
  • The mass spectrum should show a molecular ion corresponding to the methyl ester.
  • Search the chromatogram for peaks of potential impurities and identify them by comparing their mass spectra to libraries (e.g., NIST).

Spectroscopic Characterization: Structural Elucidation

Spectroscopic techniques are crucial for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[1]

Protocol 3: ¹H and ¹³C NMR Spectroscopy

1. Principle: Nuclei with a non-zero spin (like ¹H and ¹³C) will align in a magnetic field. The absorption of radiofrequency energy by these nuclei provides information about their chemical environment, including neighboring atoms and functional groups.

2. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)
  • NMR tubes
  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
  • Tetramethylsilane (TMS) as an internal standard

3. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
  • Add a small amount of TMS if not already present in the solvent.

4. Expected Chemical Shifts:

  • ¹H NMR (DMSO-d₆):
  • The two aromatic protons on the pyridine ring will appear as distinct signals, likely in the δ 8.5–9.0 ppm region, influenced by the electron-withdrawing nitro group and the electron-donating methyl group.[1]
  • The methyl protons will appear as a singlet, typically in the δ 2.5-3.0 ppm range.
  • The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift, often above δ 13 ppm, and its position can be concentration-dependent.[6]
  • ¹³C NMR (DMSO-d₆):
  • The carboxylic carbon is expected to resonate around δ 165-170 ppm.[1][6]
  • The aromatic carbons will appear in the δ 120-160 ppm region.
  • The methyl carbon will be observed at a more upfield chemical shift.

5. Data Analysis and Interpretation:

  • Confirm the presence of all expected proton and carbon signals.
  • The integration of the ¹H NMR signals should correspond to the number of protons in each environment.
  • The coupling patterns of the aromatic protons can help confirm their positions on the pyridine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule.

Protocol 4: FTIR Spectroscopy

1. Principle: Infrared radiation is absorbed by the molecule, causing vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific bonds and functional groups.

2. Instrumentation and Materials:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

3. Sample Preparation:

  • ATR: Place a small amount of the solid sample directly on the ATR crystal.
  • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a transparent pellet.

4. Expected Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Characteristics
O-H (Carboxylic acid) 2500-3300Very broad
C=O (Carboxylic acid) 1700-1725Strong, sharp
C=C, C=N (Aromatic) 1450-1600Medium to strong
N-O (Nitro group) 1500-1550 (asymmetric)Strong
1300-1370 (symmetric)Strong

5. Data Analysis and Interpretation:

  • The presence of the broad O-H stretch and the strong C=O stretch are definitive for the carboxylic acid group.[6]

  • The characteristic absorptions for the nitro group and the aromatic ring should also be present.

    Characterization_Workflow cluster_sample Sample: this compound cluster_techniques Analytical Techniques cluster_results Data Output Sample Test Sample HPLC HPLC (Purity) Sample->HPLC GCMS GC-MS (Impurity ID) Sample->GCMS NMR NMR (Structure Confirmation) Sample->NMR FTIR FTIR (Functional Groups) Sample->FTIR Purity Purity (%) HPLC->Purity Impurity Impurity Profile GCMS->Impurity Structure Structural Confirmation NMR->Structure Functional Functional Group ID FTIR->Functional

    Caption: Multi-technique characterization workflow.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Protocol 5: Electrospray Ionization Mass Spectrometry (ESI-MS)

1. Principle: ESI is a soft ionization technique that is well-suited for polar molecules like this compound. It typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.

2. Instrumentation and Materials:

  • Mass spectrometer with an ESI source (e.g., a quadrupole or time-of-flight analyzer)
  • Syringe pump
  • Solvent: 50:50 Acetonitrile:Water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode)

3. Sample Preparation:

  • Prepare a dilute solution of the sample (approx. 10 µg/mL) in the chosen solvent.

4. Analysis:

  • Infuse the sample solution directly into the ESI source using a syringe pump.
  • Acquire spectra in both positive and negative ion modes.

5. Expected Results:

  • Negative Ion Mode: A prominent peak at m/z 181.03, corresponding to the [M-H]⁻ ion, is expected.[1]
  • Positive Ion Mode: A peak at m/z 183.04, corresponding to the [M+H]⁺ ion, may be observed.

6. Data Analysis and Interpretation:

  • The accurate mass measurement can be used to confirm the elemental composition of the molecule.
  • Tandem MS (MS/MS) experiments can be performed to study the fragmentation pattern, providing further structural confirmation.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently ascertain the identity, purity, and structural integrity of this important chemical entity. The provided protocols serve as a validated starting point, which can be further optimized based on specific instrumentation and analytical requirements.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-4-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methyl-4-nitropicolinic acid (6M4NPA). This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic building block. Here, we move beyond simple protocols to address the nuanced challenges and common side reactions encountered during synthesis. Our goal is to provide you with the causal understanding and actionable troubleshooting strategies necessary to optimize your reaction outcomes, enhance purity, and increase yields.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of 6M4NPA generally follows one of two primary pathways, each involving an oxidation and a nitration step. The choice of route often depends on the availability of starting materials and the desired control over side reactions.

  • Route A: Oxidation Followed by Nitration. This is a common and often preferred route. It begins with the selective oxidation of one methyl group of 2,6-lutidine (2,6-dimethylpyridine) to form 6-methylpicolinic acid. This intermediate is then subjected to nitration to introduce the nitro group at the 4-position. Microbial oxidation methods have also been developed for this initial step.[1]

  • Route B: Nitration Followed by Oxidation. This route involves introducing the nitro group onto a pre-functionalized pyridine ring and then oxidizing a methyl group. For example, one could start with 2-bromo-6-methyl-4-nitropyridine and oxidize the methyl group to a carboxylic acid using a strong oxidant like chromium trioxide (CrO₃).[2]

Q2: What is a typical expected yield for this synthesis?

A2: Yields are highly dependent on the chosen route, the scale of the reaction, and the rigor of optimization. For laboratory-scale synthesis, yields for the oxidation of 2-methyl-5-ethylpyridine to 6-methylnicotinic acid (a related precursor) can range from 60% to over 90% under optimized, high-pressure conditions.[3][4] The subsequent nitration step, if carefully controlled, can also proceed in high yield. However, cumulative yields are often lower due to losses during purification steps required to remove isomeric byproducts. A cumulative yield of 50-70% is considered a successful outcome for a non-optimized, multi-step synthesis.

Q3: Why is temperature control so critical during the nitration step?

A3: Temperature control is paramount for two primary reasons:

  • Regioselectivity: The nitration of the pyridine ring is an electrophilic aromatic substitution. Temperature fluctuations can affect the kinetics of the reaction, potentially leading to the formation of undesired positional isomers (e.g., 5-nitro or 3-nitro isomers).

  • Preventing Decarboxylation: Picolinic acids are susceptible to thermal decarboxylation, a reaction where the carboxylic acid group is lost as CO₂.[2][5][6] This side reaction is accelerated at elevated temperatures, especially under strong acidic conditions used for nitration, leading to a significant loss of product. Maintaining low temperatures, typically between 0–5°C, is essential to minimize this degradation pathway.[2]

Troubleshooting Guide: Common Side Reactions & Solutions

This section provides a detailed, question-and-answer guide to troubleshoot specific problems you may encounter during your synthesis.

Q4: My final product is contaminated with a significant amount of pyridine-2,6-dicarboxylic acid (dipicolinic acid). How can I prevent this?

A4: Probable Cause: This byproduct arises from the over-oxidation of the starting material, 2,6-lutidine. The desired intermediate, 6-methylpicolinic acid, is susceptible to further oxidation under the reaction conditions, converting the second methyl group into another carboxylic acid.

Scientific Rationale: The oxidation of alkyl chains on an aromatic ring is a powerful but sometimes difficult-to-control reaction. Once the first methyl group is oxidized to a carboxylic acid, the resulting electron-withdrawing group deactivates the ring, but the remaining methyl group can still be attacked by strong oxidizing agents like potassium permanganate (KMnO₄) or hot nitric acid.

Step-by-Step Solution & Protocol:

  • Control Oxidant Stoichiometry: Carefully control the molar equivalents of your oxidizing agent. Start with a sub-stoichiometric amount (e.g., 0.8-0.9 equivalents relative to the desired single oxidation) and monitor the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Gradually add more oxidant only if significant starting material remains.

  • Optimize Reaction Temperature and Time: Perform the oxidation at the lowest temperature that allows for a reasonable reaction rate. Over-heating the reaction mixture will significantly increase the rate of the second oxidation. Similarly, extending the reaction time unnecessarily can lead to more byproduct formation.

  • Consider Alternative Oxidation Methods: If chemical oxidation proves difficult to control, consider biocatalytic approaches. For instance, certain fungal cells like Exophiala dermatitidis have been shown to selectively oxidize a single methyl group of 2,6-dimethylpyridine to produce 6-methylpicolinic acid with high molar conversion and without the formation of dipicolinic acid.[1]

Q5: My analytical data (NMR/LC-MS) indicates the presence of an isomeric byproduct with the same mass as my target molecule. What is it and how do I separate it?

A5: Probable Cause: You are likely observing the formation of a positional nitro-isomer, most commonly 6-Methyl-5-nitropicolinic acid .[7]

Scientific Rationale: During the electrophilic nitration of 6-methylpicolinic acid, the substituents on the ring direct the incoming electrophile (the nitronium ion, NO₂⁺). The carboxylic acid is a meta-directing group, while the methyl group is an ortho-, para-directing group. These competing influences can lead to a mixture of products, with nitration occurring at both the C4 and C5 positions. While the 4-nitro isomer is typically the major product, the 5-nitro isomer is a very common side product.

Step-by-Step Solution & Protocol:

  • Optimize Nitration Conditions for Regioselectivity:

    • Temperature: Strictly maintain the reaction temperature between 0-5°C during the dropwise addition of the nitrating mixture (e.g., HNO₃/H₂SO₄).[2] Lower temperatures favor kinetic control and can improve selectivity for the 4-position.

    • Nitrating Agent: The choice of nitrating agent can influence the isomer ratio. While mixed acid is common, exploring alternative nitrating systems may provide better selectivity.

  • Purification Protocol - Isomer Separation by HPLC: Positional isomers often have very similar polarities, making them challenging to separate by standard column chromatography.[8] A robust HPLC method is typically required.

    • Column: Use a high-purity, end-capped C18 or a Phenyl-Hexyl stationary phase for enhanced selectivity.

    • Mobile Phase: Start with a mobile phase of Acetonitrile and water (both containing 0.1% Trifluoroacetic Acid or Formic Acid). The acidic modifier is crucial to keep the carboxylic acid protonated and ensure sharp peaks.

    • Elution: Employ a shallow gradient elution. A slow increase in the organic solvent concentration is often necessary to resolve closely eluting isomers.

    • Example HPLC Gradient:

      Time (min) % Water (0.1% TFA) % Acetonitrile (0.1% TFA)
      0 90 10
      20 60 40
      25 10 90

      | 30 | 10 | 90 |

Q6: I'm experiencing low yields and vigorous gas evolution during the nitration step. What is the cause?

A6: Probable Cause: You are observing decarboxylation of your picolinic acid starting material or product.

Scientific Rationale: Picolinic acids and their derivatives can undergo thermal decarboxylation to form the corresponding pyridine derivative.[5] This process is often catalyzed by strong acid and heat. The Hammick reaction describes the decarboxylation of α-picolinic acids, which proceeds through a reactive zwitterionic intermediate.[5][6] The strongly acidic and exothermic nature of nitration can create localized hot spots in the reaction mixture, triggering this unwanted side reaction and releasing CO₂ gas.

Step-by-Step Solution & Protocol:

  • Aggressive Cooling and Slow Addition: Ensure your reaction vessel is placed in an efficient cooling bath (e.g., ice-salt or a cryocooler) capable of maintaining an internal temperature of 0-5°C.

  • Pre-cool Reagents: Cool both the solution of 6-methylpicolinic acid in sulfuric acid and the nitrating agent before mixing.

  • Use a Dropping Funnel: Add the nitrating agent very slowly (dropwise) to the substrate solution. This allows the cooling bath to dissipate the heat of reaction effectively and prevents thermal runaways.

  • Efficient Stirring: Ensure vigorous and efficient stirring throughout the addition to prevent the formation of localized hot spots.

Visualizing the Synthesis and Troubleshooting

The following diagrams illustrate the primary synthetic pathway and a logical workflow for troubleshooting common issues.

Synthesis_Pathway Synthetic Pathway and Common Side Reactions Start 2,6-Lutidine Intermediate 6-Methylpicolinic Acid Start->Intermediate Selective Oxidation (e.g., KMnO4, Biocatalysis) Product This compound Intermediate->Product Nitration (HNO3/H2SO4, 0-5°C) OverOxidation Side Product: Pyridine-2,6-dicarboxylic Acid Intermediate->OverOxidation Over-oxidation Isomer Side Product: 6-Methyl-5-nitropicolinic Acid Product->Isomer Isomer Formation Decarboxylation Side Product: 4-Nitro-2,6-lutidine (via decarboxylation) Product->Decarboxylation Decarboxylation (High Temp)

Caption: Synthetic pathway from 2,6-lutidine to this compound, highlighting key side products.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Problem Problem: Low Overall Yield CheckOx Analyze Oxidation Step Problem->CheckOx CheckNit Analyze Nitration Step Problem->CheckNit CheckPur Review Purification Problem->CheckPur CauseOx1 Incomplete Reaction? CheckOx->CauseOx1 CauseOx2 Over-oxidation? CheckOx->CauseOx2 CauseNit1 Isomer Formation? CheckNit->CauseNit1 CauseNit2 Decarboxylation? CheckNit->CauseNit2 SolPur Optimize extraction pH; Use multiple extractions CheckPur->SolPur SolOx1 Increase reaction time/ temperature cautiously CauseOx1->SolOx1 Yes SolOx2 Reduce oxidant stoichiometry CauseOx2->SolOx2 Yes SolNit1 Optimize temperature; Develop HPLC separation CauseNit1->SolNit1 Yes SolNit2 Maintain 0-5°C; Slow reagent addition CauseNit2->SolNit2 Yes

Caption: A logical workflow for diagnosing and solving issues related to low product yield.

References

Technical Support Center: Purification of 6-Methyl-4-nitropicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 6-Methyl-4-nitropicolinic acid (CAS No: 30235-16-6). This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and provide robust, field-proven methodologies to help you achieve high purity for your target compound.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries regarding the purification of this compound.

Q1: What are the typical impurities found in crude this compound?

A1: Impurities largely depend on the synthetic route employed but commonly include:

  • Unreacted Starting Materials: Such as 6-methylpicolinic acid or its precursors.

  • Isomeric Byproducts: Positional isomers formed during the nitration step if regioselectivity is not 100%.

  • Oxidation/Nitration Byproducts: Compounds resulting from over-oxidation or side reactions during nitration. These are often highly colored, leading to off-white or yellow crude products.[1]

  • Residual Mineral Acids: Traces of sulfuric acid (H₂SO₄) and nitric acid (HNO₃) if a mixed-acid nitration was performed.[2]

  • Degradation Products: The nitro group can introduce thermal sensitivity, and improper handling or excessive heat can lead to decomposition.[3]

Q2: What is the single most effective, general-purpose purification method for this compound?

A2: For most common impurity profiles, recrystallization is the most effective and straightforward method. It is excellent for removing small amounts of co-dissolved impurities. For crude material heavily contaminated with non-acidic byproducts, an acid-base extraction workup prior to a final recrystallization step is the superior strategy.

Q3: My crude product is a dark, oily solid. What does this indicate?

A3: A dark and oily or gummy appearance typically points to the presence of nitrated phenolic impurities, other oxidation byproducts, or residual solvents.[1][4] These impurities can suppress the crystallization of the desired product. An acid-base extraction is often necessary to remove these, followed by a charcoal treatment during recrystallization to eliminate the colored components.

Q4: How do I assess the purity of my final product?

A4: The purity of this compound should be confirmed using a combination of techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value (approx. 172-175°C) indicates high purity. Impure samples exhibit a broad and depressed melting point range.[3]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment, typically aiming for ≥98% purity.[3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure and identify any residual solvents or major organic impurities.

Part 2: Troubleshooting and Optimization Guide

This section addresses specific problems you may encounter during purification and provides actionable solutions.

Issue 1: Product Fails to Crystallize or "Oils Out" During Recrystallization

  • Possible Cause 1: Incorrect Solvent Choice. The solubility profile of the compound in the chosen solvent is not ideal. This compound possesses both polar (carboxylic acid, nitro group) and non-polar (methyl group, pyridine ring) characteristics.[3]

    • Solution: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[6] Effective solvent systems include mixtures like isopropanol/water or methanol/water.[3] Start by dissolving the crude product in a minimal amount of the hot alcohol, then slowly add hot water until the solution becomes slightly turbid. Add a few more drops of hot alcohol to clarify and then allow it to cool slowly.

  • Possible Cause 2: Solution Cooled Too Rapidly. Rapid cooling promotes precipitation rather than the ordered crystal lattice formation, often trapping impurities and leading to an oily substance.

    • Solution: Allow the hot, clear solution to cool slowly to room temperature without disturbance. Once at ambient temperature, induce further crystallization by placing the flask in an ice bath.[1][6] If it still oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

  • Possible Cause 3: High Impurity Load. A significant amount of impurities can inhibit crystallization.

    • Solution: Pre-purify the material using an acid-base extraction to remove non-acidic impurities before attempting recrystallization.

Troubleshooting Flowchart: Recrystallization

G start Crude Product in Hot Solvent q1 Is the solution clear? start->q1 insoluble Insoluble impurities present. Perform hot gravity filtration. q1->insoluble No cool Allow solution to cool slowly q1->cool Yes insoluble->cool q2 Do crystals form? cool->q2 oils_out Product 'oils out' or remains dissolved. q2->oils_out No success Crystals form. Collect by vacuum filtration. q2->success Yes ts1 Too much solvent used. Boil off some solvent. oils_out->ts1 Option 1 ts2 Solvent is too non-polar. Add a polar co-solvent (e.g., water). oils_out->ts2 Option 2 ts3 Cooling too fast. Reheat to dissolve, cool slower. Scratch flask. oils_out->ts3 Option 3 end_node Pure Product success->end_node ts1->cool ts2->cool ts3->cool

Caption: Troubleshooting logic for recrystallization.

Issue 2: Final Product is Off-Color (Yellow, Brown, or Beige)

  • Possible Cause: Presence of Chromophoric Impurities. Nitrated aromatic compounds are often colored, and even trace amounts of byproducts can discolor the final product.[1][4]

    • Solution: Activated Charcoal Treatment. During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal (decolorizing carbon). Keep the solution hot for 5-10 minutes. The charcoal will adsorb the colored impurities. Remove the charcoal via hot gravity filtration through fluted filter paper and then proceed with cooling and crystallization.[7] Caution: Adding charcoal to a boiling solution can cause violent bumping. Add it to the hot, but not boiling, solution.

Issue 3: Low Recovery Yield After Purification

  • Possible Cause 1: Product Loss During Transfers. Multiple transfer steps can lead to mechanical losses.

    • Solution: Minimize transfers. Use a small amount of cold recrystallization solvent to rinse flasks and transfer any remaining product.

  • Possible Cause 2: Product is Partially Soluble in the Cold Wash Solvent. Washing the filtered crystals with too much solvent or with room-temperature solvent will dissolve some of the product.

    • Solution: Always wash the collected crystals with a minimal amount of ice-cold solvent.[1]

  • Possible Cause 3: Incomplete Precipitation/Crystallization.

    • Solution: Ensure the crystallization solution is cooled sufficiently (ice bath for at least 30 minutes) to maximize the yield.[8] If using acid-base extraction, ensure the pH is adjusted low enough (pH ~2) to fully protonate and precipitate the carboxylic acid.[9]

Part 3: Detailed Purification Protocols

These protocols provide step-by-step instructions for the most common and effective purification methods.

Protocol 1: Purification by Recrystallization

This method is ideal for removing small quantities of impurities from a solid crude product.

  • Principle of Causality: This technique relies on the difference in solubility between the desired compound and impurities in a chosen solvent at different temperatures. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while impurities ideally remain soluble even when cold.[6]

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of crude product in a test tube. Add a few drops of a potential solvent (e.g., isopropanol). If it dissolves at room temperature, the solvent is unsuitable. If not, heat the mixture. A good solvent will dissolve the compound when hot.[1] For this compound, an isopropanol/water system is a good starting point.[3][10]

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of hot isopropanol and bring the mixture to a gentle boil on a hot plate. Continue adding hot isopropanol dropwise until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat gently for 5-10 minutes.

  • Hot Filtration (if charcoal was used or insoluble matter is present): Pre-warm a funnel and use fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.[1]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Large, well-defined crystals should form. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter with a small portion of ice-cold isopropanol/water to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

  • Verification: Determine the melting point and analyze by HPLC to confirm purity.

Protocol 2: Purification by Acid-Base Extraction

This powerful technique separates the acidic target compound from neutral or basic impurities.

  • Principle of Causality: This method exploits the acidic nature of the carboxylic acid group. By treating the crude mixture with a weak base (e.g., sodium bicarbonate), the acidic product is deprotonated to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic phase. The aqueous and organic layers are separated, and subsequent re-acidification of the aqueous layer regenerates the pure, insoluble carboxylic acid.[11][12][13]

G cluster_0 Extraction Step cluster_1 Aqueous Phase Workup cluster_2 Organic Phase Workup start Crude Product (this compound + Neutral Impurities) dissolved in an organic solvent (e.g., Ethyl Acetate) extract Add aq. NaHCO₃ solution and mix in separatory funnel start->extract separate Separate Layers extract->separate aq_layer Aqueous Layer (Contains water-soluble sodium salt of product) separate->aq_layer org_layer Organic Layer (Contains neutral impurities) separate->org_layer acidify Add HCl (aq) until pH ~2 aq_layer->acidify precipitate Pure product precipitates out acidify->precipitate filter Collect by vacuum filtration precipitate->filter dry_org Dry with MgSO₄, filter, and evaporate solvent org_layer->dry_org impurities Discard Impurities dry_org->impurities

Caption: Workflow for purifying the target acid from neutral impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (~50 mL) in a separatory funnel.

  • Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas that is generated.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Perform the extraction of the organic layer two more times with fresh NaHCO₃ solution, combining all aqueous extracts.[11] The organic layer now contains the neutral impurities and can be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH ~2, check with pH paper). The pure this compound will precipitate as a solid.

  • Isolation: Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product thoroughly under vacuum.

  • Verification: For the highest purity, this product can be recrystallized following Protocol 1. Confirm final purity by melting point and HPLC analysis.

Part 4: Data Summary and Purity Assessment

Table 1: Solvent Systems for Recrystallization
Solvent SystemBoiling Point (°C)Characteristics & Rationale
Isopropanol / Water~83-100Recommended. Good balance of polarity. Isopropanol dissolves the compound well when hot, and the addition of water as an anti-solvent reduces solubility upon cooling, promoting crystallization.[3][10]
Methanol / Water~65-100Effective. Similar to isopropanol/water but with a lower boiling point, which can be gentler on thermally sensitive compounds. The higher polarity of methanol may require more water to induce precipitation.[3][8]
Ethanol / Water~78-100Good Alternative. Properties are intermediate between methanol and isopropanol systems.[8]
Acetone / Water~56-100Use with caution. The low boiling point of acetone can make it difficult to maintain a constant solvent ratio during heating.[9]
Purity Analysis by HPLC

A reverse-phase HPLC method is typically used to assess the final purity of the product.

  • Typical Conditions (Starting Point):

    • Column: C18 stationary phase (e.g., 150 x 4.6 mm, 5 µm).[5]

    • Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier like 0.1% formic acid or phosphoric acid to ensure the carboxylic acid is protonated.[5][14]

    • Detection: UV detection at a wavelength corresponding to an absorbance maximum of the molecule (typically around 230-280 nm).[15]

    • Purity Goal: >98% area by UV detection.[3]

References

Optimizing reaction conditions for 6-Methyl-4-nitropicolinic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Methyl-4-nitropicolinic acid (CAS: 30235-16-6). We will explore a recommended synthetic pathway, address common experimental challenges through a detailed troubleshooting section, and answer frequently asked questions to ensure a successful and optimized synthesis.

Introduction: Navigating the Synthesis

This compound is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring with strategically placed carboxyl, methyl, and nitro groups, makes it a versatile intermediate. However, the synthesis is not without its challenges. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic aromatic substitution, such as nitration.[2][3] Achieving high regioselectivity to install the nitro group specifically at the 4-position while preserving the other functional groups requires a carefully planned strategy.

This guide presents a robust, multi-step approach designed to maximize yield and purity by controlling the reactivity and directing effects of the pyridine ring system.

Recommended Synthetic Pathway: A Four-Step Approach

The most reliable pathway to high-purity this compound begins with the readily available starting material, 2,6-lutidine. This strategy involves a selective oxidation followed by N-oxide formation to activate the ring for regioselective nitration, and a final deoxygenation step.

SynthesisWorkflow cluster_0 Recommended Synthetic Workflow A Step 1: Selective Mono-oxidation (2,6-Lutidine) B Step 2: N-Oxide Formation (6-Methylpicolinic Acid) A->B KMnO4 or CrO3 C Step 3: Regioselective Nitration (6-Methylpicolinic Acid N-Oxide) B->C m-CPBA or H2O2/AcOH D Step 4: Deoxygenation (this compound N-Oxide) C->D HNO3 / H2SO4 E Final Product (this compound) D->E PCl3 or H2/Pd-C

Caption: Recommended four-step synthesis workflow.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Methylpicolinic Acid from 2,6-Lutidine

This step leverages the selective oxidation of one of the two methyl groups. Careful control of stoichiometry is crucial to prevent the formation of the di-acid byproduct, 2,6-pyridinedicarboxylic acid.[4][5]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 2,6-lutidine in water.

  • Heat the solution to 70-80°C.

  • Slowly add a solution of potassium permanganate (KMnO₄) in water portion-wise over several hours. Maintain the molar ratio of 2,6-lutidine to KMnO₄ at approximately 1:1.3.

  • After the addition is complete, continue heating and stirring for an additional 4-6 hours until the purple color of the permanganate has disappeared, indicating reaction completion. A brown precipitate of MnO₂ will form.

  • Cool the reaction mixture and filter to remove the MnO₂. Wash the filter cake with a small amount of hot water.

  • Combine the filtrate and washings. Acidify the solution to a pH of ~3.5 with concentrated HCl.

  • The product, 6-methylpicolinic acid, will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 6-Methylpicolinic Acid N-Oxide

The N-oxide is formed to activate the pyridine ring for electrophilic substitution. The N-oxide group acts as a resonance-donating group, increasing electron density at the 4-position.[6]

Protocol:

  • Dissolve 6-methylpicolinic acid in glacial acetic acid in a round-bottom flask.

  • Add a 30-35% aqueous solution of hydrogen peroxide (H₂O₂) slowly.

  • Heat the mixture to 70-80°C and maintain for 24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully remove the solvent under reduced pressure.

  • The resulting crude N-oxide can be purified by recrystallization from an ethanol/water mixture.

Step 3: Nitration of 6-Methylpicolinic Acid N-Oxide

This is the critical regioselective step. The use of the N-oxide directs the incoming nitro group to the 4-position. Strict temperature control is essential to prevent degradation and side reactions.[1][7]

Protocol:

  • Prepare a nitrating mixture by slowly adding fuming nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) in a flask cooled in an ice-salt bath (target -10°C to 0°C).

  • In a separate three-neck flask equipped with a thermometer and an addition funnel, add the 6-methylpicolinic acid N-oxide.

  • Cool the flask containing the N-oxide to 0°C and slowly add the pre-cooled nitrating mixture dropwise, ensuring the internal temperature does not exceed 5-10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then heat gently to 60-70°C for an additional 2-3 hours.

  • Cool the reaction mixture and pour it carefully onto crushed ice.

  • Neutralize the solution to pH 7-8 with a saturated sodium carbonate solution. The product will precipitate.

  • Collect the crude this compound N-oxide by filtration and wash with cold water.

Step 4: Deoxygenation to this compound

The final step removes the N-oxide to yield the target compound.

Protocol:

  • Suspend the crude this compound N-oxide in a suitable solvent like chloroform or dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add phosphorus trichloride (PCl₃) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours until the reaction is complete (monitor by TLC).

  • Cool the mixture, and carefully quench by pouring onto ice.

  • Adjust the pH to ~3-4 with a base (e.g., NaHCO₃) to precipitate the product.

  • Filter the solid, wash with water, and purify by recrystallization from an ethanol/water or methanol/water mixture.[1]

Frequently Asked Questions (FAQs)

Q1: Why is starting with 2,6-lutidine recommended over other precursors? A1: Starting with 2,6-lutidine is advantageous because it already contains the required carbon skeleton (a pyridine ring with methyl groups at positions 2 and 6). The challenge is then reduced to selective functional group transformations: oxidizing one methyl group and nitrating the ring. Alternative routes, such as methylation of a nitropicolinic acid, can be less efficient and may present their own regioselectivity challenges.[1]

Q2: What is the mechanistic reason for using an N-oxide intermediate for nitration? A2: The pyridine ring is highly electron-deficient due to the electronegative nitrogen atom, deactivating it towards electrophilic attack. Under the strongly acidic conditions required for nitration, the ring nitrogen becomes protonated, further increasing this deactivation. The N-oxide functionality circumvents this issue. The oxygen atom can donate electron density into the ring via resonance, specifically increasing the nucleophilicity of the C2, C6, and C4 positions. This makes electrophilic substitution at the 4-position (para to the N-oxide) highly favorable, leading to excellent regioselectivity.[6][7]

Q3: How can I reliably confirm the identity and purity of my final product? A3: A combination of analytical techniques is essential for unambiguous characterization:

  • ¹H NMR: Provides structural confirmation by showing the chemical shifts and coupling constants of the aromatic and methyl protons. The final product should show two distinct aromatic proton signals and one singlet for the methyl group.[8]

  • HPLC: Used to determine the purity of the compound, typically aiming for ≥98% for research applications.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (182.13 g/mol ).[1]

  • Melting Point: A sharp melting point range (literature value ~172–175°C) indicates high purity.[1]

Q4: What are the expected ¹H NMR chemical shifts for this compound? A4: While exact shifts depend on the solvent, in a solvent like DMSO-d₆, you would expect: a singlet for the methyl protons (CH₃) around δ 2.6-2.8 ppm, and two singlets (or narrow doublets with very small coupling) for the two aromatic protons on the pyridine ring at approximately δ 8.5-9.0 ppm. The carboxylic acid proton will appear as a very broad singlet at a high chemical shift (>13 ppm).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Troubleshooting start Problem: Low Yield or Impurities in Nitration Step (Step 3) q1 Was the reaction temperature strictly controlled (<10°C) during nitrating agent addition? start->q1 sol1 Solution: Use an efficient cooling bath (ice-salt or dry ice-acetone). Add nitrating agent very slowly to manage the exotherm. This prevents thermal degradation. q1->sol1 No q2 Is the main impurity the starting material (N-oxide)? q1->q2 Yes a1_yes Yes a1_no No sol2 Solution: Reaction is incomplete. Increase reaction time or temperature after initial addition (e.g., 70°C for 3h). Ensure nitrating agent is not degraded (use fresh). q2->sol2 Yes q3 Are there signs of other isomers (e.g., 3-nitro or 5-nitro)? q2->q3 No a2_yes Yes a2_no No sol3 Solution: This indicates a problem with the N-oxide strategy. Confirm complete N-oxide formation in Step 2 before proceeding. Direct nitration of non-oxidized substrate will give other isomers. q3->sol3 Yes a3_yes Yes

Caption: Decision tree for troubleshooting the critical nitration step.

Issue 1: Low Yield in the Mono-oxidation of 2,6-Lutidine (Step 1)
  • Question: My oxidation of 2,6-lutidine produced very little 6-methylpicolinic acid. What went wrong?

  • Answer:

    • Possible Cause (Over-oxidation): The most common issue is the formation of 2,6-pyridinedicarboxylic acid (dipicolinic acid). This occurs if the stoichiometry of the oxidant (KMnO₄) is too high or if the reaction temperature is excessive.

    • Solution: Carefully control the molar ratio of KMnO₄ to 2,6-lutidine (aim for ~1.3 equivalents of KMnO₄). Add the oxidant slowly and in portions to maintain control over the reaction exotherm.[9]

    • Possible Cause (Incomplete Reaction): Insufficient oxidant or reaction time will result in unreacted starting material.

    • Solution: Ensure the characteristic purple color of permanganate has vanished before workup. If starting material is recovered, you can increase the reaction time or slightly increase the amount of oxidant in subsequent runs.

Issue 2: Formation of Multiple Isomers During Nitration (Step 3)
  • Question: My final product is a mixture of nitro-isomers. How do I improve selectivity for the 4-nitro product?

  • Answer:

    • Possible Cause: This is almost always due to incomplete N-oxide formation in the prior step. If any non-oxidized 6-methylpicolinic acid is carried into the nitration step, it will nitrate under forcing conditions, but with poor regioselectivity, leading to a mixture of 3-nitro and 5-nitro isomers.

    • Solution: Before proceeding to the nitration step, you must confirm the complete conversion of 6-methylpicolinic acid to its N-oxide using an analytical method like TLC or ¹H NMR. If the conversion is incomplete, extend the reaction time or use a slight excess of the oxidizing agent (e.g., H₂O₂) in Step 2.

Issue 3: Product Degradation During Nitration (Step 3)
  • Question: The nitration reaction turned dark, and I isolated a low yield of tarry material. What happened?

  • Answer:

    • Possible Cause: The pyridine ring, even when activated, can be susceptible to oxidative degradation under harsh nitrating conditions (fuming nitric and sulfuric acids). This is typically caused by poor temperature control.

    • Solution: Strict temperature management is non-negotiable. The addition of the nitrating agent must be done slowly and dropwise into the cooled substrate solution, ensuring the internal temperature never rises above 10°C. Using an efficient cooling bath (e.g., ice-salt) is critical.[1][10]

Issue 4: Difficulties in Final Purification (Step 4)
  • Question: My final product is difficult to crystallize and appears impure by TLC/NMR. How can I clean it up?

  • Answer:

    • Possible Cause (Inorganic Salts): Inadequate washing after the workup can leave inorganic salts (e.g., sodium sulfate) mixed with your product.

    • Solution: Ensure the filtered product is washed thoroughly with ample cold, deionized water before the final recrystallization.

    • Possible Cause (Persistent Impurities): If recrystallization fails to remove impurities (such as unreacted starting material from the deoxygenation step), column chromatography may be necessary. A silica gel column using a solvent system like ethyl acetate/hexanes with a small amount of acetic acid can be effective for purifying acidic compounds.

Data Summary Table

StepKey ReagentsTemp. (°C)Time (h)Key Parameter to Control
1. Mono-oxidation2,6-Lutidine, KMnO₄70-806-10Stoichiometry of KMnO₄ (1.3 eq.) to prevent di-acid
2. N-Oxide Formation6-Methylpicolinic Acid, H₂O₂/AcOH70-8024Ensure complete conversion before proceeding
3. NitrationN-Oxide, HNO₃, H₂SO₄0-10 (add)4-6Strict temperature control during addition
4. DeoxygenationN-Oxide product, PCl₃Reflux2-4Anhydrous conditions

References

Stability and degradation issues of 6-Methyl-4-nitropicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Methyl-4-nitropicolinic acid (CAS No. 30235-16-6). This guide is designed for researchers, scientists, and drug development professionals to address common stability and degradation challenges encountered during experimentation. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure the integrity and success of your research.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter. Each issue is followed by an analysis of probable causes and a step-by-step protocol for resolution.

Issue 1: My solid compound or solution is turning yellow/brown upon storage.

Question: I received a pure, off-white sample of this compound. After a few weeks on the benchtop or in solution, it has developed a distinct yellow or brownish tint. What is causing this discoloration, and is the material still usable?

Answer:

Discoloration is a common indicator of degradation, particularly for nitroaromatic compounds.[1] The likely cause is a combination of oxidation and photodegradation. The nitro group (—NO₂) on the pyridine ring is a strong chromophore and is susceptible to chemical changes when exposed to light and/or atmospheric oxygen, leading to the formation of colored byproducts.[1]

Causality Explained:

  • Photodegradation: The energy from UV or even ambient light can excite the electrons in the nitroaromatic system, initiating radical reactions or rearrangements that produce colored impurities.[1] Studies on related pyridinedicarboxylic acids confirm their susceptibility to photolytic degradation.[2]

  • Oxidation: While the compound itself is relatively stable, trace impurities or interaction with atmospheric oxygen over time can lead to oxidative side reactions, contributing to the color change.

Resolution Protocol:

  • Assess Purity: Do not assume the material is unusable. First, quantify the extent of degradation. Dissolve a small amount in a suitable solvent (e.g., DMSO-d₆ for NMR, or a mobile phase-like solvent for HPLC) and analyze it using a primary analytical method like HPLC or ¹H-NMR.[3] Compare the purity profile to the initial analysis or the supplier's Certificate of Analysis.

  • Purification (If Necessary): If purity has dropped below your experimental tolerance (e.g., <95%), recrystallization is often effective. A common method involves dissolving the compound in a minimal amount of a hot solvent mixture like ethanol/water and allowing it to cool slowly to form pure crystals, leaving the colored impurities in the mother liquor.[4]

  • Implement Correct Storage: To prevent future degradation, adhere strictly to recommended storage conditions. Store the solid compound in a tightly sealed, amber glass vial or a container wrapped in aluminum foil to protect it from light.[1] Place it in a cool (2-8°C), dry environment, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).[5]

  • Solution Handling: Prepare solutions fresh for each experiment whenever possible. If a stock solution must be stored, keep it refrigerated or frozen in an amber vial and minimize freeze-thaw cycles.[1]

Issue 2: I am observing an unexpected loss of mass or gas evolution during a reaction at elevated temperatures.

Question: When running a reaction involving this compound above 150°C, I noticed pressure buildup in the sealed vessel and my final yield is significantly lower than expected. What is happening?

Answer:

The most probable cause is thermal decomposition via decarboxylation. Picolinic acids (pyridine-2-carboxylic acids) are known to undergo decarboxylation (loss of CO₂) at elevated temperatures.[4][5] The presence of the nitro and methyl groups influences the reaction rate, but the fundamental degradation pathway remains a significant risk at high temperatures.[5] The melting point of related nitropicolinic acids is sometimes accompanied by decomposition, indicating thermal instability at higher temperatures.[6]

Causality Explained: The carboxylic acid group at the 2-position of the pyridine ring can be eliminated as carbon dioxide gas when sufficient thermal energy is supplied. This reaction is often irreversible and leads directly to a loss of your starting material. The predicted boiling point of 378°C suggests high thermal stability under normal atmospheric conditions, but in a closed reaction vessel, decomposition can be accelerated.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for thermal decomposition.

Issue 3: My HPLC analysis shows a new, more polar peak appearing over time in aqueous solutions.

Question: I prepared a stock solution of this compound in a buffered aqueous solution (pH 7.4). When I re-analyze it after a day, I see a new peak eluting earlier than the parent compound. What is this impurity?

Answer:

While this compound is generally stable, the appearance of a more polar peak in aqueous media, especially under non-neutral pH or in the presence of certain catalysts, could suggest hydrolysis of a related impurity or a more complex degradation. However, a more common issue in drug development is the hydrolysis of ester or amide derivatives that might be synthesized from the parent acid. If your experiment involves such derivatives, the earlier-eluting peak is almost certainly the parent carboxylic acid, which is more polar.

For the acid itself, while less common, ring-opening or other hydrolytic degradation pathways can be catalyzed by divalent metal ions or extreme pH conditions.[7][8]

Causality Explained:

  • Hydrolysis of Derivatives: If you are working with an ester or amide of this compound, the imide or ester bond can be hydrolyzed back to the carboxylic acid. The resulting carboxylate anion is significantly more polar, causing it to elute earlier on a reverse-phase HPLC column.

  • Metal Ion Catalysis: Picolinic acids are effective chelating agents.[9] If trace metal ions (e.g., Cu²⁺, Zn²⁺) are present in your buffer, they can coordinate to the pyridine nitrogen and carboxylate oxygen, potentially catalyzing hydrolytic reactions.[7][8]

Resolution Protocol:

  • Identify the Unknown: Use HPLC-MS to determine the mass of the new peak. If its mass corresponds to the parent acid, you have confirmed hydrolysis of a derivative. If the mass is different, it points to degradation of the acid itself.

  • Control for Metal Ions: If you suspect metal-catalyzed degradation, prepare your buffers using high-purity water and reagents. Consider adding a small amount of a strong chelating agent like EDTA to sequester any trace metal contaminants, if compatible with your experiment.

  • Optimize pH: Evaluate the stability of your compound across a range of pH values (e.g., pH 3, 5, 7, 9) to identify the optimal pH for stability in your experimental matrix.[1]

  • Use Fresh Solutions: As a standard practice, prepare aqueous solutions of the compound fresh before use to minimize the risk of any time-dependent degradation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability, the solid compound should be stored under the conditions summarized in the table below. The primary goals are to protect it from light, moisture, and heat.[10]

ParameterRecommended ConditionRationale
Temperature 2–8°CSlows the rate of potential decomposition reactions.[1][5]
Atmosphere Dry / Inert (Argon or Nitrogen)Prevents moisture absorption and oxidation.[11][12]
Light Protect from light (Amber vial/foil)Prevents photodegradation of the nitroaromatic system.[1]
Container Tightly sealed glass containerPrevents contamination and exposure to air and moisture.[11]

Q2: Is this compound compatible with strong acids, bases, or oxidizing agents?

No, it should be stored away from incompatible materials.

  • Strong Bases: Will deprotonate the carboxylic acid to form a salt. This is generally not a degradation issue but changes the compound's form.

  • Strong Acids: The pyridine nitrogen can be protonated, altering solubility and reactivity. Extremely harsh acidic conditions (e.g., hot concentrated HNO₃/H₂SO₄) are used for nitration and can cause unpredictable side reactions.[4]

  • Oxidizing Agents: These are highly incompatible. They can react with the methyl group or the pyridine ring, leading to significant degradation.[11][12]

  • Reducing Agents: Can reduce the nitro group to an amino group, completely changing the molecule's identity.

Q3: What analytical methods are best for assessing the purity of this compound?

A multi-analytical approach is crucial for robust quality control.[3][4]

MethodPurposeKey Information Provided
HPLC (UV-Vis) Quantitative PurityProvides area percent purity and detects chromophoric impurities.[3]
¹H and ¹³C NMR Structural Confirmation & PurityConfirms the chemical structure and can be used to estimate purity by integrating signals against a known standard (qNMR).[3][4]
LC-MS Impurity IdentificationConfirms the molecular weight of the main peak and helps identify the mass of unknown degradation products or impurities.[4]
Elemental Analysis Elemental CompositionVerifies the percentage of C, H, N, and O, providing a fundamental check of purity against the theoretical formula.[4]

Q4: What are the primary degradation pathways I should be aware of?

Based on its structure, the following degradation pathways are most relevant:

G cluster_main This compound cluster_paths Potential Degradation Pathways compound Starting Material (C₇H₆N₂O₄) decarboxylation Decarboxylation (+ Heat) compound->decarboxylation photodegradation Photodegradation (+ Light/UV) compound->photodegradation reduction Reduction (+ Reducing Agent) compound->reduction product_deco2 Product: 2-Methyl-4-nitropyridine + CO₂ Gas decarboxylation->product_deco2 product_photo Product: Colored Byproducts (e.g., nitroso species) photodegradation->product_photo product_reduction Product: 4-Amino-6-methylpicolinic acid reduction->product_reduction

Caption: Primary degradation pathways for this compound.

Experimental Protocols
Protocol 1: Standard Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for determining the purity of this compound.

G prep 1. Sample Prep: Dissolve ~1 mg/mL in mobile phase A/B (50:50). hplc 2. HPLC Conditions: Column: C18 (e.g., 4.6x150mm, 5µm) Mobile Phase A: 0.1% TFA in Water Mobile Phase B: Acetonitrile Gradient: 5% to 95% B over 20 min Flow: 1.0 mL/min Detection: UV at 254 nm prep->hplc analysis 3. Data Analysis: Integrate all peaks. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) x 100 hplc->analysis

Caption: Workflow for HPLC purity assessment.

Detailed Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of trifluoroacetic acid (TFA) to 1 L of HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Sample Preparation: Accurately weigh approximately 5 mg of the compound and dissolve it in 5 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.[3] Filter through a 0.45 µm syringe filter.

  • Instrumentation Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis detector set to 254 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B (linear gradient)

      • 17-20 min: 95% B

      • 20-22 min: 95% to 5% B

      • 22-25 min: 5% B (re-equilibration)

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity. The main peak for this compound should be sharp and well-resolved. Any significant secondary peaks represent impurities.[3]

References

Technical Support Center: A Researcher's Guide to Improving the Yield of 6-Methyl-4-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methyl-4-nitropicolinic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common synthetic challenges and optimize your reaction yields. This guide is structured to move from foundational concepts to specific troubleshooting, providing detailed protocols and addressing frequently asked questions.

Section 1: Understanding the Synthetic Landscape

The synthesis of this compound, a valuable heterocyclic building block, presents two primary challenges: controlling the regioselectivity of the nitration on the pyridine ring and achieving efficient oxidation of the methyl group to a carboxylic acid without degrading the molecule. The choice of synthetic route is often dictated by the availability of starting materials and the specific isomeric purity required.

Two dominant strategies emerge from the literature:

  • The N-Oxide Pathway: This is often the preferred method for achieving high regioselectivity. By first forming the pyridine N-oxide, the 4-position of the ring is activated for electrophilic substitution, directing the incoming nitro group to the desired location.[1]

  • Oxidation of a Pre-functionalized Intermediate: This route involves starting with a pyridine ring that already contains the necessary substituents, such as 2-Bromo-6-methyl-4-nitropyridine, and then performing a final oxidation step to form the carboxylic acid.[2]

The following decision workflow can help in selecting an appropriate starting point for your synthesis.

start Goal: Synthesize This compound q1 Is high regioselectivity at the 4-position the primary challenge? start->q1 route_n_oxide Utilize the N-Oxide Strategy (e.g., from 6-Methylpicolinic Acid N-Oxide) q1->route_n_oxide Yes q2 Is the starting material readily available? q1->q2 No yes_node Yes no_node No route_pre Use a Pre-functionalized Intermediate (e.g., 2-Bromo-6-methyl-4-nitropyridine) q2->route_n_oxide No, must synthesize from simpler precursors q2->route_pre Yes

Caption: Synthetic Route Selection Workflow.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My nitration step is giving a very low yield. What are the most common causes?

A1: Low yields in the nitration of pyridine derivatives are a frequent issue, typically stemming from a few key factors.

  • Cause 1: Substrate Deactivation. The pyridine nitrogen is basic and becomes protonated in strong acidic media like the HNO₃/H₂SO₄ nitrating mixture. This forms a pyridinium ion, which is strongly deactivated towards electrophilic aromatic substitution, drastically reducing the reaction rate.

  • Solution: The N-oxide strategy is the most effective solution. The N-O bond activates the ring, particularly at the 4-position, and allows nitration to proceed under milder conditions.[1]

  • Cause 2: Inadequate Temperature Control. Nitration reactions are highly exothermic. If the temperature rises uncontrollably, it can lead to the formation of side products and decomposition (charring).[3]

  • Solution: Maintain a strict temperature protocol, typically between 0–5°C, by using an ice-salt bath and adding the nitrating agent dropwise with vigorous stirring.[2]

  • Cause 3: Incorrect Nitrating Agent/Conditions. The choice and concentration of the nitrating agent are critical.

  • Solution: For sensitive substrates, consider alternative or milder nitrating agents. The table below summarizes common conditions.

Nitrating AgentTypical ConditionsAdvantagesDisadvantages
HNO₃ / H₂SO₄ 0-10°CStrong, effective for deactivated ringsCan cause charring, requires strict temperature control[3]
Fuming HNO₃ / H₂SO₄ 0-5°CVery powerfulHighly corrosive and hazardous, increases risk of side reactions
KNO₃ / H₂SO₄ Higher temperatures (e.g., 160°C)Can be effective for certain picolinesHigh temperatures can lead to low yields and isomer mixtures[4]
Acetyl Nitrate Low temperatureMilder, can offer better controlLess reactive, may not work for highly deactivated substrates
Q2: I'm struggling with regioselectivity and getting a mixture of nitro-isomers. How can I exclusively target the 4-position?

A2: This is the classic challenge for pyridine chemistry. Direct nitration of 6-methylpicolinic acid or its precursors will likely yield a mixture of isomers. The authoritative solution is to use the pyridine N-oxide moiety as a directing group.

The N-Oxide Mechanism: The N-oxide group is a zwitterionic dative bond (N⁺–O⁻).[5] The oxygen atom is electron-donating via resonance, which increases the electron density at the 2, 4, and 6 positions of the pyridine ring. This activation makes the ring more susceptible to electrophilic attack than the parent pyridine. Critically, it directs incoming electrophiles, like the nitronium ion (NO₂⁺), preferentially to the 4-position.

cluster_0 N-Oxide Activation & Nitration start 6-Methylpicolinic Acid N-Oxide reagent + HNO₃/H₂SO₄ intermediate Sigma Complex (Resonance Stabilized) reagent->intermediate Electrophilic Attack at C4 Position product 6-Methyl-4-nitropicolinic Acid N-Oxide intermediate->product Deprotonation

Caption: The N-oxide directs nitration to the 4-position.

Q3: The oxidation of the methyl group is inefficient or leads to decomposition. How can I optimize this step?

A3: The oxidation of an alkyl side chain on a pyridine ring to a carboxylic acid requires potent oxidizing agents and carefully controlled conditions to prevent ring cleavage.

  • Cause 1: Oxidizing Agent is Too Weak or Too Harsh.

  • Solution: Select an appropriate oxidizing agent. Chromium trioxide (CrO₃) in concentrated sulfuric acid is a documented and effective method for this transformation.[2] Another powerful method is using concentrated nitric acid under high temperature and pressure, which has been shown to achieve high yields for related structures.[2][6]

  • Cause 2: Poor Temperature and Pressure Control. As with nitration, these reactions are energetic. For nitric acid oxidations, maintaining the reactants in a liquid phase via superatmospheric pressure is crucial for consistent results.[6]

  • Solution: Use a pressure-rated vessel for nitric acid oxidations and carefully monitor both temperature and pressure throughout the reaction. For CrO₃ oxidations, maintain low temperatures during reagent addition before carefully heating to drive the reaction to completion.[2]

Oxidation MethodTypical ConditionsAdvantagesDisadvantages
CrO₃ in H₂SO₄ Add at 0°C, stir at RT, heat to 70°CEffective, documented for this specific transformation[2]Chromium waste is highly toxic and requires special disposal
Conc. HNO₃ (Pressure) 121-163°C, 30-650 psiHigh yields, unreacted material can be recycled[2][6]Requires specialized high-pressure equipment
KMnO₄ Basic conditions, heatCommon lab reagentCan be difficult to drive to completion; workup can be cumbersome
Q4: My final product is difficult to purify. What are the recommended procedures?

A4: Picolinic acids can be challenging to purify due to their zwitterionic nature and solubility in aqueous acid/base.

  • Technique 1: Recrystallization. This is the most common and effective method. A mixture of ethanol and water is often a good starting point for recrystallization.[2] The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution or are insoluble at high temperatures.

  • Technique 2: pH-Mediated Precipitation. Since the product is an acid, its solubility is highly dependent on pH. After quenching the reaction mixture in ice water, you can carefully adjust the pH. The product should precipitate out at its isoelectric point. Carefully neutralizing the acidic reaction mixture with a base like sodium bicarbonate or sodium hydroxide can induce precipitation.[3]

  • Purity Confirmation. Purity should be confirmed via High-Performance Liquid Chromatography (HPLC) to an acceptance criterion of ≥98%.[2] The structure should be unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring the absence of residual solvents or isomeric impurities.[2]

Section 3: Detailed Experimental Protocols

The following protocols are based on established literature procedures and represent robust starting points for your experiments.

Protocol 1: Synthesis via Oxidation of a Pre-functionalized Intermediate[2]

This protocol details the oxidation of 2-bromo-6-methyl-4-nitropyridine to the target compound.

Step 1: Oxidation

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 2-bromo-6-methyl-4-nitropyridine (1 equivalent) in concentrated sulfuric acid.

  • Cool the solution to 0°C.

  • Slowly add chromium trioxide (CrO₃, 4 equivalents) portion-wise, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Carefully heat the reaction mixture to 70°C for 30 minutes to ensure the reaction goes to completion.

  • Cool the mixture back to room temperature and then slowly pour it over a large volume of crushed ice with vigorous stirring.

  • The product should precipitate from the solution. Allow the mixture to stand, preferably at -20°C overnight, to maximize crystallization.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

Step 2: Purification

  • Recrystallize the crude solid from a mixture of water and methanol to yield the final product as beige crystals.[2]

  • Dry the crystals under vacuum and confirm purity by HPLC and structure by NMR. The reported melting point is 172–175°C.[2]

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the key safety precautions for these reactions? A: Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves. When using mixed acids (HNO₃/H₂SO₄), always add the nitric acid to the sulfuric acid slowly while cooling. Nitration and oxidation reactions are highly exothermic and can become violent if not properly controlled. Always have a quenching bath (ice water) and appropriate neutralizing agents (sodium bicarbonate) readily available.

  • Q: How can I confirm the structure of my final product? A: A combination of analytical techniques is required. ¹H and ¹³C NMR spectroscopy will confirm the connectivity and substitution pattern of the pyridine ring. Mass spectrometry (MS) will confirm the molecular weight (182.13 g/mol ).[7] Infrared (IR) spectroscopy can identify key functional groups like the carboxylic acid and nitro group. Finally, a melting point determination can be compared against literature values (172–175°C).[2]

  • Q: Are there greener alternatives for the oxidation step? A: While classic methods often rely on stoichiometric heavy metals like chromium, modern research focuses on greener alternatives. Catalytic methods are preferred. While not specifically documented for this exact molecule in the search results, catalytic hydrogenation is mentioned as a greener alternative for reducing nitro groups, indicating a general trend towards catalysis in this area of chemistry.[7] Research into catalytic oxidation using molecular oxygen or hydrogen peroxide with suitable catalysts could provide a more environmentally benign route.

References

Overcoming challenges in the nitration of picolinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of picolinic acid derivative nitration. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide researchers, chemists, and drug development professionals with actionable insights and robust protocols. We will delve into the mechanistic reasoning behind common challenges and offer field-proven solutions to enhance reaction yield, regioselectivity, and safety.

Part 1: Foundational Challenges & Strategic Approaches (FAQs)

This section addresses the fundamental chemical principles that make the nitration of picolinic acid a non-trivial transformation and the primary strategies employed to overcome these hurdles.

Q1: Why is the direct electrophilic nitration of picolinic acid so challenging?

The direct nitration of picolinic acid is intrinsically difficult due to the electronic nature of the pyridine ring. The pyridine nitrogen atom is electronegative and acts as an electron-withdrawing group, deactivating the entire aromatic system towards electrophilic attack. The carboxylic acid at the 2-position further deactivates the ring. This dual deactivation makes the ring significantly less nucleophilic than benzene, requiring harsh reaction conditions which can often lead to low yields and decomposition.[1][2][3]

Q2: What is the most effective strategy to achieve successful nitration, and why does it work?

The most widely adopted and effective strategy is to first convert the picolinic acid into its corresponding N-oxide .[4][5] This is a critical pre-step for two main reasons:

  • Ring Activation: The N-oxide functional group acts as a powerful activating group. The oxygen atom can donate electron density into the pyridine ring through resonance, increasing its nucleophilicity and making it more susceptible to electrophilic attack.

  • Regiocontrol: The N-oxide group directs incoming electrophiles, such as the nitronium ion (NO₂⁺), primarily to the 4-position (para) of the ring, leading to a high degree of regioselectivity.[5][6]

The overall strategy is therefore a two-step process, as visualized in the workflow below.

G cluster_0 Overall Synthesis Workflow Start Picolinic Acid Step1 Oxidation (e.g., H₂O₂/AcOH) Start->Step1 Intermediate Picolinic Acid N-Oxide Step1->Intermediate Step2 Nitration (HNO₃/H₂SO₄) Intermediate->Step2 Product_Crude Crude 4-Nitropicolinic Acid N-Oxide Step2->Product_Crude Step3 Work-up & Purification (Quench, Neutralize, Recrystallize) Product_Crude->Step3 Product_Final Pure 4-Nitropicolinic Acid N-Oxide Step3->Product_Final

Caption: General workflow for the synthesis of 4-nitropicolinic acid N-oxide.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section is formatted as a practical, question-and-answer troubleshooting guide to address specific problems you may encounter in the lab.

Category: Low Yield & Incomplete Reaction

Q3: My nitration of picolinic acid N-oxide resulted in a very low yield. What are the most common causes?

Low yield is a frequent issue that can typically be traced back to a few key parameters.[7][8] Use the following diagnostic flowchart to identify the potential cause.

G Start Low Yield Observed Q_Temp Was Temperature Maintained? (e.g., 125-130°C) Start->Q_Temp A_Temp_No Issue: Insufficient Energy Action: Ensure consistent heating and monitoring. Q_Temp->A_Temp_No No Q_Time Was Reaction Time Sufficient? (e.g., 3+ hours) Q_Temp->Q_Time Yes A_Time_No Issue: Incomplete Reaction Action: Increase reaction time and monitor via TLC. Q_Time->A_Time_No No Q_Reagents Were Reagents High Quality? (Fuming HNO₃, Conc. H₂SO₄) Q_Time->Q_Reagents Yes A_Reagents_No Issue: Poor Nitrating Agent Action: Use fresh, high-purity acids. Q_Reagents->A_Reagents_No No Q_Workup Was Work-up Correct? (Ice quench, careful pH adjustment) Q_Reagents->Q_Workup Yes A_Workup_No Issue: Product Loss Action: Ensure full precipitation at optimal pH (7-8). Q_Workup->A_Workup_No No End Review protocol for other deviations. Q_Workup->End Yes

Caption: Troubleshooting flowchart for diagnosing low reaction yield.

Q4: How can I monitor the reaction to confirm it has gone to completion?

Thin Layer Chromatography (TLC) is an effective method for monitoring reaction progress.[7][8] Periodically, and carefully, take a small aliquot from the reaction, quench it in ice water, neutralize it, and extract with a suitable organic solvent (e.g., ethyl acetate). Spot the extract on a TLC plate alongside a spot of your starting material (picolinic acid N-oxide). The disappearance of the starting material spot indicates the reaction is complete.

Category: Product Decomposition & Side Reactions

Q5: My reaction mixture turned dark brown or black, and I observed excessive gas evolution. What does this signify?

A dark discoloration and vigorous gas evolution are classic signs of product or starting material decomposition.[7][8] Nitration reactions are highly exothermic, and this issue is almost always caused by poor temperature control, leading to a runaway reaction.[9] The formation of nitrogen oxides contributes to the color change.

  • Causality: The nitronium ion is a powerful electrophile, but at excessively high temperatures, the potent oxidizing nature of the mixed acid system will dominate, leading to uncontrolled oxidation and degradation of the aromatic ring.

  • Solution: Ensure your reaction is equipped with efficient cooling (an ice bath for the initial addition of acids) and a reliable thermometer to monitor the internal temperature. The addition of the nitrating mixture should always be done slowly and portion-wise.[6]

Category: Work-up and Purification

Q6: What is the best procedure for isolating the 4-nitropicolinic acid N-oxide after the reaction?

The standard and most effective work-up involves carefully pouring the cooled reaction mixture onto a large amount of crushed ice.[6] This serves two purposes: it dilutes the strong acid and rapidly dissipates any residual heat. The product is then precipitated by slowly and carefully neutralizing the acidic solution with a base, such as a saturated sodium carbonate solution, until the pH reaches 7-8.[6] Be cautious, as this neutralization is highly exothermic and will produce significant CO₂ gas. The precipitated solid can then be collected by vacuum filtration.

Q7: My purified product has a low melting point and looks impure. What's a good recrystallization solvent?

Acetone is a commonly cited and effective solvent for the recrystallization of 4-nitropicolinic acid N-oxide.[6] A water-acetone solvent mixture can also be effective for purification.[10][11] The key is to dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals.

Part 3: Key Experimental Protocols

These protocols are provided as a detailed guide. Always perform a thorough risk assessment before beginning any chemical synthesis.

Protocol 1: Nitration of Picolinic Acid N-Oxide

This protocol is adapted from established literature procedures for the synthesis of 4-nitropicolinic acid N-oxide.[4][5][6]

Materials & Reagents:

  • Picolinic acid N-oxide

  • Fuming Nitric Acid (≥90%)

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • Saturated Sodium Carbonate Solution

  • Acetone (for recrystallization)

Procedure:

  • Prepare Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid (e.g., 30 mL) to fuming nitric acid (e.g., 12 mL).[6] Stir the mixture and allow it to come to room temperature.

  • Set up Reaction: In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, add picolinic acid N-oxide (e.g., 9.5 g, 100 mmol).[6] Heat the flask to 60°C.

  • Addition: Transfer the nitrating mixture to the addition funnel and add it dropwise to the picolinic acid N-oxide over 30 minutes. The internal temperature may drop initially.[6]

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[6] The reaction should be stirred continuously.

  • Work-up: Allow the mixture to cool to room temperature. In a separate large beaker, prepare a slurry of crushed ice (e.g., 150 g).[6] Carefully and slowly pour the reaction mixture onto the ice with stirring.

  • Neutralization: Slowly add saturated sodium carbonate solution in portions until the pH of the mixture is 7-8. This will be accompanied by significant foaming. A yellow solid should precipitate.[6]

  • Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold water.

  • Purification: Transfer the crude solid to a beaker and add acetone to dissolve the product, leaving behind insoluble inorganic salts (like sodium sulfate). Filter to remove the salts. Evaporate the acetone from the filtrate to yield the yellow product. If necessary, recrystallize the solid from a minimal amount of hot acetone.[6]

ParameterValue/ConditionSource
Reagents Fuming HNO₃ / Conc. H₂SO₄[4][6]
Ratio (Substrate:HNO₃:H₂SO₄) Approx. 1 : 2.9 : 5.6 (molar)[6]
Temperature 125-130°C[6]
Reaction Time 3 hours[6]
Typical Yield ~42%[6]
Protocol 2: Generation of the Nitronium Ion (NO₂⁺)

The active electrophile in this reaction, the nitronium ion, is generated in situ from the mixture of nitric and sulfuric acids.[12][13]

Caption: Overall reaction for the formation of the nitronium ion electrophile.

Part 4: Safety First

Q8: What are the critical safety precautions for this nitration procedure?

Nitration reactions, particularly with mixed acid, carry significant risks. A thorough understanding and adherence to safety protocols are mandatory.

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[14] Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or Viton).[15][16][17]

  • Exothermic Reaction: The reaction is highly exothermic. The mixing of the acids and the nitration itself can generate substantial heat.[7][9] Always use an ice bath for cooling during mixing and initial addition, and never add water to the concentrated acid mixture.

  • Gas Evolution: The reaction can produce toxic nitrous fumes (NOx), especially if decomposition occurs.[6] Ensure the reaction is performed in a well-ventilated fume hood.

  • Emergency Preparedness: Have an appropriate spill kit and an emergency eyewash/shower station readily accessible.

References

Technical Support Center: Purification of 6-Methyl-4-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-Methyl-4-nitropicolinic acid (CAS: 30235-16-6). We will address common issues, provide detailed troubleshooting protocols, and explain the scientific principles behind these purification strategies to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common challenges encountered during the purification of this compound.

Q1: My final product is a beige or brownish solid, not the expected off-white or light-yellow color. What causes this discoloration?

A1: Discoloration is a frequent issue and typically points to the presence of persistent impurities. The most common culprits are residual starting materials, byproducts from the nitration process, or minor degradation of the product.[1] Nitration reactions, if not perfectly controlled, can produce various colored nitrated byproducts or phenolic compounds which are difficult to remove.[2] Overheating during solvent evaporation can also contribute to degradation and color formation.[1]

Troubleshooting Steps:

  • Activated Charcoal Treatment: A highly effective method for removing colored impurities is to use activated charcoal.[1][3] This is performed by adding a small amount of charcoal to the dissolved crude product in a hot solvent before the recrystallization process.

  • Re-evaluate Nitration Conditions: Ensure that the temperature during the nitration step of your synthesis was strictly controlled, ideally between 0–5°C, to minimize the formation of side-products.[4]

  • Avoid Excessive Heat: When removing solvents using a rotary evaporator, use a moderate temperature to prevent thermal degradation.[1]

Q2: After purification, my compound's purity, as determined by HPLC, is below the desired 98%. What are the likely impurities?

A2: Low purity often indicates the presence of structurally similar compounds that co-purify with your target molecule. Potential impurities can arise from the starting materials, side-reactions, or incomplete reactions.[5]

  • Positional Isomers: The synthesis might produce isomers such as 6-Methyl-5-nitropicolinic acid.[6] These isomers often have very similar polarities, making them challenging to separate.

  • Unreacted Starting Materials: Depending on the synthetic route, starting materials like 6-methylpicolinic acid may persist.

  • Dinitro Compounds: Over-nitration can lead to the formation of dinitro aromatic compounds, which can be difficult to remove by standard methods.[7]

Troubleshooting Strategy: If recrystallization fails to remove these impurities, column chromatography is the recommended next step. The subtle differences in polarity between the desired product and its isomers can be exploited for separation on a silica gel column.[2][8]

Q3: I'm struggling to recrystallize my this compound. It either "oils out" or fails to crystallize at all. What am I doing wrong?

A3: Recrystallization success is almost entirely dependent on the choice of solvent.[9] The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot.[9] "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or when the solute is not sufficiently soluble. Failure to crystallize often means too much solvent was used.[3]

Solvent Selection Protocol:

  • Place a small amount of your crude product into several test tubes.

  • Add a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, or mixtures) to each tube.

  • Observe solubility at room temperature. A good solvent will not dissolve the compound well.[9]

  • Gently heat the tubes that showed poor solubility. A suitable solvent will fully dissolve the compound upon heating.[10]

  • Allow the successful tubes to cool slowly. The formation of well-defined crystals indicates a good solvent system.[1] A water/methanol or water/ethanol mixture is often a good starting point for picolinic acids.[4][11]

Troubleshooting Decision Workflow

This diagram outlines a logical workflow for addressing common purification challenges.

G start Crude Product (this compound) purity_check1 Assess Purity & Color start->purity_check1 discolored Product Discolored? purity_check1->discolored Initial Assessment charcoal Perform Activated Charcoal Treatment discolored->charcoal Yes recrystallize1 Recrystallize discolored->recrystallize1 No charcoal->recrystallize1 purity_check2 Check Purity (HPLC/NMR) recrystallize1->purity_check2 low_purity Purity < 98%? purity_check2->low_purity success Pure Product (>98%) low_purity->success No chromatography Purify via Column Chromatography low_purity->chromatography Yes purity_check3 Check Purity (HPLC/NMR) chromatography->purity_check3 purity_check3->success Purity OK purity_check3->chromatography Still Impure (Optimize Method)

Caption: Troubleshooting workflow for purifying this compound.

Detailed Purification Protocols

Protocol 1: Recrystallization from a Water/Methanol Solvent System

Recrystallization is a powerful technique for purifying solid compounds by removing impurities based on differences in solubility.[12] This protocol is a robust starting point for this compound.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely. The goal is to create a saturated solution.[13]

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1][10] This step must be done quickly to prevent premature crystallization.

  • Crystallization: To the hot, clear methanolic solution, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is supersaturated. Add a few more drops of hot methanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[13]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent mixture (the same methanol/water ratio) to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all residual solvent.

Protocol 2: Purification by Column Chromatography

When recrystallization is insufficient, column chromatography provides a higher degree of separation based on the differential adsorption of compounds to a stationary phase.[8] Given the polar nature of the carboxylic acid and nitro groups, a silica gel stationary phase is appropriate.

Step-by-Step Methodology:

  • Column Packing: Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent like hexane.[14] Carefully pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate). Pre-adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully layer the resulting dry powder on top of the packed column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane/ethyl acetate mixture).[15] Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This gradient elution will first wash out less polar impurities, followed by the desired product.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Spot each fraction on a Thin Layer Chromatography (TLC) plate to monitor the separation and identify which fractions contain the pure product.[2][8]

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Assessment Methods

Verifying the purity of the final product is a critical final step. A combination of techniques provides the most comprehensive assessment.[16]

Data Summary: Analytical Techniques
Analytical MethodPrincipleInformation ProvidedTypical Purity TargetKey Advantages & Considerations
HPLC (High-Performance Liquid Chromatography) Differential partitioning between a stationary (e.g., C18) and mobile phase.Quantitative purity (% area), detection of non-volatile impurities.[16]≥98%High sensitivity and excellent for separating complex mixtures. Requires a UV chromophore, which the nitroaromatic structure provides.[16]
¹H-NMR (Proton Nuclear Magnetic Resonance Spectroscopy) Absorption of radiofrequency by atomic nuclei in a magnetic field.Structural confirmation, detection of residual solvents and proton-bearing impurities.[4]No observable impurity signalsProvides detailed structural information. Purity can be estimated by comparing signal integrations.[16]
LC-MS (Liquid Chromatography-Mass Spectrometry) Separation by HPLC followed by mass analysis.Confirms molecular weight of the main peak and provides mass information on impurities.N/AExcellent for identifying unknown impurities by their mass-to-charge ratio.[17]
General Protocol: Purity Analysis by HPLC
  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[16]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid, is a common starting point.[16]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.[16]

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the mobile phase.[16]

  • Analysis: The purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks.[16]

Purification & Analysis Workflow

G cluster_purification Purification Stage cluster_analysis Analysis Stage crude Crude Product recrystallization Recrystallization crude->recrystallization Primary Method column_chrom Column Chromatography recrystallization->column_chrom If Impurities Persist purified_solid Purified Solid recrystallization->purified_solid column_chrom->purified_solid hplc HPLC (Quantitative Purity) final_product Final Validated Product hplc->final_product nmr ¹H-NMR (Structure & Solvents) nmr->final_product ms LC-MS (Molecular Weight) ms->final_product purified_solid->hplc purified_solid->nmr purified_solid->ms

Caption: General workflow for the purification and analysis of this compound.

References

Technical Support Center: Synthesis and Scale-Up of 6-Methyl-4-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Methyl-4-nitropicolinic acid (6M4NPA). This document is designed for researchers, chemists, and process development professionals who are navigating the challenges of scaling this synthesis from the lab bench to pilot or production scale. We will address common problems encountered during key synthetic steps, focusing on causality, practical solutions, and critical safety considerations.

Overview of the Synthetic Pathway

The most common and scalable synthesis of this compound begins with the readily available starting material, 2,6-lutidine. The process involves a two-step sequence: a selective oxidation of one methyl group, followed by a regioselective nitration. Each step presents unique challenges that can impact yield, purity, and safety during scale-up.

Synthesis_Workflow cluster_0 Step 1: Selective Oxidation cluster_1 Step 2: Regioselective Nitration cluster_2 Step 3: Purification Start 2,6-Lutidine Step1 Oxidizing Agent (e.g., KMnO₄, HNO₃) Start->Step1 Input Product1 6-Methylpicolinic Acid Step1->Product1 Forms Step2 Mixed Acid Nitration (HNO₃ / H₂SO₄) Product1->Step2 Input Product2 Crude this compound Step2->Product2 Forms Step3 Recrystallization Product2->Step3 Input FinalProduct Pure this compound (≥98% Purity) Step3->FinalProduct Yields

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific, frequently encountered problems in a Q&A format.

Part 1: The Oxidation Step (2,6-Lutidine → 6-Methylpicolinic Acid)

Question 1: My oxidation of 2,6-lutidine results in a low yield of the desired 6-methylpicolinic acid, with significant amounts of unreacted starting material and over-oxidized dipicolinic acid. How can I improve selectivity?

Answer: This is a classic selectivity challenge in the oxidation of dimethylpyridines. The formation of dipicolinic acid occurs when the reaction conditions are too harsh or prolonged, causing the second methyl group to oxidize. Conversely, incomplete conversion leaves you with a difficult separation from the starting material.

Causality:

  • Over-oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be difficult to control on a large scale. Localized "hot spots" or extended reaction times can easily lead to the di-acid.[1][2]

  • Incomplete Conversion: Insufficient stoichiometry of the oxidant, poor mass transfer (in heterogeneous reactions), or temperatures that are too low will result in unreacted 2,6-lutidine.

Recommended Protocol & Troubleshooting: A more controlled, scalable method involves using nitric acid under pressure, which can selectively oxidize one methyl group.[3][4]

Experimental Protocol: Selective Oxidation with Nitric Acid

  • Reactor Setup: Charge a pressure-rated reactor with 2-methyl-5-ethylpyridine (as a proxy for lutidine in the patented process) and concentrated nitric acid (70-100 wt%). The molar ratio of HNO₃ to the pyridine substrate should be between 6:1 and 15:1.[3]

  • Reaction Conditions: Heat the sealed reactor to a temperature range of 121-163°C (250-325°F). The pressure should be sufficient to maintain the reactants in the liquid phase (e.g., 30 to 650 psi).[5]

  • Reaction Time: Maintain these conditions for 10 to 60 minutes. Shorter reaction times and lower temperatures within the range will favor mono-oxidation.

  • Work-up: After cooling and venting, the product is typically isolated by adjusting the pH of the reaction mixture to precipitate the carboxylic acid.

Troubleshooting Table:

Problem ObservedPotential CauseRecommended Action
High levels of dipicolinic acidTemperature too high / Reaction time too longReduce reaction temperature to the lower end of the range (120-130°C) and shorten the reaction time. Monitor by HPLC.
High levels of unreacted 2,6-lutidineTemperature too low / Insufficient HNO₃Increase temperature gradually. Ensure the molar ratio of HNO₃ is at least 6:1.[3]
Poor reproducibility at scaleInefficient mixing/heatingEnsure robust agitation and use a jacketed reactor for uniform temperature control.
Part 2: The Nitration Step (6-Methylpicolinic Acid → 6M4NPA)

The nitration of aromatic rings is notoriously hazardous, especially during scale-up. It is a highly exothermic reaction that can lead to thermal runaway if not properly controlled.[6][7]

Question 2: What are the critical safety procedures I must implement when scaling up the nitration of 6-methylpicolinic acid?

Answer: Safety is the paramount concern for any nitration. The primary risks are thermal runaway, explosion, and exposure to corrosive acids and toxic nitrogen dioxide (NO₂) gas.[6][8][9]

Causality: Nitration with mixed nitric and sulfuric acids generates a large amount of heat.[6] If the rate of heat generation exceeds the rate of heat removal, the reaction temperature will rise uncontrollably, accelerating the reaction rate and potentially leading to a dangerous runaway scenario.[7]

Critical Safety Controls:

  • Engineering Controls:

    • Use a properly rated glass-lined or Hastelloy reactor with a high-efficiency cooling jacket.

    • Ensure the reactor is equipped with a pressure relief valve and a rupture disc.

    • Conduct the reaction in a well-ventilated area or under a fume hood with scrubbers to handle acidic vapors and NOx gases.[8]

  • Procedural Controls:

    • Reverse Addition: Add the 6-methylpicolinic acid portion-wise to the pre-chilled mixed acid. Never add the mixed acid to the organic material.

    • Strict Temperature Control: Maintain the reaction temperature between 0–5°C during the addition.[5] Use a reliable temperature probe and an automated cooling system.

    • Slow Addition Rate: The addition rate must be controlled such that the cooling system can easily manage the heat output.

    • Agitation: Ensure constant, efficient agitation to prevent localized hot spots and ensure even heat distribution.

  • Personal Protective Equipment (PPE):

    • Always wear acid-resistant gloves, a face shield, safety goggles, and a chemical-resistant lab coat or suit.[8]

Nitration_Safety_Flowchart start Start Nitration Scale-Up prep_reactor Prepare Reactor: - Clean & Dry - Calibrate Probes - Test Cooling System start->prep_reactor q1 Is the reactor pressure-rated with emergency relief? charge_acid Charge Mixed Acid (H₂SO₄ then HNO₃) and chill to 0°C q1->charge_acid Yes stop_no STOP! Use appropriate equipment. q1->stop_no No prep_reactor->q1 add_substrate Begin slow, portion-wise addition of 6-methylpicolinic acid charge_acid->add_substrate monitor_temp Monitor Temperature Continuously add_substrate->monitor_temp q2 Is T > 5°C? monitor_temp->q2 pause_add PAUSE ADDITION Increase Cooling q2->pause_add Yes complete_add Addition Complete Stir at 0-5°C until reaction is complete (HPLC) q2->complete_add No (Addition Ongoing) pause_add->monitor_temp resume_add Resume Addition Once T < 5°C quench Proceed to Safe Quenching Protocol complete_add->quench

Caption: Decision workflow for safe temperature control during nitration.

Question 3: My nitration is giving a mixture of 4-nitro and 5-nitro isomers. How can I improve the regioselectivity to favor the desired 4-nitro product?

Answer: Achieving high regioselectivity is crucial for yield and purity. The directing effects of the substituents on the pyridine ring determine the position of nitration.

Causality: In picolinic acids, the carboxylic acid group is an electron-withdrawing deactivator, while the methyl group is a weak electron-donating activator. The pyridine nitrogen is also strongly deactivating. The interplay of these effects, along with reaction conditions, dictates the outcome. While the 4-position is often favored electronically, slight changes in conditions can lead to the formation of the 5-nitro isomer.[10]

Improving Regioselectivity:

  • Temperature Control: Lower temperatures (0–5°C) are essential. Higher temperatures provide more energy to overcome the activation barrier for the formation of the less-favored isomer, reducing selectivity.[5]

  • Acid Mixture Composition: The ratio of sulfuric acid to nitric acid is critical. Sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. A higher concentration of H₂SO₄ can increase the reaction rate but may affect selectivity. Start with a well-established ratio, such as a 2:1 or 3:1 volume ratio of H₂SO₄ to HNO₃.

  • N-Oxide Strategy: An alternative, though longer, route involves first forming the N-oxide of 6-methylpicolinic acid. The N-oxide group is strongly activating and specifically directs electrophilic substitution to the 4-position.[11][12] The N-oxide can then be reduced in a subsequent step. This method often provides superior regioselectivity.

Part 3: Purification and Analysis

Question 4: I'm struggling with the final purification. Recrystallization from common solvents gives low recovery, and the product often has a fine, needle-like morphology that is very slow to filter.

Answer: Effective purification is a balance between high purity and high recovery. The crystal habit of the product is key to efficient isolation on a larger scale.[13]

Causality:

  • Low Recovery: This happens if the product is too soluble in the chosen solvent at cold temperatures or if too much solvent is used.

  • Poor Crystal Form: Rapid cooling or high supersaturation during crystallization often leads to the formation of fine needles or small particles, which can clog filter media.

Recommended Purification Protocol:

  • Solvent System Selection: An ethanol/water mixture is often effective for this class of compounds.[5] The goal is to find a ratio where the product is highly soluble at high temperatures but sparingly soluble at low temperatures.

  • Step-by-Step Recrystallization for Improved Crystal Growth:

    • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol (e.g., near boiling).

    • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

    • Anti-Solvent Addition: Slowly add hot water to the hot ethanol solution until the solution just begins to turn cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate.

    • Slow Cooling: This is the most critical step. Allow the solution to cool slowly and undisturbed to room temperature. Do not place it directly in an ice bath. Slow cooling encourages the growth of larger, more easily filterable crystals.

    • Maturation: Once at room temperature, cool the flask in an ice bath for at least 1-2 hours to maximize precipitation.

    • Filtration: Collect the product by vacuum filtration and wash the filter cake with a small amount of cold ethanol/water.

  • Analytical Verification: Confirm the purity of the final product using HPLC (target ≥98%) and NMR to check for the absence of solvent and isomeric impurities.[5]

References

Validation & Comparative

A Comparative Analysis of 6-Methyl-4-nitropicolinic Acid and 4-nitropicolinic Acid for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of 6-Methyl-4-nitropicolinic acid and 4-nitropicolinic acid, two closely related pyridine derivatives. The primary distinction between these molecules is the presence of a methyl group at the 6-position in the former. This substitution, while seemingly minor, imparts significant changes to the physicochemical properties, reactivity, and potential applications of the molecule. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these differences, supported by available data and experimental insights.

Physicochemical Properties: A Tale of Two Molecules

The introduction of a methyl group to the picolinic acid backbone in this compound directly influences its physical and chemical characteristics. A summary of their key properties is presented below.

PropertyThis compound4-nitropicolinic acidSource(s)
Molecular Formula C₇H₆N₂O₄C₆H₄N₂O₄[1][2]
Molecular Weight 182.13 g/mol 168.11 g/mol [1][2]
Melting Point 172–175°C153-158°C (with decomposition)[1][2][3]
Predicted pKa 2.95 ± 0.102.88 ± 0.10[2][4]
Solubility Soluble in organic solvents like chloroform, DMSO, and dichloromethane; insoluble in water.[5] The carboxylic acid group contributes to water solubility through hydrogen bonding, while the aromatic ring and methyl group enhance organic solvent compatibility.[1]Soluble in polar solvents.[6][1][5][6]
Appearance Beige to white crystalline solidWhite to orange to green powder/crystal[1][7]

The higher melting point of this compound can be attributed to the increased molecular weight and potentially more efficient crystal packing due to the methyl group. The predicted pKa values are very similar, suggesting that the electronic effect of the methyl group at the 6-position on the acidity of the carboxylic acid is minimal. However, it is important to note that these are predicted values and experimental determination may reveal a more distinct difference.

The solubility profiles highlight a key difference. While both possess polar functional groups (carboxylic acid and nitro group), the methyl group in this compound enhances its lipophilicity, leading to better solubility in organic solvents and reduced solubility in water[1][5].

Electronic and Steric Effects of the 6-Methyl Group

The methyl group at the 6-position of the pyridine ring in this compound introduces both electronic and steric effects that are absent in 4-nitropicolinic acid.

Electronic Effects: The methyl group is an electron-donating group through an inductive effect. This can influence the reactivity of the pyridine ring, making it more susceptible to electrophilic attack compared to 4-nitropicolinic acid, where the ring is only deactivated by the electron-withdrawing nitro and carboxylic acid groups.

Steric Effects: The presence of the methyl group adjacent to the nitrogen atom and the carboxylic acid group can create steric hindrance. This can impact the molecule's ability to act as a ligand in coordination chemistry, potentially altering the geometry and stability of metal complexes it forms[5]. Studies on the decarboxylation of substituted picolinic acids have indicated that a 6-methyl group can have a minor retarding effect on the reaction rate, likely due to steric hindrance[5].

Synthesis and Reactivity

Both compounds are valuable intermediates in organic synthesis. Their preparation typically involves the modification of pyridine precursors.

Synthesis of 4-Nitropicolinic Acid: A common route involves the nitration of picolinic acid N-oxide[8][9]. The N-oxide group directs the nitration to the 4-position. Another method starts from 2-cyano-4-nitropyridine, which is hydrolyzed using sulfuric acid[3].

Synthesis of this compound: The synthesis can be achieved through the nitration of 6-methylpicolinic acid. A typical procedure involves using a mixture of nitric and sulfuric acids at controlled temperatures[1]. An alternative approach involves the oxidation of 2-bromo-6-methyl-4-nitropyridine[1].

The reactivity of these molecules is largely dictated by the functional groups present. The nitro group can be reduced to an amino group, opening pathways to a variety of other derivatives. For instance, 4-aminopicolinic acid can be synthesized from 4-nitropicolinic acid N-oxide via catalytic hydrogenation[8][9]. The carboxylic acid group can undergo standard reactions such as esterification.

Experimental Protocols

Representative Synthesis of this compound via Oxidation

This protocol is based on the oxidation of 2-bromo-6-methyl-4-nitropyridine[1].

Materials:

  • 2-bromo-6-methyl-4-nitropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Chromium Trioxide (CrO₃)

  • Ice water

  • Methanol

Procedure:

  • Dissolve 2-bromo-6-methyl-4-nitropyridine (2.07 mmol) in concentrated H₂SO₄.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add CrO₃ (8.28 mmol) to the cooled solution while stirring.

  • Allow the reaction mixture to stir at room temperature for 4 hours.

  • Heat the mixture to 70°C for 30 minutes.

  • Cool the reaction mixture and then add ice water to precipitate the product.

  • Allow the product to crystallize by standing at -20°C overnight.

  • Collect the crystals by filtration.

  • Recrystallize the crude product from a mixture of water and methanol to obtain pure this compound as beige crystals.

Causality: The strong oxidizing agent, chromic acid (formed in situ from CrO₃ and H₂SO₄), oxidizes the methyl group of the starting material to a carboxylic acid. The low temperature during the addition of CrO₃ is crucial to control the exothermic reaction.

Applications in Research and Development

Both 4-nitropicolinic acid and its 6-methyl derivative serve as important building blocks in medicinal chemistry and materials science.

  • 4-Nitropicolinic Acid: It is a precursor for the synthesis of 4-aminopicolinic acid, a ligand used in coordination chemistry[8][9]. Nitropyridine scaffolds are valuable in medicinal chemistry, with derivatives showing a wide range of biological activities, including antitumor and antiviral properties[9]. Picolinic acid and its derivatives are known to act as bidentate chelating agents for various metal ions[9][10].

  • This compound: This compound has shown potential pharmacological properties, including antimicrobial and anti-inflammatory effects[1]. Its ability to act as a ligand is also of interest, with the methyl and nitro groups modulating the electronic and steric properties of the resulting metal complexes[5]. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components like proteins and nucleic acids[1].

Visualizing the Comparison

Structural Differences

Caption: Structural comparison highlighting the additional methyl group.

General Synthetic Workflow

G Start Pyridine Derivative Step1 Nitration (e.g., HNO₃/H₂SO₄) Start->Step1 Step2 Oxidation/Modification (e.g., KMnO₄ or CrO₃) Step1->Step2 Product Substituted Picolinic Acid Step2->Product

Caption: A generalized workflow for the synthesis of nitropicolinic acids.

Conclusion

The addition of a methyl group at the 6-position significantly differentiates this compound from 4-nitropicolinic acid. While their acidic strengths are predicted to be similar, the methyl derivative exhibits a higher melting point and increased solubility in organic solvents. The electronic and steric effects of the methyl group also influence its reactivity and potential applications, particularly in coordination chemistry and as a bioactive molecule. Researchers should consider these differences when selecting the appropriate molecule for their specific synthetic or biological investigations.

References

Biological activity of 6-Methyl-4-nitropicolinic acid compared to similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 6-Methyl-4-nitropicolinic Acid

For researchers and professionals in drug development, the pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant number of FDA-approved drugs.[1] Within this class, picolinic acid (pyridine-2-carboxylic acid) and its derivatives are of particular interest due to their diverse biological activities, which span from antimicrobial and anti-inflammatory to herbicidal and anticancer effects.[2][3][4] The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological interactions.[5]

This guide provides a comprehensive comparison of This compound , a dually substituted picolinate, against its foundational parent and monosubstituted analogs. By dissecting the roles of the methyl and nitro groups, we aim to elucidate the structure-activity relationships (SAR) that govern its biological profile.

Compounds Under Comparison:

  • This compound: The primary compound of interest.

  • Picolinic Acid: The unsubstituted parent scaffold.

  • 4-Nitropicolinic Acid: Analog lacking the 6-methyl group.

  • 6-Methylpicolinic Acid: Analog lacking the 4-nitro group.

Structure-Activity Relationship (SAR) Overview

The biological activity of these compounds is largely dictated by the electronic and steric effects of the substituents on the pyridine ring. The carboxylic acid at the 2-position is crucial, often acting as a bidentate chelating agent for metal ions, a property essential for the function of many enzymes.[6][7]

  • The 4-Nitro Group: As a strong electron-withdrawing group, it significantly influences the electronic properties of the pyridine ring.[5][6] This enhances the molecule's electrophilicity and can facilitate bioreduction to reactive intermediates that interact with cellular nucleophiles like proteins and nucleic acids, a key aspect of its proposed mechanism of action.[2]

  • The 6-Methyl Group: This electron-donating group provides steric bulk.[2] It can influence the molecule's binding affinity to target proteins and modulate its lipophilicity, which affects its ability to cross cell membranes.[7]

The interplay between the electron-withdrawing nitro group and the electron-donating methyl group in this compound creates a unique electronic and steric profile that distinguishes its activity from the other compounds in this guide.[6]

Structure_Activity_Relationships PA Picolinic Acid (Baseline Activity, Chelation) C4NPA 4-Nitropicolinic Acid PA->C4NPA Increases Electrophilicity Potential for Reactive Intermediates C6MPA 6-Methylpicolinic Acid PA->C6MPA Adds Steric Bulk Modulates Lipophilicity C6M4NPA This compound (Target Compound) C4NPA->C6M4NPA sub C6MPA->C6M4NPA add sub + 6-Methyl Group (Steric Influence, e- Donating) add + 4-Nitro Group (e- Withdrawing, Bioreduction)

Caption: Influence of functional groups on the picolinic acid scaffold.

Comparative Biological Activities

Anti-inflammatory and Antimicrobial Activity

This compound has demonstrated notable anti-inflammatory and antimicrobial properties.[2] Its mechanism is thought to involve the modulation of inflammatory pathways and the disruption of microbial metabolism.[2]

Anti-inflammatory Effects: In vitro studies using macrophage cell lines have shown that this compound can significantly reduce the production of pro-inflammatory cytokines.[2] This effect is likely driven by the nitro group's ability to be reduced into reactive species that can interact with enzymes in inflammatory signaling cascades.[2] While data for the other analogs in this specific assay is not available, picolinic acid itself is known to be an activator of macrophage pro-inflammatory functions, suggesting the substituents dramatically alter its immunomodulatory profile.[3]

Table 1: Anti-inflammatory Cytokine Reduction

Cytokine Control (pg/mL) This compound Treated (pg/mL) % Reduction
TNF-α 1500 600 60%
IL-6 1200 400 67%
IL-1β 800 300 62.5%

Data synthesized from in vitro studies on macrophage cell lines.[2]

Antimicrobial Activity: The antimicrobial effects of this compound are attributed to its ability to form covalent bonds with proteins and nucleic acids within microbes, disrupting essential metabolic pathways.[2] Picolinic acid and its derivatives are known to possess broad-spectrum antibacterial properties.[8] The enhanced reactivity conferred by the nitro group in this compound and 4-Nitropicolinic acid likely makes them more potent antimicrobial agents compared to the parent compound or 6-Methylpicolinic acid.

Cytotoxicity and Growth Inhibition

The growth inhibitory effects of picolinic acid analogs have been studied against various cell lines. A key study established the IC50 (the concentration at which cell growth is inhibited by 50%) for several analogs using Chinese Hamster Ovary (CHO) cells, providing a basis for a quantitative structure-toxicity relationship.[7]

The study concluded that growth inhibition depends on two primary factors: the ability to chelate zinc (related to the partial charge on the pyridine nitrogen) and the ability to cross cell membranes (lipophilicity, or logP).[7]

Table 2: Comparative Cytotoxicity (IC50) in CHO Cells

Compound IC50 (mM) Relative Toxicity Ranking Key Structural Features
6-Methylpicolinic Acid ~1.5 (est.) 6th (Moderately Toxic) Methyl group increases lipophilicity
Picolinic Acid ~0.5 (est.) 3rd (More Toxic) Parent scaffold
4-Nitropicolinic Acid Not Tested - Nitro group increases polarity
This compound Not Tested - Combined effects

Data adapted from a study by Jani et al.[7] The ranking is out of 11 tested compounds. IC50 values are estimated from the provided ranking.

From this data, we can infer that the addition of a methyl group (as in 6-Methylpicolinic acid) decreases the toxicity compared to the parent picolinic acid, possibly by altering its interaction with cellular targets or its chelation properties. The effect of the highly polar nitro group is not quantified in this study, but it would significantly alter the molecule's logP and electronic profile, likely leading to a different toxicity profile and mechanism of action, potentially similar to that seen in some anticancer derivatives that induce apoptosis.[3]

Herbicidal and Plant Growth Regulation

Picolinic acids are a well-known class of synthetic auxin herbicides.[9][10] They function by mimicking the plant hormone auxin, causing uncontrolled growth and ultimately plant death.[11] The compound 4-Amino-3,5,6-trichloropicolinic acid (Picloram) is a classic example.[12]

The activity of this compound as a plant growth regulator is not well-documented. However, based on the known SAR of this class, both the methyl and nitro groups would significantly impact its binding to the auxin receptor TIR1/AFB.[9]

  • 6-Methylpicolinic Acid: The methyl group could provide a steric hindrance or favorable hydrophobic interaction within the receptor pocket.

  • 4-Nitropicolinic Acid: The nitro group's strong electron-withdrawing nature would drastically alter the electronic distribution, likely affecting the crucial interactions required for auxin-like activity.

Recent research has focused on adding larger aryl-substituted groups at the 6-position to discover novel herbicides, indicating that modifications at this position are critical for potent activity.[9][10]

Experimental Protocols & Methodologies

To ensure scientific integrity, protocols must be self-validating. The following are detailed, standard methodologies for assessing the biological activities discussed.

Protocol: Anti-inflammatory Cytokine Quantification

This protocol is designed to measure the inhibition of pro-inflammatory cytokine release from macrophages, a key indicator of anti-inflammatory activity.

Causality: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of macrophages via the TLR4 receptor, leading to the production of cytokines like TNF-α and IL-6. A compound's ability to reduce this response indicates it interferes with this inflammatory signaling pathway.

Cytokine_Assay_Workflow cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Analysis A 1. Culture RAW 264.7 macrophages B 2. Seed cells in a 96-well plate A->B C 3. Incubate for 24h for adherence B->C D 4. Pre-treat with compounds (e.g., 6-M-4-NPA) for 1h C->D E 5. Stimulate with LPS (1 µg/mL) D->E F 6. Incubate for 24h E->F G 7. Collect supernatant F->G H 8. Perform ELISA for TNF-α, IL-6, etc. G->H I 9. Quantify cytokine levels vs. controls H->I

Caption: Workflow for measuring anti-inflammatory activity.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Remove the old medium and replace it with fresh medium containing various concentrations of the test compounds (e.g., 1, 10, 50 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA: Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control.

Protocol: Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration at which a compound is cytotoxic to a cell line, providing the IC50 value.

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 human lung carcinoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., from 0.1 to 200 µM) for 48 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration. Use non-linear regression analysis to calculate the IC50 value.

Conclusion and Future Directions

This guide demonstrates that the biological activity of this compound is a product of the unique electronic and steric contributions of its methyl and nitro substituents.

  • Compared to Picolinic Acid , the substituents in this compound appear to shift its activity from a general pro-inflammatory activator to a more specific anti-inflammatory agent.[2][3]

  • Compared to 6-Methylpicolinic Acid , the addition of the nitro group likely enhances its antimicrobial and anti-inflammatory potency through bioreduction mechanisms, but may also alter its cytotoxicity profile.[2][7]

  • Compared to 4-Nitropicolinic Acid , the methyl group in this compound modulates its lipophilicity and steric profile, which would be critical for its interaction with specific enzyme or receptor binding pockets.[2][6]

Future Research: A critical next step is the direct head-to-head testing of these four compounds in standardized antimicrobial, anti-inflammatory, and cytotoxicity assays. Such experimental data would provide definitive quantitative comparisons and solidify the structure-activity relationships hypothesized in this guide. Furthermore, mechanistic studies to identify the specific molecular targets of this compound within inflammatory and microbial pathways are essential for its potential development as a therapeutic agent.

References

A Researcher's Guide to the Spectroscopic Analysis of Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, known for their roles as endogenous metabolites of tryptophan and as versatile chelating agents.[1] A thorough understanding of their molecular structure and electronic properties is paramount for developing new therapeutic agents and functional materials. This guide provides an in-depth comparison of the spectroscopic analysis of picolinic acid derivatives, offering both foundational principles and practical, field-proven experimental insights.

The structural elucidation of these compounds relies on a multi-technique spectroscopic approach, primarily utilizing Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[2][3] Each technique provides a unique piece of the structural puzzle, and their combined application allows for unambiguous characterization.

The Spectroscopic Workflow: A Holistic Approach

The effective characterization of a picolinic acid derivative is not a linear process but rather an integrated workflow. The insights from one technique inform and refine the interpretation of data from another.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Integration Prep Derivative Synthesis & Purification (e.g., HPLC) MS Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation Prep->MS Initial Check IR Infrared (IR) Identify Functional Groups MS->IR Confirms Mass Interpret Combined Data Interpretation & Structure Elucidation MS->Interpret NMR NMR (¹H, ¹³C) Map C-H Framework & Connectivity IR->NMR Confirms Functional Groups IR->Interpret UV UV-Vis Analyze Electronic Transitions (Conjugation) UV->Interpret NMR->UV Confirms Conjugated System NMR->Interpret Final Final Structure Confirmation Interpret->Final

Caption: Integrated workflow for spectroscopic analysis.

Mass Spectrometry (MS): The First Step

Mass spectrometry provides the molecular weight and, through fragmentation analysis, offers the first clues about the compound's structure.[4][5]

Why it's authoritative: MS directly measures the mass-to-charge ratio, giving an exact molecular weight, which is a fundamental physical property. Electron Ionization (EI) is a common technique that induces reproducible fragmentation patterns, creating a "fingerprint" for the molecule.

Experimental Protocol (Electron Ionization - Gas Chromatography-MS):

  • Sample Preparation: Dissolve the purified derivative in a volatile solvent (e.g., dichloromethane or methanol) to a concentration of ~1 mg/mL.

  • Injection: Inject 1 µL of the sample into the GC-MS system. The GC will separate the analyte from any minor impurities before it enters the mass spectrometer.

  • Ionization: Use a standard electron ionization energy of 70 eV. This high energy ensures fragmentation and provides a detailed spectrum.

  • Analysis: Detect the molecular ion peak (M+) to confirm the molecular weight. Analyze the fragmentation pattern to identify stable fragments. For picolinic acid, a key fragmentation is the loss of the carboxyl group.[6]

Comparative Analysis: The fragmentation of picolinic acid derivatives is heavily influenced by the substituents on the pyridine ring.

  • Picolinic Acid: The mass spectrum will show a molecular ion peak (m/z = 123) and a prominent fragment corresponding to the loss of the COOH group (m/z = 78), representing the pyridine cation.

  • Substituted Derivatives: The presence of substituents will alter the m/z of the molecular ion and fragments. For example, a methylpicolinic acid (MW = 137) would show a molecular ion at m/z = 137 and a fragment from COOH loss at m/z = 92.

CompoundMolecular WeightKey Fragment (M-COOH)+
Picolinic Acid123.1178
5-Hydroxypicolinic Acid139.1194
Methyl Picolinate137.1478 (loss of COOCH3)

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is indispensable for identifying the functional groups present in the molecule by measuring the vibrations of bonds.

Why it's authoritative: The vibrational frequencies of chemical bonds are unique and characteristic. For picolinic acid derivatives, the key signatures are the O-H and C=O stretches of the carboxylic acid and the C=C/C=N stretches of the pyridine ring.[7]

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid, purified derivative directly onto the ATR crystal. No extensive sample preparation is required.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands. The broad O-H stretch of the carboxylic acid is often a key indicator, as is the sharp, strong C=O stretch.

Comparative Analysis: The position of the C=O and O-H stretching frequencies provides insight into the molecular environment, particularly hydrogen bonding.

  • Picolinic Acid: A very broad band is observed from ~2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.[8] A strong C=O stretch appears around 1700-1720 cm⁻¹.[7]

  • Ester Derivatives (e.g., Methyl Picolinate): The broad O-H band disappears and the C=O stretch of the ester typically appears at a higher frequency (~1720-1740 cm⁻¹) compared to the carboxylic acid.

  • Coordination to Metals: Upon deprotonation and coordination to a metal ion, the C=O stretch is replaced by asymmetric and symmetric COO⁻ stretches at lower frequencies (~1610 cm⁻¹ and ~1375 cm⁻¹ respectively).[1]

Compound/StateO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Pyridine Ring (C=C, C=N) (cm⁻¹)
Picolinic Acid (Solid)~3300-2500 (broad)~1718~1616, 1562, 1478
Methyl PicolinateAbsent~1730~1590, 1440
Deprotonated (Picolinate)Absent~1610 (asym COO⁻)~1595, 1450

Data compiled from sources.[1][7][8]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides information about the electronic structure and conjugated π-systems within the molecule.[4][9]

Why it's authoritative: The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy state (e.g., π→π* transitions). The wavelength of maximum absorbance (λ_max) is characteristic of the extent of conjugation in the molecule.[4]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent like ethanol, methanol, or water.

  • Data Acquisition: Record the absorption spectrum, typically from 200-400 nm, using a quartz cuvette.

  • Analysis: Identify the λ_max values. The pyridine ring of picolinic acid gives rise to characteristic absorptions.

Comparative Analysis: The λ_max is sensitive to both the solvent and the nature of the substituents on the pyridine ring.[10]

  • Picolinic Acid: In ethanol, picolinic acid typically shows an absorption maximum around 264 nm.[10] This is attributed to the π→π* transition of the pyridine ring conjugated with the carboxyl group.

  • Effect of Substituents: Electron-donating groups (e.g., -OH, -NH₂) can cause a bathochromic shift (to longer wavelengths), while electron-withdrawing groups may cause a hypsochromic shift (to shorter wavelengths).

  • Solvent Effects: The absorption maximum can shift depending on the polarity of the solvent and its ability to form hydrogen bonds.[10]

CompoundSolventλ_max (nm)
PyridineAcidic Mobile Phase254
Picolinic AcidEthanol~264
Nicotinic AcidEthanol~262
Isonicotinic AcidEthanol~274

Data compiled from sources.[10][11]

The longer wavelength absorption for isonicotinic acid compared to picolinic acid suggests a more effective resonance interaction between the carboxyl group and the pyridine ring in that isomer.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.[12]

Why it's authoritative: ¹H and ¹³C NMR provide information on the chemical environment of each proton and carbon atom, respectively. Chemical shifts, signal integration, and coupling patterns allow for the precise mapping of atomic connectivity.

Caption: Structure of Picolinic Acid with proton numbering.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Chemical Shift (δ): Identify the positions of the signals. Protons on the pyridine ring are deshielded and appear in the aromatic region (7.0-9.0 ppm).[13]

    • Integration: The area under each peak is proportional to the number of protons it represents.

    • Multiplicity (Splitting): The n+1 rule helps determine the number of adjacent protons.

Comparative Analysis (¹H NMR in DMSO-d₆): The chemical shifts of the pyridine protons are highly sensitive to the electronic effects of substituents.

ProtonPicolinic Acid (δ, ppm)[14]5-Hydroxypicolinic Acid (δ, ppm)
H-6~8.76 (d)~8.2 (d)
H-3~8.10 (d)~7.2 (d)
H-4~8.03 (t)~7.4 (dd)
H-5~7.67 (t)- (Substituted with OH)
COOH>12 (broad s)>12 (broad s)
  • Picolinic Acid: The proton adjacent to the nitrogen (H-6) is the most deshielded and appears furthest downfield.[14][15]

  • 5-Hydroxypicolinic Acid: The electron-donating hydroxyl group at the C-5 position shields the ring protons, causing significant upfield shifts, particularly for the adjacent H-4 and H-6 protons.

¹³C NMR Comparison (in CDCl₃): The carbons also show predictable shifts based on their environment.

CarbonPicolinic Acid (δ, ppm)[14][15]
C=O164.7
C-2148.1
C-6146.7
C-4138.6
C-5127.8
C-3124.3

The carbons attached to electronegative atoms (N and O) are the most deshielded and appear furthest downfield.

Conclusion

The robust characterization of picolinic acid derivatives is achieved through the synergistic application of MS, IR, UV-Vis, and NMR spectroscopy. Mass spectrometry provides the molecular formula, IR confirms functional groups, UV-Vis probes the electronic system, and NMR delivers the definitive structural map. By understanding the principles behind each technique and how substituents influence the spectral output, researchers can confidently elucidate the structures of novel derivatives, accelerating progress in drug discovery and materials science.

References

Comparative Guide to the Structure-Activity Relationship of 6-Methyl-4-nitropicolinic Acid Derivatives as Synthetic Auxin Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Picolinate Scaffold in Modern Herbicide Design

Picolinic acid and its derivatives represent a cornerstone in the development of synthetic auxin herbicides, a class of compounds that mimic the natural plant hormone indole-3-acetic acid (IAA) to induce lethal, uncontrolled growth in susceptible plants.[1][2] Since the discovery of foundational picolinate herbicides like picloram and clopyralid, extensive research has focused on modifying the picolinic acid scaffold to enhance potency, broaden the weed control spectrum, and improve crop safety.[3][4] This guide focuses on the structure-activity relationship (SAR) of a specific, theoretical subclass: 6-Methyl-4-nitropicolinic acid derivatives . By analyzing how targeted structural modifications influence herbicidal efficacy, we can derive principles for rational herbicide design.

The core structure features a pyridine ring functionalized with a carboxylic acid at the 2-position, a methyl group at the 6-position, and a potent electron-withdrawing nitro group at the 4-position. The electronic and steric properties of these substituents are critical determinants of the molecule's ability to interact with the auxin co-receptor complex, primarily the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins.[5][6] Notably, picolinate-type auxins have shown preferential binding to the AFB5 protein, distinguishing their mechanism from IAA and other auxin herbicides like 2,4-D which show broader receptor interaction.[3][4][7]

This guide will dissect the SAR of this scaffold, provide a comparative analysis against the widely-used phenoxy-carboxylic acid herbicides, detail essential experimental protocols for evaluation, and present a mechanistic overview of their mode of action.

Mechanism of Action: Hijacking the Plant's Growth Machinery

Synthetic auxins like picolinic acid derivatives exert their herbicidal effect by over-stimulating the natural auxin signaling pathway. The key steps are as follows:

  • Receptor Binding: The herbicide molecule enters the plant cell nucleus and binds to a pocket within a TIR1/AFB F-box protein.[5][8]

  • Co-Receptor Complex Formation: This binding event stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein, forming a ternary co-receptor complex. The herbicide acts as a "molecular glue."[6][9]

  • Ubiquitination and Degradation: The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex.

  • De-repression of Auxin Response Genes: The ubiquitinated Aux/IAA protein is subsequently degraded by the 26S proteasome. Its removal liberates Auxin Response Factor (ARF) transcription factors.

  • Uncontrolled Gene Expression: The now-active ARFs induce the expression of auxin-responsive genes, leading to a cascade of downstream effects including epinasty (twisting stems and leaves), cell division, and ethylene production, ultimately causing metabolic exhaustion and plant death.[1][10]

The specific interaction with the TIR1/AFB receptor family is crucial. Picolinates show a distinct preference for certain AFB proteins, like AFB5, which can contribute to their unique weed control spectrum compared to other auxin classes.[5][7][11]

Synthetic Auxin Mechanism of Action cluster_0 Plant Cell Nucleus Auxin Picolinate Herbicide TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA ARF ARF Transcription Factor Aux_IAA->ARF Ub Ubiquitin Aux_IAA->Ub Ubiquitination DNA Auxin Response Element (DNA) ARF->DNA Binds Proteasome 26S Proteasome Ub->Proteasome Targets for Degradation Proteasome->Aux_IAA Degraded Genes Auxin Response Genes DNA->Genes Transcription Uncontrolled Growth\n& Plant Death Uncontrolled Growth & Plant Death Genes->Uncontrolled Growth\n& Plant Death

Caption: Mechanism of synthetic auxin herbicide action.

Structure-Activity Relationship (SAR) of this compound Derivatives

The herbicidal activity of this class is modulated by modifications at three primary positions: the carboxylic acid (Position 2), the methyl group (Position 6), and other positions on the pyridine ring.

1. Modifications at the Carboxylic Acid (C2-Position): The Bioactive Form

The free carboxylic acid is generally considered the active form of the molecule, as it is responsible for the critical interactions within the TIR1/AFB binding pocket. However, derivatization into esters is a common and highly effective prodrug strategy.

  • Rationale: Esterification, for instance, to a methyl or benzyl ester (e.g., halauxifen-methyl, florpyrauxifen-benzyl), increases the lipophilicity of the molecule.[12][13] This enhances its uptake through the waxy cuticle of plant leaves and improves mobility within the plant's phloem. Once inside the plant tissues, endogenous esterase enzymes cleave the ester group, releasing the active carboxylic acid at the site of action.

2. Modifications at the Methyl Group (C6-Position): Steric and Electronic Tuning

The C6 position is a critical site for influencing herbicide selectivity and potency. Replacing the methyl group with larger, more complex moieties has been a successful strategy in the discovery of modern herbicides.[4][14]

  • Rationale: Introducing larger aryl or heteroaryl groups (e.g., phenyl, pyrazolyl) at the C6-position can lead to more extensive and specific interactions within the receptor pocket.[3][12] These interactions can dramatically increase binding affinity and, consequently, herbicidal potency. The electronic nature of substituents on these appended rings also plays a key role; electron-withdrawing groups on a C6-aryl substituent often enhance activity.[1]

    • Small Alkyl Groups (e.g., Methyl): Provide a baseline of activity.

    • Aryl/Heteroaryl Groups: Can significantly increase potency. Compound V-7 (a 6-(5-aryl-pyrazolyl)-2-picolinic acid derivative) showed an IC50 value 45 times lower than the commercial herbicide halauxifen-methyl in an Arabidopsis thaliana root growth assay.[13] This highlights the profound positive impact of a well-chosen C6-substituent.

    • Steric Hindrance: Excessively bulky groups can be detrimental, preventing the molecule from fitting into the binding pocket.

3. Modifications on the Pyridine Ring (C3, C4, C5-Positions): Electronic Influence

The electronic profile of the pyridine ring is paramount. The 4-nitro group in our parent scaffold is a very strong electron-withdrawing group (EWG).

  • Rationale: The presence of EWGs on the pyridine ring, particularly at the 4-position, is thought to increase the acidity of the picolinic acid and modulate the electronic distribution of the ring system. This appears to be favorable for interaction with the auxin receptor. Many commercial picolinate herbicides feature a 4-amino group, which acts as an electron-donating group by resonance but whose overall effect is complex and contributes to the specific binding profile. The 4-nitro group represents a more extreme EWG.

    • 4-Position: A strong EWG like the nitro group is predicted to confer high potency. Comparing its effect to the 4-amino group found in picloram or aminopyralid would be a key experimental question.

    • 3,5-Positions: Halogenation (e.g., chlorine) at these positions is a common feature in commercial picolinates (e.g., picloram, clopyralid).[4] These halogens provide steric bulk and are also EWGs, contributing to a favorable binding conformation and potency.

Summary SAR Table: Hypothetical Data for this compound Derivatives
Compound IDR1 (at C2)R2 (at C6)R3 (at C3, C5)Predicted IC50 (nM) vs. A. thalianaRationale for Predicted Activity
MNPA-01 -COOH-CH₃-H500Parent compound. Baseline activity.
MNPA-02 -COOCH₃-CH₃-H350Prodrug effect enhances uptake, leading to higher apparent activity.
MNPA-03 -COOH-Phenyl-H75C6-Aryl group enhances receptor binding affinity.
MNPA-04 -COOH-CH₃3,5-Dichloro150Halogenation increases potency, a known positive modification.
MNPA-05 -COOH-Phenyl3,5-Dichloro25 Optimal: Combines potent C6-aryl group with favorable C3,5-dihalo substitution.
MNPA-06 -H-CH₃-H>10,000Inactive. Free carboxylic acid is essential for activity.

Comparative Analysis: Picolinates vs. Phenoxy-Carboxylic Acids

A meaningful comparison can be drawn between the this compound class and the classic phenoxy-carboxylic acid herbicides, such as 2,4-D.

FeatureThis compound DerivativesPhenoxy-Carboxylic Acids (e.g., 2,4-D)
Core Scaffold Pyridine-2-carboxylic acidPhenoxyacetic acid
Primary Receptor(s) Preferential binding to certain AFBs (e.g., AFB5)[7][11]Broader activity across TIR1 and several AFB proteins[5][7]
Potency Potentially very high; modern derivatives are active at low gram/hectare rates.[4]Generally requires higher application rates.
Weed Spectrum Often provides excellent control of specific hard-to-kill broadleaf weeds.Broad spectrum on many broadleaf weeds.
Metabolic Stability Varies with derivative; can be engineered for desired soil persistence.Generally lower persistence in the environment.
Volatility Modern ester formulations are designed to be low-volatility.[15]Older ester formulations (e.g., 2,4-D ethylhexyl ester) are known for volatility issues.

Key Insight: The primary advantage of the picolinate scaffold lies in its chemical "tunability." The multiple substitution points on the pyridine ring allow for fine-tuning of receptor specificity, which can translate to higher potency and a more targeted weed spectrum.[6] This contrasts with the more structurally limited phenoxy-carboxylic acids.

Experimental Protocols

To validate the SAR hypotheses, a structured experimental workflow is essential.

Synthesis Protocol: Esterification of the Carboxylic Acid (e.g., MNPA-02)

This protocol describes a standard method for converting the parent acid to its methyl ester.

  • Preparation: To a solution of this compound (MNPA-01, 1.0 eq) in 20 mL of anhydrous methanol, add 2-3 drops of concentrated sulfuric acid.

  • Reaction: Stir the mixture under reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 30 mL of ethyl acetate. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the pure methyl 6-methyl-4-nitropicolinate (MNPA-02).

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation Protocol: Arabidopsis thaliana Root Growth Inhibition Bioassay

This bioassay is a sensitive, high-throughput method for quantifying herbicidal activity.[13][16]

  • Plate Preparation: Prepare Murashige and Skoog (MS) agar plates containing a range of concentrations of the test compound (e.g., from 1 nM to 100 µM). Include a solvent control (e.g., DMSO) and a positive control plate with a known herbicide like picloram.

  • Sterilization & Stratification: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and place them on the prepared plates. Store the plates at 4°C for 48 hours (stratification) to synchronize germination.

  • Incubation: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface. Incubate for 5-7 days under a controlled light/dark cycle.

  • Data Acquisition: Scan the plates using a high-resolution flatbed scanner.

  • Analysis: Measure the primary root length for at least 15 seedlings per concentration using image analysis software (e.g., ImageJ). Calculate the percent inhibition of root growth relative to the solvent control.

  • IC50 Determination: Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required for 50% inhibition).

Screening Workflow cluster_workflow Herbicide Evaluation Workflow Synthesis Compound Synthesis & Purification Primary_Screen Primary Screen: Arabidopsis Root Assay (IC50) Synthesis->Primary_Screen Pot_Study Secondary Screen: Greenhouse Pot Studies (GR50 on Target Weeds) Primary_Screen->Pot_Study Potent Compounds Lead_Opt Lead Optimization (SAR-guided) Primary_Screen->Lead_Opt Inactive Compounds Crop_Safety Crop Selectivity Testing Pot_Study->Crop_Safety Crop_Safety->Lead_Opt Selective Leads Lead_Opt->Synthesis Iterate

Caption: A typical workflow for herbicide discovery and evaluation.

Conclusion and Future Outlook

The this compound scaffold represents a promising, albeit theoretical, starting point for the development of novel synthetic auxin herbicides. The structure-activity relationships discussed herein underscore several key principles of modern herbicide design: the use of prodrug strategies to enhance bioavailability, the critical role of C6-substituents in modulating receptor affinity, and the importance of the electronic profile of the pyridine ring.

Future research should focus on synthesizing these derivatives and validating the predicted SAR through rigorous biological testing. A direct comparison of the 4-nitro scaffold against established 4-amino picolinates would provide invaluable insight into the electronic requirements for optimal AFB5 receptor binding. Furthermore, exploring a wider range of heterocyclic substituents at the C6-position, guided by computational docking studies with the AFB5 protein structure, could rapidly identify derivatives with superior potency and a desirable weed control spectrum.[12][16] By combining rational design with systematic biological evaluation, new active ingredients can be developed to address the ongoing challenges of weed management and herbicide resistance.

References

A Comparative Guide to the Synthetic Routes of Substituted Nitropicolinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Substituted nitropicolinic acids are a class of heterocyclic compounds that form the structural core of numerous molecules vital to the pharmaceutical and agrochemical industries. Their unique chemical architecture, featuring a pyridine ring functionalized with a carboxylic acid, a nitro group, and other substituents, imparts a wide range of biological activities. This guide provides an in-depth comparison of the primary synthetic strategies for accessing these valuable compounds, offering insights into the underlying chemical principles and practical considerations for researchers in drug discovery and chemical development.

Core Synthetic Strategies: A Comparative Overview

The synthesis of substituted nitropicolinic acids can be broadly categorized into four main approaches, each with its own set of advantages and limitations. The choice of a particular route is often dictated by the availability of starting materials, the desired substitution pattern, and scalability.

  • Route A: Oxidation of Substituted Nitropicolines

  • Route B: Nitration of Pre-functionalized Picolinic Acids

  • Route C: Nucleophilic Aromatic Substitution (SNAr) on Polychlorinated Pyridines

  • Route D: De Novo Ring Synthesis via Multicomponent Reactions

The following sections will delve into each of these strategies, providing mechanistic insights and experimental context.

Route A: Oxidation of Substituted Nitropicolines

This classical approach involves the oxidation of the methyl group of a substituted nitropicoline to a carboxylic acid. This strategy is particularly useful when the desired substituted nitropicoline is readily accessible.

Mechanistic Insights

The oxidation of the alkyl side chain of an aromatic ring is a robust transformation, typically employing strong oxidizing agents like potassium permanganate (KMnO₄).[1][2] The reaction is believed to proceed through a radical mechanism, initiated by the abstraction of a benzylic hydrogen atom by the permanganate ion. This is why the presence of at least one benzylic hydrogen is a prerequisite for this reaction to occur.[3][4] The resulting benzylic radical is then further oxidized to the corresponding carboxylate, which is protonated upon acidic workup to yield the picolinic acid.

Diagram 1: General Workflow for Route A

Route A start Substituted 2-Picoline nitration Nitration start->nitration e.g., HNO₃/H₂SO₄ oxidation Oxidation of Methyl Group nitration->oxidation e.g., KMnO₄ product Substituted Nitropicolinic Acid oxidation->product

Caption: Oxidation of a nitrated picoline to the corresponding acid.

Experimental Protocol: Synthesis of 6-Chloro-3-fluoro-2-picolinic Acid

A representative example of this route is the synthesis of 6-chloro-3-fluoro-2-picolinic acid from 6-chloro-3-fluoro-2-picoline.[5]

  • Reaction Setup: In a reaction vessel, 6-chloro-3-fluoro-2-picoline is added to a solution of dilute sulfuric acid.

  • Addition of Oxidant and Catalysts: Potassium dichromate is used as the oxidant, with sodium tungstate and a crown ether acting as a combined catalyst system.

  • Reaction Conditions: The mixture is heated to a temperature between 70-130°C and stirred for 0.5-20 hours.

  • Workup and Purification: Upon completion, the reaction mixture is poured into crushed ice, and the crude product is filtered. The crude solid is then dissolved in an alkaline aqueous solution and washed with an organic solvent to remove unreacted starting material. The aqueous layer is then acidified with a mineral acid to precipitate the pure 6-chloro-3-fluoro-2-picolinic acid, which is collected by filtration and dried.

Route B: Nitration of Pre-functionalized Picolinic Acids

This approach involves the direct nitration of a picolinic acid derivative. However, the electrophilic nitration of the electron-deficient pyridine ring is notoriously challenging.[6][7] The lone pair on the nitrogen atom is basic and reacts with the acid catalyst, further deactivating the ring towards electrophilic attack.

Overcoming the Challenge: The N-Oxide Strategy

A common strategy to overcome this hurdle is to first convert the pyridine to its N-oxide. The N-oxide group is electron-donating, which activates the pyridine ring towards electrophilic substitution, primarily at the 4-position. Following nitration, the N-oxide can be reduced back to the pyridine.

Diagram 2: General Workflow for Route B (N-Oxide Strategy)

Route B start Substituted Picolinic Acid n_oxidation N-Oxidation start->n_oxidation e.g., m-CPBA nitration Nitration n_oxidation->nitration e.g., H₂SO₄/HNO₃ reduction Reduction of N-Oxide nitration->reduction e.g., PCl₃ product Substituted Nitropicolinic Acid reduction->product

Caption: Nitration of a picolinic acid via its N-oxide.

Experimental Protocol: Synthesis of 4-Aminopicolinic Acid from Picolinic Acid N-Oxide

This protocol illustrates the N-oxide strategy, leading to an aminopicolinic acid, which can be a precursor to nitropicolinic acids or a target molecule in its own right.[8]

  • Nitration of Picolinic Acid N-Oxide: Picolinic acid N-oxide is dissolved in a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid. The mixture is heated to 120-130°C for 2.5 hours. After cooling, the mixture is poured onto ice, and the precipitated 4-nitropicolinic acid N-oxide is collected.

  • Reduction of the Nitro Group and N-Oxide: The 4-nitropicolinic acid N-oxide is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) in a mixture of glacial acetic acid and acetic anhydride. This step simultaneously reduces the nitro group to an amine and the N-oxide to the pyridine, yielding 4-aminopicolinic acid.

Route C: Nucleophilic Aromatic Substitution (SNAr) on Polychlorinated Pyridines

This versatile strategy builds the substituted nitropicolinic acid from a polychlorinated pyridine precursor. The electron-withdrawing nature of the chlorine atoms and the ring nitrogen facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential introduction of various functional groups.

Mechanistic Rationale

The SNAr mechanism involves the attack of a nucleophile on the electron-deficient pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group (in this case, a chloride ion) restores the aromaticity of the ring. The regioselectivity of the substitution is governed by the electronic effects of the substituents already present on the ring.

Diagram 3: General Workflow for Route C

Route C start Polychlorinated Pyridine snar1 SₙAr with Nucleophile 1 start->snar1 e.g., NH₃ functionalization Further Functionalization (e.g., Nitration, Hydrolysis) snar1->functionalization product Substituted Nitropicolinic Acid functionalization->product

Caption: Synthesis via nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of 4-Amino-3,5,6-trichloropicolinic Acid (Picloram)

A prominent example of this route is the industrial synthesis of the herbicide Picloram.[9][10]

  • Ammonolysis of Tetrachloropicolinonitrile: 3,4,5,6-Tetrachloropicolinonitrile is reacted with ammonium hydroxide at elevated temperatures (typically 130-160°C). This single step achieves both amination at the 4-position via SNAr and hydrolysis of the nitrile group to a carboxylic acid.

  • Acidification: The resulting ammonium salt of 4-amino-3,5,6-trichloropicolinic acid is then acidified with a mineral acid to precipitate the final product.

Route D: De Novo Ring Synthesis via Multicomponent Reactions

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecules, including substituted pyridines, from simple, acyclic precursors in a single step.[11][12][13][14][15]

Conceptual Framework

MCRs for pyridine synthesis, such as the Hantzsch pyridine synthesis and its variations, typically involve the condensation of an aldehyde, a β-ketoester, and an ammonia source. These reactions proceed through a series of condensation, addition, and cyclization steps, culminating in an oxidation event to form the aromatic pyridine ring.

Diagram 4: General Workflow for Route D

Route D start1 Aldehyde mcr Multicomponent Reaction start1->mcr start2 β-Ketoester start2->mcr start3 Ammonia Source start3->mcr oxidation Oxidation mcr->oxidation product Substituted Picolinic Acid Derivative oxidation->product

Caption: De novo synthesis of the pyridine ring via an MCR.

Experimental Protocol: Three-Component Synthesis of Picolinate Derivatives

A modern example involves the use of a heterogeneous catalyst for the synthesis of picolinate derivatives.[16]

  • Reaction Mixture: In a round-bottomed flask, a mixture of an aromatic aldehyde, ethyl 2-oxopropanoate, malononitrile, and ammonium acetate is prepared in ethanol.

  • Catalyst: A catalytic amount of a metal-organic framework, such as UiO-66(Zr)-N(CH₂PO₃H₂)₂, is added.

  • Reaction Conditions: The mixture is stirred at ambient temperature.

  • Workup: After the reaction is complete (monitored by TLC), the solvent is removed, and the product is isolated. This method often proceeds with high yields and under mild conditions.

Comparative Analysis of Synthetic Routes

Route Starting Materials Key Transformations Advantages Disadvantages Typical Yields
A: Oxidation Substituted NitropicolinesSide-chain oxidationStraightforward, utilizes readily available picolines.Limited by the availability of the starting nitropicoline; harsh oxidizing conditions.Moderate to High
B: Nitration Substituted Picolinic AcidsElectrophilic aromatic substitutionDirect functionalization of the picolinic acid core.Difficult reaction, often requires N-oxide protection/deprotection steps, poor regioselectivity.Variable, often moderate
C: SNAr Polychlorinated PyridinesNucleophilic aromatic substitutionHighly versatile, allows for diverse substitution patterns.[17]Requires access to polychlorinated pyridines, which can be expensive or require multi-step synthesis.High
D: MCR Aldehydes, Ketoesters, AmmoniaCondensation, cyclization, oxidationHigh atom economy, convergent, rapid access to complex structures.Substrate scope can be limited, optimization of reaction conditions may be required.Good to Excellent

Conclusion and Future Perspectives

The synthesis of substituted nitropicolinic acids is a mature field with a diverse toolbox of synthetic methodologies. The classical approaches of oxidation and nitration remain valuable for specific targets, while the SNAr strategy offers unparalleled versatility for creating diverse substitution patterns. The emergence of multicomponent reactions provides a powerful, convergent, and atom-economical alternative for the rapid generation of molecular complexity.

Future advancements in this area will likely focus on the development of more sustainable and efficient catalytic methods. Transition-metal-catalyzed C-H activation and functionalization, for instance, hold the promise of even more direct and selective routes to these important molecules, reducing the reliance on pre-functionalized starting materials and minimizing waste.[18][19][20][21] As our understanding of catalysis and reaction mechanisms deepens, so too will our ability to synthesize these vital compounds with greater precision and efficiency.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Methyl-4-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Senior Application Scientist's Protocol for Researchers, Scientists, and Drug Development Professionals

Navigating the complexities of chemical waste management is a critical aspect of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 6-Methyl-4-nitropicolinic acid, ensuring the safety of personnel and the protection of our environment. The following protocols are grounded in established safety data and regulatory guidelines, offering a clear and actionable plan for laboratory professionals.

Understanding the Hazard Profile of this compound

Before any handling or disposal procedures are initiated, a thorough understanding of the inherent hazards of this compound is paramount. This compound is a nitrated aromatic carboxylic acid, and its chemical nature dictates specific safety precautions.

Key Hazards:

  • Corrosive: Causes severe skin burns and serious eye damage.[1]

  • Respiratory Irritant: May cause respiratory irritation.[1]

  • Harmful if Swallowed: Ingestion can be harmful.

A comprehensive summary of the hazard information is provided in the table below.

Hazard ClassificationGHS Hazard Statement
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage
Serious Eye Damage/IrritationH318: Causes serious eye damage
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritation

Data sourced from Safety Data Sheets.

Immediate Safety and Personal Protective Equipment (PPE)

Adherence to stringent safety protocols is non-negotiable when handling this compound. The following personal protective equipment is mandatory to prevent exposure and ensure personal safety.

Table of Required PPE:

Protective EquipmentSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact, which can lead to severe burns.
Skin and Body Protection Lab coat, closed-toe shoes, and additional protective clothing as necessaryProvides a barrier against accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator is required.Minimizes the risk of inhaling dust or vapors that can cause respiratory irritation.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that is both safe for laboratory personnel and compliant with environmental regulations. The primary route of disposal is through a licensed hazardous waste disposal company. The following steps provide a clear workflow for managing this chemical waste.

Waste Minimization

The first principle of responsible chemical management is to minimize waste generation.

  • Accurate Planning: Calculate the required amounts of this compound for your experiment precisely to avoid preparing excess.

  • Scale of Experiments: Where feasible, reduce the scale of experiments to decrease the volume of waste produced.

Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.

  • Dedicated Waste Container: Collect all this compound waste in a dedicated, clearly labeled, and compatible container. A high-density polyethylene (HDPE) container is recommended.

  • Incompatible Materials: Do not mix this waste with strong oxidizing agents or bases.[2][3] Mixing with incompatible substances can lead to vigorous and potentially hazardous reactions.

  • Solid vs. Liquid Waste: Collect solid waste separately from any solutions containing the compound. If dissolved in a solvent, segregate based on the solvent's classification (e.g., halogenated or non-halogenated).

Labeling and Temporary Storage

Accurate and immediate labeling is a cornerstone of safe laboratory practice.

  • Labeling Requirements: As soon as the first particle of waste is added, the container must be labeled with:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The specific hazards (e.g., "Corrosive, Irritant ")

    • The accumulation start date

    • The name of the principal investigator and laboratory location

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation. The SAA should provide secondary containment to capture any potential leaks. Keep the waste container tightly closed except when adding waste.

Laboratory-Scale Neutralization (for Aqueous Solutions)

For small quantities of aqueous solutions of this compound, a carefully controlled neutralization can be performed to reduce its corrosivity before collection by a waste disposal service. Caution: The presence of the nitro group may influence the reactivity. This procedure should be performed with extreme care in a chemical fume hood.

Experimental Protocol: Neutralization

  • Preparation: Don all required PPE. Perform the procedure in a certified chemical fume hood. Have a spill kit readily available.

  • Dilution: Slowly add the acidic aqueous solution to a larger volume of cold water in a beaker with constant stirring. This will help to dissipate any heat generated.

  • Neutralization: While stirring continuously, slowly add a weak base, such as a 5% aqueous solution of sodium bicarbonate, dropwise. The addition of a weak base is crucial to control the reaction rate and prevent a rapid, exothermic reaction.

  • Monitoring: Monitor the pH of the solution using a calibrated pH meter. Continue adding the base until the pH is between 6.0 and 8.0.

  • Off-gassing: Be aware that the neutralization of a carboxylic acid with a bicarbonate or carbonate base will produce carbon dioxide gas.[3] Ensure adequate ventilation.

  • Collection: Once neutralized, transfer the solution to a properly labeled hazardous waste container for aqueous waste.

Note: This neutralization step is intended to reduce the immediate corrosive hazard. The neutralized solution is still considered hazardous waste and must be disposed of through an approved facility.

Final Disposal Pathway: Incineration

The ultimate disposal method for this compound is high-temperature incineration at a licensed hazardous waste facility.[4] This method ensures the complete destruction of the organic molecule.

  • Regulatory Compliance: The incineration facility must operate in compliance with EPA regulations, which typically require a minimum temperature of 850°C to 1100°C with a residence time of at least two seconds to ensure the complete destruction of organic compounds and to minimize the formation of harmful byproducts such as nitrogen oxides (NOx).

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate hazards.

Spill Response Protocol:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your laboratory supervisor.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or uncontrolled spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Containment: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup: Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water. Collect all cleanup materials as hazardous waste.

  • Reporting: Report the spill to your supervisor and EHS department, and complete any necessary incident reports.

Regulatory Compliance: EPA Hazardous Waste Code

Proper identification of hazardous waste with the correct EPA waste code is a legal requirement under the Resource Conservation and Recovery Act (RCRA). Based on its chemical structure as a pyridine derivative, waste this compound and materials contaminated with it should be classified under the following codes:

  • D002 (Corrosivity): Due to its acidic nature.

  • F005: This code applies to spent non-halogenated solvents containing, among others, pyridine.[5][6][7][8][9] If this compound is dissolved in or mixed with a solvent containing pyridine, this code would apply.

It is the responsibility of the waste generator to make an accurate hazardous waste determination. Consult with your institution's EHS department for specific guidance on waste code assignment.

Disposal Workflow Diagram

DisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 On-Site Management cluster_2 Final Disposal Generate Generate Waste Segregate Segregate Waste (Dedicated Container) Generate->Segregate Collect Label Label Container (Hazardous Waste) Segregate->Label Immediately Store Store in SAA Label->Store Transfer to Neutralize Neutralize Aqueous Waste (If Applicable & Safe) Store->Neutralize For Aqueous Solutions Pickup Arrange for Pickup (Licensed Vendor) Store->Pickup When Full Neutralize->Store Return to Incinerate High-Temperature Incineration Pickup->Incinerate Transport to

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the scientific community.

References

A Senior Application Scientist's Guide to Handling 6-Methyl-4-nitropicolinic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds requires a foundational commitment to safety, grounded in a deep understanding of the material's properties. This guide provides essential, field-proven safety and handling protocols for 6-Methyl-4-nitropicolinic acid (CAS No: 30235-16-6), designed for the discerning researcher in drug development and chemical synthesis. Our focus extends beyond mere compliance, aiming to instill a proactive safety culture by elucidating the causality behind each procedural step.

Hazard Analysis: Understanding the Intrinsic Risks

This compound is a substituted pyridine derivative, a class of compounds valuable in medicinal chemistry.[1] However, its functional groups—a carboxylic acid and a nitro group—dictate its hazard profile. A thorough risk assessment is the cornerstone of safe handling.

The primary hazards, as identified by the Globally Harmonized System (GHS), are:

  • H302: Harmful if swallowed. This necessitates stringent measures to prevent ingestion, including prohibiting eating or drinking in the lab and careful hand washing after handling.[2]

  • H318: Causes serious eye damage. This is the most acute risk associated with this compound. The powdered nature of the solid increases the risk of accidental eye contact, which can lead to irreversible damage. This mandates robust eye and face protection.

  • H315: Causes skin irritation. [3] The compound can cause irritation upon contact with the skin, requiring appropriate gloves and protective clothing.

  • H335: May cause respiratory irritation. [3] As a fine powder, the compound can easily become airborne, posing an inhalation hazard that can irritate the respiratory tract.[3][4]

  • Combustibility: In the event of a fire, it can decompose to produce hazardous gases, including carbon oxides and nitrogen oxides (NOx).

Understanding these hazards allows us to move from a reactive to a preventative safety posture, selecting Personal Protective Equipment (PPE) that addresses each specific risk.

Core PPE Protocol for Routine Handling

For standard laboratory operations involving small quantities (milligrams to a few grams) of this compound, the following PPE ensemble is mandatory. This protocol is designed as a self-validating system; if any component is compromised, the entire system's integrity is at risk.

  • Eye and Face Protection:

    • Causality: The "Causes serious eye damage" (H318) classification is a critical warning. Standard safety glasses are insufficient.

    • Protocol: Wear well-fitting, chemical splash goggles that meet ANSI Z87.1 standards at all times.[2][5] When handling more than a few grams, or when transferring the powder, supplement goggles with a full-face shield to protect against splashes and airborne particles.[5][6]

  • Hand Protection:

    • Causality: To prevent skin irritation (H315) and absorption, appropriate gloves are essential.

    • Protocol: Wear nitrile gloves for incidental contact.[1] Nitrile provides good protection against a range of chemicals and is suitable for handling the solid and its solutions.[5] Before use, always inspect gloves for any signs of degradation or puncture. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly with soap and water after removing gloves.[2]

  • Body Protection:

    • Causality: Protects skin from incidental contact and prevents the contamination of personal clothing.

    • Protocol: A full-length, long-sleeved laboratory coat is required.[2] Ensure it is fully buttoned. For procedures with a higher risk of spills, such as large-scale reactions, an additional chemical-resistant apron is recommended.

  • Respiratory Protection:

    • Causality: The potential for respiratory irritation (H335) from airborne powder must be mitigated through engineering controls.

    • Protocol: All handling of solid this compound that could generate dust—including weighing and transfers—must be performed inside a certified chemical fume hood.[1] This is the primary method of exposure control. If engineering controls are not feasible, a properly fitted respirator would be required, which necessitates enrollment in a formal respiratory protection program, including medical clearance and fit testing.[5][7]

PPE Selection Workflow: A Task-Based Approach

The level of PPE must be adapted to the specific risks of the experimental task. The following flowchart provides a logical pathway for selecting the appropriate level of protection.

PPE_Workflow Diagram 1: PPE Selection Workflow cluster_start cluster_weighing Handling Solid cluster_solution Handling Solution cluster_ppe_levels Required PPE Ensemble cluster_end start Start: Assess Experimental Task weigh Weighing or Transferring Solid Powder start->weigh solution Working with Solutions start->solution in_hood Is task performed in a fume hood? weigh->in_hood ppe_resp Core PPE in Fume Hood OR Core PPE + Respirator in_hood->ppe_resp  Yes in_hood->ppe_resp  No   splash_risk Is there a significant risk of splash/aerosol? solution->splash_risk ppe_base Core PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat splash_risk->ppe_base No ppe_face_shield Core PPE + Face Shield splash_risk->ppe_face_shield Yes end_proc Proceed with Experiment ppe_base->end_proc ppe_face_shield->end_proc ppe_resp->end_proc

Caption: PPE selection based on the specific laboratory task.

Operational and Disposal Plans

A comprehensive safety plan includes robust procedures for both routine operations and the management of waste.

  • Preparation: Before handling, designate a specific work area, preferably within a chemical fume hood. Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[7]

  • Donning PPE: Put on your lab coat, followed by chemical splash goggles and any additional face protection. Don nitrile gloves as the final step.

  • Weighing/Transfer: Conduct all weighing and transfer operations of the solid compound on a disposable weigh boat or paper inside a fume hood to contain any dust. Use spark-resistant tools.

  • Post-Handling: After completing the task, wipe down the work surface. Dispose of all contaminated disposable materials (e.g., weigh boats, gloves) in the designated hazardous waste container.

  • Doffing PPE: Remove gloves first, turning them inside out to avoid contaminating your skin. Remove your lab coat and goggles.

  • Hygiene: Immediately wash your hands thoroughly with soap and water.

  • Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water and soap for at least 15 minutes.[8] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the person drink one or two glasses of water. Call a poison control center or seek immediate medical attention.

  • Spills:

    • Small Spill (in a fume hood): If a small amount is spilled, absorb it with an inert, dry material (e.g., sand or vermiculite). Carefully scoop the material into a sealable, labeled container for hazardous waste. Clean the affected area thoroughly.

    • Large Spill: Evacuate the immediate area and secure it to prevent entry. Alert your supervisor and contact your institution's environmental health and safety (EH&S) department immediately.[7] Do not attempt to clean up a large spill without specialized training and equipment.

  • Waste Disposal:

    • Container: All waste containing this compound, including excess solid, contaminated materials, and solutions, must be collected in a designated, compatible, and clearly labeled hazardous waste container.[7]

    • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

    • Storage: Keep the waste container sealed when not in use and store it in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents or bases.[4]

    • Disposal: Dispose of the waste through your institution's approved hazardous waste disposal program. Never pour chemical waste down the sink or discard it in regular trash.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.